1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-7-iodoheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F7I/c8-5(9,3-1-2-4-15)6(10,11)7(12,13)14/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAFZAISKPGHKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CC(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662975 | |
| Record name | 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2967-60-4 | |
| Record name | 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane: Properties, Synthesis, and Applications in Advanced Research
For distribution to researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane (CAS No. 2967-60-4), a partially fluorinated iodoalkane of significant interest in various fields of chemical and biomedical research. This document details its physicochemical properties, explores potential synthetic pathways, and critically examines its emerging applications, particularly its role as a specialized reagent in the field of proteomics. The guide is intended to be a valuable resource for researchers seeking to leverage the unique characteristics of this compound in their work, providing both foundational knowledge and actionable insights for experimental design.
Introduction: A Molecule of Unique Chemical Duality
This compound is a fascinating molecule that marries the distinct properties of a highly fluorinated segment with the reactive potential of a primary iodoalkane. The heptafluorobutyl group imparts characteristics such as high density, and thermal stability, while the terminal iodine atom serves as a versatile functional handle for a variety of chemical transformations. This duality makes it a valuable building block in organic synthesis and a promising tool in the development of sophisticated biochemical probes. This guide will delve into the specifics of this compound, providing a detailed exploration of its attributes and applications.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in a laboratory setting. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 2967-60-4 | [1][2] |
| Molecular Formula | C₇H₈F₇I | [1] |
| Molecular Weight | 352.03 g/mol | [1] |
| Appearance | Clear, pale yellow liquid | Chemical Supplier Data |
| Boiling Point | 115 °C (at 100 Torr) | Chemical Supplier Data |
| Density (Predicted) | 1.749 g/cm³ | Chemical Supplier Data |
Synthesis of this compound: A Mechanistic Perspective
Plausible Synthetic Routes
Two primary retrosynthetic disconnections can be envisioned for the synthesis of this molecule:
-
Route A: Radical Addition of a Perfluoroalkyl Iodide to an Alkene. This is a common and effective method for creating carbon-carbon bonds and introducing perfluoroalkyl chains.[3][4]
-
Route B: Telomerization. This process involves the reaction of a "telogen" (in this case, likely a perfluoroalkyl iodide) with a "taxogen" (an unsaturated compound) to form a low molecular weight polymer or adduct.[5][6][7]
The following diagram illustrates a logical workflow for a potential synthesis based on the radical addition pathway, which is often favored for its relative simplicity and predictability.
Caption: Proposed synthetic workflow for this compound via radical addition.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, experimental protocol for the synthesis of this compound based on the principles of radical addition. This protocol is for illustrative purposes and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Materials:
-
1,1,1,2,2,3,3-Heptafluoro-3-iodopropane
-
But-1-ene
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous, degassed solvent (e.g., heptane or a fluorinated solvent)
-
Reaction vessel equipped with a condenser, magnetic stirrer, and inert gas inlet (e.g., Argon or Nitrogen)
-
Heating mantle or UV photoreactor
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 1,1,1,2,2,3,3-heptafluoro-3-iodopropane and the radical initiator in the chosen solvent.
-
Addition of Alkene: Cool the solution to a suitable temperature (e.g., 0 °C) and begin to bubble but-1-ene gas through the solution at a controlled rate. Alternatively, a pre-condensed liquid but-1-ene can be added slowly via a syringe pump.
-
Initiation: Once the addition of the alkene is complete, slowly raise the temperature of the reaction mixture to initiate the radical chain reaction (typically 60-80 °C for AIBN). If using a photochemical initiator, begin irradiation with a UV lamp.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Gas Chromatography (GC) or ¹H and ¹⁹F NMR spectroscopy.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation under vacuum to isolate the desired this compound.
Applications in Research and Development
The unique bifunctional nature of this compound makes it a valuable tool in several areas of research, most notably in proteomics and as a building block in synthetic chemistry.
A Specialized Reagent in Proteomics
Commercial suppliers highlight the utility of this compound as a biochemical for proteomics research.[1] While specific applications in the literature are not yet widespread, its structure suggests its use as a chemical probe for protein analysis, likely in the context of Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
The heptafluorobutyl group can serve as a "mass tag" in quantitative proteomics. The presence of seven fluorine atoms provides a distinct isotopic signature that can be readily detected by mass spectrometry. The iodo- group, being a reactive site, can be used to attach the molecule to specific amino acid residues (e.g., cysteine or histidine) on a protein.
The general workflow for such an application is depicted below:
Caption: A simplified workflow for the use of this compound as a chemical probe in proteomics.
A Versatile Building Block in Synthetic Chemistry
Beyond proteomics, the reactivity of the carbon-iodine bond opens up a plethora of possibilities for synthetic chemists. The iodo- group can be readily displaced by a wide range of nucleophiles, or it can participate in various coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, to introduce the heptafluorobutyl-heptyl moiety into more complex molecules. This is particularly relevant in the synthesis of novel fluorinated compounds for applications in materials science and drug discovery, where the incorporation of fluorine can significantly modulate a molecule's properties.[10]
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions are essential when handling this compound. While a specific, comprehensive Safety Data Sheet (SDS) is not widely available, general guidelines for handling fluorinated and iodinated organic compounds should be strictly followed.
5.1. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin Protection: A lab coat and closed-toe shoes are required.
5.2. Handling:
-
Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Keep away from heat, sparks, and open flames.
5.3. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light, as iodo-compounds can be light-sensitive.
5.4. Disposal:
-
Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.
Conclusion
This compound is a chemical compound with significant potential, particularly in the burgeoning field of proteomics and as a versatile synthetic building block. Its unique combination of a fluorinated tail and a reactive iodinated head makes it a valuable tool for researchers seeking to introduce fluorinated moieties into various molecular architectures. As research into its applications continues to grow, it is expected that this compound will find increasing use in the development of novel materials, pharmaceuticals, and advanced biochemical probes. This guide serves as a foundational resource for scientists and researchers, providing the necessary information to safely and effectively utilize this promising molecule in their endeavors.
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An In-depth Technical Guide to 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane: Properties, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane is a partially fluorinated organic compound that has garnered significant interest in various scientific fields, particularly in the realms of advanced materials and pharmaceutical development.[1] Its unique molecular architecture, featuring a heptafluorinated alkyl chain connected to a terminal iodine atom via a hydrocarbon spacer, imparts a distinct set of physicochemical properties. This guide provides a comprehensive overview of these properties, its synthesis and reactivity, and its burgeoning role as a valuable building block in the design of novel therapeutics. The presence of the fluorinated segment offers a powerful tool to modulate biological activity and pharmacokinetic profiles of drug candidates.[2][3]
Physicochemical Properties
The distinct properties of this compound arise from the synergistic effects of its hydrocarbon chain, the highly electronegative fluorine atoms, and the reactive iodine atom. These properties are crucial for its application in organic synthesis and materials science.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈F₇I | [4] |
| Molecular Weight | 352.03 g/mol | [4] |
| CAS Number | 2967-60-4 | [4] |
| Appearance | Clear, pale yellow liquid | [5] |
| Boiling Point | 183.4 °C at 760 mmHg | [6] |
| Density | ~1.749 g/cm³ | [6] |
| Refractive Index | ~1.397 | [6] |
| Flash Point | 74.2 °C | [6] |
| Predicted logP | 4.42 | [6] |
| Predicted Solubility | Soluble in many organic solvents such as ethers (e.g., diethyl ether, THF), ketones (e.g., acetone), and chlorinated solvents (e.g., dichloromethane, chloroform). Sparingly soluble in non-polar solvents like hexanes and likely immiscible with water. | General chemical principles |
Spectroscopic Signature
While experimental spectra for this specific compound are not widely published, its structure allows for the prediction of key spectroscopic features essential for its characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the methylene groups of the hydrocarbon chain. The protons closer to the iodine atom will be deshielded and appear at a lower field (higher ppm) compared to those closer to the heptafluoropropyl group. The integration of these signals would correspond to the number of protons on each carbon.[7]
-
¹⁹F NMR : The fluorine NMR spectrum will be more complex due to the different fluorine environments and spin-spin coupling. Signals for the CF₃ and CF₂ groups are expected, with characteristic splitting patterns.[8]
-
¹³C NMR : The carbon NMR will show signals for each of the seven carbon atoms, with the carbons bonded to fluorine exhibiting characteristic splitting patterns (C-F coupling).
-
-
Infrared (IR) Spectroscopy : The IR spectrum will be characterized by strong C-F stretching absorptions, typically in the 1100-1300 cm⁻¹ region. C-H stretching vibrations from the methylene groups will appear around 2850-2960 cm⁻¹. The C-I bond has a stretching frequency that is typically weak and falls in the far-infrared region (below 600 cm⁻¹), which may not be readily observed on standard mid-IR spectrometers.[9][10]
-
Mass Spectrometry (MS) : The mass spectrum will show the molecular ion peak (M⁺) at m/z 352. A characteristic fragmentation pattern would involve the loss of the iodine atom (M-127) and fragmentation of the alkyl and fluoroalkyl chains. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the interpretation of the molecular ion region.[11][12]
Synthesis and Reactivity
The synthesis of this compound can be approached through several synthetic strategies. A plausible and illustrative workflow involves the radical addition of a perfluoroalkyl iodide to a terminal alkene.
Illustrative Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound via radical addition.
Reactivity Profile
The reactivity of this compound is dominated by the chemistry of the carbon-iodine bond and the influence of the electron-withdrawing heptafluoropropyl group.
-
Radical Reactions : The C-I bond is relatively weak and can be cleaved homolytically by heat or light to generate a heptafluoroheptyl radical. This radical can participate in a variety of addition reactions to alkenes and alkynes.[13]
-
Organometallic Formations : It can be converted into organometallic reagents, such as Grignard or organolithium compounds, by reaction with magnesium or lithium metals, respectively. These reagents are powerful nucleophiles in organic synthesis.[13]
-
Coupling Reactions : The compound can undergo various transition-metal-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.[13]
-
Nucleophilic Substitution : The iodine atom can be displaced by strong nucleophiles, although this is less common than radical pathways due to the electron-withdrawing nature of the fluoroalkyl chain.
Role in Drug Discovery and Development
The incorporation of fluorinated motifs into drug candidates is a well-established strategy to enhance their pharmacological properties. The heptafluoroheptyl moiety of this compound offers several advantages in drug design.
The "Fluorine Advantage" in Medicinal Chemistry
Caption: Key advantages of incorporating a heptafluoroheptyl moiety in drug design.
-
Metabolic Stability : The strong carbon-fluorine bonds are resistant to metabolic degradation by cytochrome P450 enzymes. Introducing a fluoroalkyl chain can block potential sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug.[14]
-
Lipophilicity and Permeability : The heptafluoroheptyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This property is crucial for targeting intracellular proteins or the central nervous system.[14]
-
Protein Interactions : Perfluoroalkyl chains can engage in unique interactions with proteins, including hydrophobic and fluorous interactions. This can alter the binding affinity and selectivity of a drug for its target protein, potentially leading to increased potency or a modified pharmacological profile.[2][3] Studies have shown that perfluorinated compounds can induce conformational changes in proteins.[2][3]
-
Enhanced Cellular Uptake : The unique properties of fluorinated compounds can also be leveraged to improve the cellular uptake of therapeutic molecules.[2][3]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from similar perfluoroalkyl iodides can provide guidance.[15][16][17]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Storage : Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames. Keep the container tightly sealed.
-
In case of contact :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin : Wash off with soap and plenty of water. Remove contaminated clothing.
-
Inhalation : Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
This compound is a versatile and valuable chemical for researchers in both materials science and drug discovery. Its unique combination of a reactive iodine handle and a stability-enhancing fluoroalkyl chain provides a powerful tool for the synthesis of novel molecules with tailored properties. In the context of drug development, the strategic incorporation of the heptafluoroheptyl moiety can lead to significant improvements in the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. A thorough understanding of its physicochemical properties, reactivity, and safe handling is paramount for its effective and responsible use in the laboratory.
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Synthesis and purification of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane
An In-depth Technical Guide to the Synthesis and Purification of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane
Foreword: The Strategic Value of Fluorinated Iodoalkanes
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules offers unparalleled control over a compound's physicochemical properties. Fluorine's high electronegativity and relatively small size can profoundly influence lipophilicity, metabolic stability, and binding affinity. The compound this compound (C₇H₈F₇I) represents a versatile building block, merging a perfluorinated tail with a reactive alkyl iodide terminus. This structure is of significant interest for introducing fluorinated moieties in synthetic schemes and as a reagent in proteomics research.[1]
This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. It is designed for researchers and professionals, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale that govern the procedural choices, ensuring both reproducibility and a deeper understanding of the process.
Part 1: The Synthetic Blueprint - Radical Telomerization
The most robust and industrially scalable method for synthesizing this compound is through a free-radical telomerization reaction.[2] This process involves the reaction of a telogen (a chain transfer agent) with a taxogen (a monomer) to form a distribution of low molecular weight oligomers, or telomers.
For our target molecule, the reaction scheme is as follows:
-
Telogen: 1-Iodoheptafluoropropane (n-C₃F₇I)
-
Taxogen: Ethylene (CH₂=CH₂)
The reaction proceeds via a radical chain mechanism to yield a series of telomers with the general structure n-C₃F₇(CH₂CH₂)ₙI. Our target molecule is the n=2 adduct.
The Causality of the Radical Reaction Mechanism
Understanding the mechanism is critical to controlling the outcome. The process is a classic free-radical chain reaction consisting of three distinct phases: initiation, propagation, and termination.
-
Initiation: The reaction is kick-started by the homolytic cleavage of a radical initiator, which generates free radicals. A common and effective choice is Azobisisobutyronitrile (AIBN) due to its predictable thermal decomposition.[3] The initiator radical then abstracts the iodine atom from the telogen (n-C₃F₇I), which is the weakest bond, to generate the key heptafluoropropyl radical (•C₃F₇).
-
Propagation: This is a two-step cycle where the product is formed.
-
Step 1 (Addition): The highly electrophilic heptafluoropropyl radical attacks the electron-rich double bond of the ethylene taxogen. This addition occurs sequentially, adding two ethylene units.
-
Step 2 (Chain Transfer): The resulting alkyl radical abstracts an iodine atom from another molecule of the n-C₃F₇I telogen. This forms the desired product, this compound, and regenerates the heptafluoropropyl radical, which continues the chain reaction.
-
-
Termination: The chain reaction ceases when two radicals combine.
The ratio of telogen to taxogen is the most critical parameter for controlling the chain length of the products. A higher concentration of the telogen (n-C₃F₇I) favors the formation of shorter telomers (n=1, 2), while an excess of the taxogen (ethylene) will lead to longer-chain telomers and potentially polymeric byproducts.[4]
Experimental Protocol: Synthesis
This protocol is designed for execution in a high-pressure autoclave by trained personnel, adhering to all safety precautions for handling pressurized gases and radical reactions.
Materials & Equipment:
-
High-pressure stainless-steel autoclave with stirrer, gas inlet, and thermocouple
-
1-Iodoheptafluoropropane (n-C₃F₇I)
-
Azobisisobutyronitrile (AIBN)
-
Ethylene (high purity)
-
Nitrogen (for inerting)
Procedure:
-
System Preparation: Ensure the autoclave is clean, dry, and leak-tested.
-
Charging the Reactor: Charge the autoclave with 1-iodoheptafluoropropane and AIBN. The molar ratio of initiator to telogen is typically low, around 1-2 mol%.
-
Inerting: Seal the autoclave and purge thoroughly with nitrogen to remove all oxygen, which can inhibit radical polymerization.
-
Pressurization: Pressurize the reactor with ethylene gas to the desired pressure. The pressure will dictate the concentration of ethylene in the liquid phase.
-
Reaction: Begin stirring and heat the reactor to the initiation temperature, which for AIBN is typically between 60-80°C. Monitor the internal temperature and pressure closely. The reaction is exothermic, and the pressure will drop as ethylene is consumed. Maintain a constant ethylene pressure by feeding more gas as needed.
-
Reaction Completion & Cooldown: After the desired reaction time (typically several hours), stop the ethylene feed and cool the reactor to room temperature.
-
Venting & Collection: Carefully vent any unreacted ethylene and purge with nitrogen before opening. Collect the crude liquid product mixture.
Table 1: Representative Reaction Parameters
| Parameter | Value | Rationale |
| Molar Ratio [n-C₃F₇I]₀ / [C₂H₄]₀ | 2:1 to 5:1 | A higher ratio of telogen favors the formation of the desired shorter-chain (n=2) telomer. |
| Initiator (AIBN) | 1-2 mol% (relative to telogen) | Sufficient to initiate the chain reaction without excessive side reactions. |
| Temperature | 70-80 °C | Optimal range for the thermal decomposition of AIBN to initiate the reaction.[3] |
| Pressure | 20-40 bar | Ensures sufficient concentration of ethylene in the reaction phase. |
| Reaction Time | 6-12 hours | Allows for high conversion of the limiting reagent. |
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of crude heptafluoro-7-iodoheptane.
Part 2: The Purification Strategy - Isolating the Target Telomer
The crude product from the telomerization is a mixture containing the desired n=2 telomer, unreacted starting materials, initiator byproducts, and other telomers (primarily n=1 and n=3). The primary goal of purification is to isolate the n=2 adduct with high purity.
Rationale for Purification Choices
The significant difference in boiling points between the telomers makes fractional vacuum distillation the most effective method for purification on a preparative scale.[5] Fluorinated compounds often exhibit non-ideal mixing behavior, but the homologous nature of the telomer series allows for efficient separation based on molecular weight.[6]
-
Vacuum Distillation: The boiling points of the higher telomers can exceed 150-200°C. Performing the distillation under reduced pressure lowers the boiling points, preventing potential thermal decomposition of the iodoalkane functionality.[5]
-
Aqueous Wash: A pre-distillation wash is a crucial self-validating step. A wash with a sodium bisulfite or thiosulfate solution removes any traces of elemental iodine (which can form from side reactions), indicated by the disappearance of any purple or brown color. Subsequent water washes remove any water-soluble initiator residues.
Experimental Protocol: Purification
Procedure:
-
Aqueous Wash: Transfer the crude product to a separatory funnel. Wash sequentially with:
-
Saturated sodium bisulfite solution (until the organic layer is colorless).
-
Deionized water (2-3 times).
-
Saturated sodium chloride solution (brine) to break any emulsions.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and remove the drying agent.
-
Fractional Vacuum Distillation:
-
Set up a fractional distillation apparatus with a vacuum-jacketed Vigreux column and a vacuum pump protected by a cold trap.
-
Charge the dried crude product into the distillation flask.
-
Slowly reduce the pressure to the target vacuum.
-
Begin heating the distillation flask gently.
-
Collect fractions based on the boiling point at the operating pressure. The fractions will elute in order of increasing molecular weight:
-
Fore-run: Unreacted n-C₃F₇I.
-
Fraction 1: n=1 telomer (n-C₃F₇CH₂CH₂I).
-
Fraction 2 (Product): n=2 telomer (n-C₃F₇(CH₂CH₂)₂I).
-
Fraction 3: n=3 telomer (n-C₃F₇(CH₂CH₂)₃I).
-
-
The purity of each fraction should be monitored in real-time or post-collection using GC-MS.
-
Purification Workflow Diagram
Caption: Purification and isolation scheme for this compound.
Part 3: Quality Control & Characterization
Rigorous analytical characterization is non-negotiable to validate the identity and purity of the final product. A combination of chromatographic and spectroscopic methods provides a complete profile.
Analytical Methodologies
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for assessing purity. A non-polar column is typically used.[7] The gas chromatogram should show a single major peak for the purified product. The mass spectrum provides definitive structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides an unambiguous confirmation of the molecular structure.
-
¹H NMR: Will show characteristic multiplets for the four distinct methylene (-CH₂-) groups in the alkyl chain.
-
¹⁹F NMR: Is essential for confirming the structure of the perfluoroalkyl group. It will show three distinct signals corresponding to the -CF₃, -CF₂-, and -CF₂- groups, with characteristic chemical shifts and coupling patterns.[8][9]
-
¹³C NMR: Confirms the seven-carbon backbone and the attachment of the fluorine and iodine atoms.[10]
-
Table 2: Expected Analytical Data for this compound
| Property | Expected Value / Observation | Method |
| Molecular Formula | C₇H₈F₇I | --- |
| Molecular Weight | 352.03 g/mol | --- |
| Appearance | Colorless to pale yellow liquid | Visual |
| Purity | >98% | GC-MS |
| ¹H NMR (CDCl₃) | Signals expected in the range of 2.0-3.5 ppm | NMR |
| ¹⁹F NMR (CDCl₃) | ~ -81 ppm (t, 3F, CF₃), ~ -126 ppm (m, 2F, CF₂), ~ -115 ppm (m, 2F, CF₂) | NMR |
| Key MS Fragments | [M]+ at m/z 352, [M-I]+ at m/z 225, [C₃F₇]+ at m/z 169 | GC-MS |
Conclusion
The synthesis and purification of this compound is a clear illustration of applied radical chemistry and separation science. By carefully controlling the telomerization reaction conditions, particularly the telogen-to-taxogen ratio, the formation of the desired n=2 adduct can be maximized. Subsequent purification via fractional vacuum distillation is a robust method for isolating the target compound with high purity. The analytical protocols outlined provide a reliable system for validating the final product, ensuring its suitability for demanding applications in research and development.
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Cao, J., Li, G., Wang, G., Gao, L., & Li, S. (2022). Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition. Organic & Biomolecular Chemistry, 20(13), 2735-2740. [Link][11][12]
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Balague, J., Ameduri, B., Boutevin, B., & Caporiccio, G. (1995). Synthesis of fluorinated telomers. Part 1. Telomerization of vinylidene fluoride with perfluoroalkyl iodides. Journal of Fluorine Chemistry, 70(2), 215–223. [Link][8]
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Wang, H., et al. (2021). Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor. National Institutes of Health. [Link][13]
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Wang, X., et al. (2021). External Photocatalyst-Free Visible Light-Promoted 1,3-Addition of Perfluoroalkyl Iodides to Vinyldiazoacetates. Journal of the Chinese Chemical Society. [Link][14]
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An In-Depth Technical Guide to the Structural and Conformational Analysis of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural and conformational analysis of 1,1,1,2,2,3,3-heptafluoro-7-iodoheptane, a partially fluorinated iodoalkane with potential applications in chemical synthesis and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide emphasizes a multi-pronged approach, integrating advanced spectroscopic techniques, particularly ¹⁹F NMR, with robust computational modeling methods. By leveraging established principles of fluorinated compound analysis and conformational preferences of perfluoroalkyl chains, this document serves as a practical roadmap for researchers seeking to elucidate the intricate three-dimensional structure and dynamic behavior of this and similar molecules. The protocols and workflows detailed herein are designed to ensure scientific rigor and generate trustworthy, verifiable data.
Introduction: The Significance of Structural Elucidation
This compound (C₇H₈F₇I) is a halogenated alkane characterized by a heptafluorinated propyl group at one end of a butane chain, terminated by an iodine atom.[1][2] This unique molecular architecture, combining a rigid, electron-withdrawing fluorinated segment with a more flexible hydrocarbon spacer and a reactive carbon-iodine bond, makes it an intriguing building block in organic synthesis. The precise three-dimensional structure and conformational dynamics of this molecule are paramount, as they directly influence its reactivity, physical properties, and, in the context of drug development, its interaction with biological targets.
The introduction of fluorine atoms can significantly alter the conformational preferences of a molecule compared to its hydrocarbon analogs.[3] The steric repulsion between the fluorine atoms in the perfluorinated segment is expected to induce a helical conformation in that part of the chain.[3][4] Understanding the interplay between this rigid fluorinated segment and the flexible hydrocarbon chain is crucial for predicting the molecule's overall shape and behavior.
This guide will detail a systematic approach to unraveling the structural and conformational landscape of this compound, beginning with fundamental structural characterization and progressing to in-depth conformational analysis.
Foundational Structural Analysis: A Multi-Spectroscopic Approach
A definitive structural elucidation of this compound requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Analysis
NMR spectroscopy is the most powerful tool for determining the connectivity and local chemical environment of atoms in a molecule. For a fluorinated compound like this compound, a suite of NMR experiments is necessary.
2.1.1. ¹H NMR Spectroscopy
While the fluorinated portion of the molecule is devoid of protons, ¹H NMR will provide crucial information about the hydrocarbon chain. The expected signals will correspond to the methylene groups, and their chemical shifts and coupling patterns will reveal their connectivity and proximity to the electron-withdrawing heptafluoropropyl group and the iodine atom.
2.1.2. ¹³C NMR Spectroscopy
¹³C NMR will identify all unique carbon environments within the molecule. The chemical shifts of the carbons in the fluorinated segment will be significantly different from those in the hydrocarbon chain. Furthermore, the carbon signals will exhibit splitting due to coupling with adjacent fluorine atoms (C-F coupling), providing valuable structural information.
2.1.3. ¹⁹F NMR Spectroscopy: A Window into the Fluorinated Domain
¹⁹F NMR is indispensable for the analysis of fluorinated compounds due to its high sensitivity, 100% natural abundance of the ¹⁹F nucleus, and large chemical shift dispersion.[5][6] This technique will provide detailed information about the electronic environment of each fluorine atom. The ¹⁹F NMR spectrum of this compound is expected to show distinct signals for the CF₃, CF₂, and potentially non-equivalent CF₂ groups, with complex splitting patterns arising from F-F couplings.
Table 1: Predicted Spectroscopic Data for this compound
| Property | Predicted Value/Range | Source |
| Molecular Formula | C₇H₈F₇I | [1][2] |
| Molecular Weight | 352.03 g/mol | [2] |
| Boiling Point | 183.4°C at 760 mmHg | [7] |
| Density | 1.749 g/cm³ | [7] |
| ¹H NMR | Signals expected in the 1.5-3.5 ppm range | General chemical shift knowledge |
| ¹⁹F NMR | Signals expected for CF₃ and CF₂ groups | [8][9] |
| Mass Spectrometry (Exact Mass) | 351.95600 Da | [7] |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecular structure and the relative strengths of its chemical bonds.
Infrared (IR) Spectroscopy
IR spectroscopy will identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key absorbances to look for include the C-H stretching and bending frequencies of the methylene groups and the strong C-F stretching vibrations, which typically appear in the 1000-1400 cm⁻¹ region.
Advanced Conformational Analysis: Integrating Experiment and Theory
Due to the molecule's flexibility, a static structural picture is insufficient. Conformational analysis aims to understand the molecule's preferred three-dimensional arrangements and the energy barriers between them.
Computational Modeling: A Predictive Approach
In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting the conformational landscape of this compound.[3]
-
Initial Structure Generation: Generate an initial 3D structure of the molecule.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be achieved by rotating the rotatable bonds in the hydrocarbon chain.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).[4]
-
Energy Calculation: Calculate the relative energies of the optimized conformers to determine their populations at a given temperature.
-
Frequency Analysis: Perform a frequency calculation to confirm that each optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data.
Diagram 1: Workflow for Computational Conformational Analysis
Caption: A generalized workflow for determining the conformational isomers of a molecule using computational methods.[4]
The results of these calculations will provide insights into the preferred dihedral angles of the hydrocarbon chain and the influence of the bulky, rigid heptafluoropropyl group on the overall molecular shape. It is expected that the perfluorinated segment will maintain a helical conformation due to steric hindrance between fluorine atoms.[3][4]
Advanced NMR Techniques for Conformational Insights
While standard NMR provides connectivity information, more advanced techniques can probe the through-space relationships between atoms, offering experimental validation for the computationally predicted conformations.
3.2.1. Nuclear Overhauser Effect (NOE) Spectroscopy
NOE experiments (e.g., 1D NOE, 2D NOESY) detect the transfer of nuclear spin polarization through space. For this compound, ¹H-¹⁹F Heteronuclear NOE experiments can be particularly insightful. The observation of NOEs between specific protons on the hydrocarbon chain and fluorine atoms on the heptafluoropropyl group can provide direct evidence for their spatial proximity, thus helping to define the molecule's preferred conformation in solution.[6]
-
Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent.
-
Acquisition: Acquire a 2D ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) spectrum.
-
Processing and Analysis: Process the spectrum and identify cross-peaks that indicate spatial proximity between specific ¹H and ¹⁹F nuclei. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the nuclei.
Diagram 2: Logic of NOE for Conformational Analysis
Caption: The fundamental principle of using NOE to establish through-space correlations between atoms.
Summary and Future Directions
The structural and conformational analysis of this compound necessitates a synergistic approach that combines fundamental spectroscopic characterization with advanced computational and experimental techniques. While a complete, experimentally verified structure is not yet publicly available, the methodologies outlined in this guide provide a clear and scientifically sound path forward for any researcher undertaking this challenge.
Future work should focus on acquiring the detailed NMR and other spectroscopic data for this molecule. A comparative study with its non-fluorinated analog, 1-iodoheptane, could also provide valuable insights into the conformational effects of the heptafluoropropyl group. The knowledge gained from such studies will not only be crucial for understanding the properties and reactivity of this specific molecule but will also contribute to the broader understanding of the structure-property relationships in partially fluorinated organic compounds.
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Spectroscopic Characterization of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for 1,1,1,2,2,3,3-heptafluoro-7-iodoheptane (CAS 2967-60-4).[1] This document is intended for researchers, scientists, and professionals in drug development who utilize fluorinated compounds. Given the limited availability of published experimental spectra for this specific molecule, this guide synthesizes predicted data, established spectroscopic principles, and data from analogous structures to provide a robust framework for its characterization.
Introduction
This compound is a halogenated alkane with a molecular formula of C₇H₈F₇I and a molecular weight of 352.03 g/mol .[1] Its structure, featuring a highly fluorinated "head" and an iodinated alkyl "tail," makes it a compound of interest in synthetic chemistry and materials science, potentially as a building block or intermediate. Accurate spectroscopic characterization is paramount for verifying its identity, purity, and for understanding its chemical behavior. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, with signals arising from the four methylene groups in the alkyl chain. The chemical shifts are influenced by the electronegativity of the adjacent substituents. The heptafluoropropyl group exerts a strong electron-withdrawing effect, deshielding the adjacent protons, while the iodine atom has a more moderate deshielding effect.
Expected ¹H NMR Data:
| Protons (Position) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| -CH₂- (C4) | ~ 2.2 - 2.5 | Multiplet |
| -CH₂- (C5) | ~ 1.6 - 1.9 | Multiplet |
| -CH₂- (C6) | ~ 1.9 - 2.2 | Multiplet |
| -CH₂- (C7) | ~ 3.2 - 3.4 | Triplet |
Rationale behind assignments: The methylene group at C7, being directly attached to the iodine atom, will be the most deshielded. The methylene group at C4, adjacent to the electron-withdrawing fluorinated segment, will also be significantly deshielded. The protons on C5 and C6 will have chemical shifts more typical of a standard alkyl chain. The multiplicities will be complex due to proton-proton and potentially long-range proton-fluorine coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a count of the unique carbon environments. Due to the molecule's asymmetry, seven distinct signals are expected. The chemical shifts will be heavily influenced by the attached fluorine and iodine atoms.
Expected ¹³C NMR Data:
| Carbon (Position) | Expected Chemical Shift (δ, ppm) |
| C1 | ~ 115 - 125 (quartet, due to ¹JCF) |
| C2 | ~ 108 - 118 (triplet, due to ¹JCF) |
| C3 | ~ 108 - 118 (triplet, due to ¹JCF) |
| C4 | ~ 30 - 40 |
| C5 | ~ 25 - 35 |
| C6 | ~ 30 - 40 |
| C7 | ~ 5 - 15 |
Rationale behind assignments: The carbons bearing fluorine atoms (C1, C2, C3) will exhibit large chemical shifts and will be split into multiplets due to one-bond carbon-fluorine coupling (¹JCF). The CF₃ group (C1) will appear as a quartet, and the CF₂ groups (C2, C3) will appear as triplets. The carbon attached to iodine (C7) will be significantly shielded compared to a typical alkyl chain.
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[2][3] The spectrum of this compound is expected to show three distinct fluorine environments.
Expected ¹⁹F NMR Data (referenced to CFCl₃):
| Fluorine (Position) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| -CF₃ (C1) | ~ -80 to -85 | Triplet |
| -CF₂- (C2) | ~ -120 to -125 | Multiplet |
| -CF₂- (C3) | ~ -110 to -115 | Multiplet |
Rationale behind assignments: The terminal -CF₃ group will have a characteristic chemical shift around -80 ppm and will be split into a triplet by the adjacent -CF₂- group. The two -CF₂- groups are diastereotopic and are expected to have slightly different chemical shifts. They will show complex splitting patterns due to coupling with each other and with the -CF₃ group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from C-H and C-F bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 2850 - 3000 | C-H stretch | Alkane |
| 1450 - 1470 | C-H bend | Alkane |
| 1100 - 1350 | C-F stretch | Fluoroalkane |
| 500 - 600 | C-I stretch | Iodoalkane |
Rationale behind assignments: The C-H stretching and bending vibrations are characteristic of the alkyl chain.[4] The most intense and prominent bands will be the C-F stretching vibrations in the fingerprint region, which are typically very strong. The C-I stretch occurs at a lower frequency and may be weaker.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak is expected at m/z 352.
Predicted Mass Spectrometry Data:
| m/z | Proposed Fragment |
| 352 | [C₇H₈F₇I]⁺ (Molecular Ion) |
| 225 | [C₇H₈F₇]⁺ (Loss of I) |
| 169 | [C₃F₇]⁺ (Heptafluoropropyl cation) |
| 127 | [I]⁺ |
Rationale behind fragmentation: The C-I bond is the weakest bond in the molecule and will likely cleave readily, leading to a significant peak corresponding to the loss of an iodine radical. Another prominent fragmentation pathway is the cleavage of the C3-C4 bond, resulting in the stable heptafluoropropyl cation. PubChem predicts a monoisotopic mass of 351.9559 Da for the parent molecule.[5]
Experimental Protocols
The acquisition of high-quality spectroscopic data requires standardized experimental procedures.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. Reference the spectrum to an external standard such as CFCl₃.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Visualization of Spectroscopic Workflow
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining theoretical predictions with data from analogous compounds, a clear and detailed picture of its NMR, IR, and MS characteristics has been presented. This information serves as a valuable resource for the identification and characterization of this and other structurally related fluorinated molecules.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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NIST. Perfluoroheptyl iodide. NIST WebBook. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031447). [Link]
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The Royal Society of Chemistry. Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. [Link]
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PubChem. Perfluoropropyl iodide. National Center for Biotechnology Information. [Link]
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University of Ottawa. 19Fluorine NMR. [Link]
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ResearchGate. 1 H NMR and 13 C NMR data for compounds 1 and 7. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031447). [Link]
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Doc Brown's Chemistry. C7H16 C-13 nmr spectrum of heptane analysis of chemical shifts ppm interpretation of 13C. [Link]
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SpectraBase. HEPTAFLUORO-2-IODOPROPANE-N,N-DIETHYLANILINE COMPLEX 1:1 - Optional[19F NMR] - Chemical Shifts. [Link]
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Doc Brown's Chemistry. C7H16 infrared spectrum of heptane prominent wavenumbers cm-1. [Link]
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Doc Brown's Chemistry. C7H16 heptane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]
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PubChem. 1,1,1,2,2,3,3,4,4-Nonafluoroheptane. National Center for Biotechnology Information. [Link]
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ResearchGate. 1 H NMR (500 MHz) Data for Compounds 3, 3A, 3B, 6, 7, 7A, and 8 (in CDCl 3 , J in Hz). [Link]
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Pearson. Identify each of the following compounds from the 1H NMR data and... [Link]
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PubChem. 1,1,1,2,2,3,3,4,4,7,7,7-dodecafluoro-6-iodoheptane. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Solubility of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1,1,1,2,2,3,3-heptafluoro-7-iodoheptane (C7H8F7I) in organic solvents. Addressed to researchers, scientists, and professionals in drug development, this document navigates the theoretical principles governing the solubility of partially fluorinated iodoalkanes and presents a robust experimental framework for its empirical determination. In the absence of extensive published solubility data for this specific compound, this guide emphasizes predictive methodologies based on molecular structure and provides detailed, self-validating protocols for laboratory-based solubility assessment. The content is structured to deliver not just procedural steps, but the causal reasoning behind experimental design, ensuring both scientific integrity and practical applicability.
Introduction: The Enigmatic Nature of a Fluorinated Iodoalkane
This compound is a compound of significant interest in synthetic chemistry, serving as a versatile building block for the introduction of heptafluoropropyl moieties into organic molecules. Its unique structure, featuring a highly fluorinated segment and a reactive carbon-iodine bond, imparts distinct physicochemical properties that are crucial for its application in areas such as the synthesis of fluorotelomers and other specialty chemicals.[1]
However, the very features that make this molecule synthetically valuable also contribute to a complex and often counter-intuitive solubility profile. The presence of a perfluorinated alkyl chain segment introduces "fluorous" characteristics, leading to behavior that deviates significantly from traditional hydrocarbon analogues.[2] This guide will dissect the factors influencing the solubility of this compound and provide the necessary tools for its practical assessment.
Theoretical Framework for Predicting Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, on a molecular level, relates to the similarity of intermolecular forces between the solute and solvent molecules.[3] For this compound, its solubility is a nuanced interplay of its distinct molecular regions.
The "Fluorous" Effect: A Tale of Two Ends
The C3F7- segment of the molecule is characterized by the high electronegativity of fluorine atoms, which creates highly polar C-F bonds. However, the symmetrical arrangement of these bonds around the carbon backbone results in a molecule with a low overall dipole moment, rendering this portion of the molecule non-polar.[2] This fluorinated tail is both hydrophobic (water-repelling) and, crucially, lipophobic (oil-repelling).[2] This lipophobicity arises from the weak van der Waals forces exhibited by perfluorinated chains, leading to unfavorable interactions with the stronger dispersion forces of hydrocarbon-based organic solvents.[2]
Consequently, highly fluorinated compounds often exhibit limited miscibility with many common organic solvents, preferring to dissolve in "fluorous" solvents (perfluorinated hydrocarbons) with which they share similar weak intermolecular interactions.[2]
The Influence of the Hydrocarbon Spacer and Iodo-Group
The -(CH2)4-I portion of this compound introduces a more lipophilic character to the molecule. The hydrocarbon spacer can engage in more favorable van der Waals interactions with non-polar and moderately polar organic solvents. The terminal iodine atom, being large and polarizable, can participate in dipole-dipole and dispersion interactions, potentially enhancing solubility in solvents with similar characteristics.[4]
A Qualitative Prediction of Solubility
Based on these structural considerations, a qualitative solubility profile can be predicted:
-
High Solubility Expected in:
-
Fluorous Solvents: (e.g., perfluorohexane, perfluorooctane) due to the dominant "fluorous" effect.
-
Halogenated Solvents: (e.g., chloroform, dichloromethane) may offer moderate to good solubility due to a combination of polarity and the ability to interact with the C-I bond.
-
-
Moderate to Low Solubility Expected in:
-
Apolar Hydrocarbon Solvents: (e.g., hexane, toluene) where the lipophobic nature of the fluorinated tail may limit miscibility despite the hydrocarbon spacer.[2]
-
Polar Aprotic Solvents: (e.g., acetone, acetonitrile, ethyl acetate) may show some affinity due to interactions with the C-I bond, but the large non-polar fluorinated segment will likely reduce overall solubility.
-
Polar Protic Solvents: (e.g., methanol, ethanol) are expected to be poor solvents due to the stark difference in intermolecular forces (hydrogen bonding in the solvent vs. dispersion and weak dipole forces in the solute).
-
Hansen Solubility Parameters (HSP) as a Predictive Tool
A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP).[5][6] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5][6] The principle of "like dissolves like" is quantified by the "distance" between the HSP values of the solute and the solvent in a 3D "Hansen space." The smaller this distance, the higher the likelihood of solubility.[6]
Experimental Determination of Solubility: A Validated Protocol
Given the lack of published quantitative data, an empirical approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound, a liquid solute, in various organic solvents.
Materials and Equipment
-
This compound (solute)
-
A range of organic solvents (e.g., hexane, toluene, dichloromethane, chloroform, acetone, ethyl acetate, acetonitrile, methanol, ethanol) of high purity (≥99.5%)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Calibrated positive displacement pipettes
-
Vials with PTFE-lined screw caps
-
Centrifuge
-
Gas chromatograph with a suitable detector (e.g., FID or ECD) or another suitable analytical instrument (e.g., HPLC, NMR)
-
Volumetric flasks and syringes
Experimental Workflow Diagram
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- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Perfluoroalkyl Iodides
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Gemini, Senior Application Scientist
Executive Summary
Perfluoroalkyl iodides (R_F—I) are a critical class of compounds, serving as key intermediates in organic synthesis, precursors for fluorinated materials, and subjects of study in environmental science. Their utility is intrinsically linked to the lability of the carbon-iodine (C—I) bond, which facilitates the generation of valuable perfluoroalkyl radicals. Understanding the principles governing their thermal stability and the pathways of their decomposition is paramount for controlling reaction outcomes, ensuring process safety, and predicting their environmental fate. This guide provides a comprehensive technical overview of the thermal decomposition of perfluoroalkyl iodides, grounded in mechanistic principles and supported by field-proven experimental methodologies. We will explore the fundamental thermodynamics, primary and secondary decomposition pathways, key influencing factors, and the analytical techniques used to elucidate these complex processes.
The Carbon-Iodine Bond: The Linchpin of Perfluoroalkyl Iodide Reactivity
The chemical behavior of perfluoroalkyl iodides is dominated by the properties of the C—I bond. This bond is significantly weaker than the carbon-fluorine (C—F) and carbon-carbon (C—C) bonds that form the backbone of the molecule. The high electronegativity of fluorine atoms in the perfluoroalkyl chain induces a positive dipole on the α-carbon, but the primary determinant of the bond's weakness is the poor orbital overlap between the carbon and the large, diffuse 5p orbital of the iodine atom.
Table 1: Representative Bond Dissociation Energies (BDEs)
| Bond | Typical BDE (kJ/mol) | Typical BDE (kcal/mol) | Significance |
|---|---|---|---|
| R_F—I | ~230 | ~55 | Weakest bond; dictates thermal decomposition initiation. |
| R_F—CF₃ | >400 | >95 | Strong; perfluoroalkyl chain is highly stable. |
| C—F | >450 | >107 | Extremely strong; responsible for the inertness of fluorocarbons. |
Note: Values are approximate and can vary with molecular structure. BDE for R_F—I is based on CF₃I.
The Primary Decomposition Pathway: Unimolecular C—I Bond Homolysis
Under thermal stress in an inert environment, the decomposition of a perfluoroalkyl iodide is initiated by the unimolecular homolytic cleavage of the C—I bond. This is the principal and rate-determining step in the pyrolysis of these compounds. The reaction proceeds as follows:
R_F—I (g) + Δ → R_F• (g) + I• (g)
This single step generates two highly reactive radical species: a perfluoroalkyl radical (R_F•) and an iodine atom (I•). The simplicity of this initiation is the foundation of the utility of R_F—I compounds as radical precursors in organic synthesis[4]. The temperature at which this process becomes significant is dependent on the specific compound and experimental conditions, but decomposition on surfaces has been observed at temperatures as low as 200°C for some per- and polyfluoroalkyl substances (PFAS)[5].
Caption: Primary thermal decomposition pathway of a perfluoroalkyl iodide.
Secondary Reactions & Byproduct Formation: The Radicals' Fate
The initial C—I bond cleavage is only the beginning of the decomposition cascade. The highly reactive perfluoroalkyl and iodine radicals rapidly engage in secondary reactions, leading to a complex mixture of final products. The nature of these products is highly dependent on the reaction conditions, particularly the presence of oxygen, water, or other radical scavengers.
In an Inert Atmosphere (e.g., Argon, Nitrogen):
-
Radical Recombination: The most straightforward secondary reactions are recombinations.
-
Dimerization: 2 R_F• → R_F—R_F (e.g., 2 CF₃• → C₂F₆)
-
Iodine Formation: 2 I• ⇌ I₂
-
Parent Re-formation: R_F• + I• → R_F—I (a reversible step that influences overall kinetics)
-
In the Presence of Oxygen and Water: The presence of oxygen and water, common in combustion or atmospheric scenarios, dramatically alters the decomposition pathways, leading to mineralization and the formation of more complex byproducts.
-
The perfluoroalkyl radical can react with oxygen to form perfluoroalkoxy radicals (R_F—O•), which can further decompose.
-
Iodine radicals can react with hydrogen-containing species (formed from impurities or other reactants) to produce hydrogen iodide (HI).
-
At higher temperatures, complex reactions can lead to the formation of carbonyl fluoride (COF₂), hydrogen fluoride (HF), and various shorter-chain perfluoroalkanes[6][7].
Caption: Secondary reactions and byproduct formation following primary decomposition.
Quantifying Thermal Stability: Kinetics and Influencing Factors
The rate of thermal decomposition is highly sensitive to temperature. This relationship is mathematically described by the Arrhenius equation:
k = A e(-Ea / RT)
Where:
-
k is the reaction rate constant.
-
A is the pre-exponential factor, related to the frequency of collisions with proper orientation.
-
Ea is the activation energy, which for unimolecular C—I cleavage is very close to the C—I BDE.
-
R is the universal gas constant.
-
T is the absolute temperature in Kelvin.
Experimental determination of these Arrhenius parameters is crucial for predicting the stability of a perfluoroalkyl iodide under specific thermal conditions[8][9].
Key Influencing Factors:
-
Temperature: As the primary driver, higher temperatures exponentially increase the decomposition rate. The stability of related PFAS has been quantified by half-life at various temperatures, with some perfluoroalkyl sulfonic acids (PFSAs) having half-lives of nearly an hour at 400°C, which drops to just a few minutes at 500°C[10].
-
Chain Length (n in C_nF_{2n+1}I): While the C—I bond strength does not change dramatically with chain length, longer chains introduce more complexity. For related PFAS, thermal stability has been shown to increase with the number of perfluorinated carbons[5].
-
Pressure: For unimolecular reactions in the gas phase, the reaction rate can be pressure-dependent. At low pressures, the rate of energizing collisions can become the limiting factor.
-
Photolysis: Decomposition is not solely thermal. Perfluoroalkyl iodides are sensitive to ultraviolet and even visible light, which can also induce C—I bond homolysis, often more efficiently than heat[11].
Table 2: Representative Thermal Decomposition Half-Life Data for Related PFAS in Soil
| Compound Class | Temperature (°C) | Apparent Half-Life (t₁/₂) |
|---|---|---|
| Perfluoroalkyl Carboxylic Acids (PFCAs) | 400 | 3.1 – 5.0 min |
| Perfluoroalkyl Sulfonic Acids (PFSAs) | 400 | 28.7 – 51.8 min |
| Perfluoroalkyl Sulfonic Acids (PFSAs) | 500 | 2.4 – 3.1 min |
Data from a study on PFAS in soil, illustrating the strong temperature dependence and variance between compound classes[10].
Experimental Methodologies for Studying Decomposition
Elucidating the kinetics and mechanisms of decomposition requires specialized experimental techniques capable of operating at high temperatures and detecting transient species.
Shock Tube Pyrolysis
This is a premier technique for studying high-temperature gas-phase reactions in a controlled environment.
-
Principle of Operation: A gas mixture containing a low concentration of the perfluoroalkyl iodide diluted in an inert gas (e.g., argon) is rapidly heated and compressed by a shock wave. This creates a uniform, high-temperature environment for a very short, well-defined period (microseconds to milliseconds).
-
Self-Validation and Data Acquisition: The system is inherently self-validating. The incident and reflected shock wave velocities, measured with pressure transducers, precisely define the temperature and pressure of the reacting gas via the Rankine-Hugoniot relations. The decomposition process is then monitored in real-time using techniques like laser absorption spectroscopy. By tracking the disappearance of the parent R_F—I molecule or the appearance of a product like I₂, rate constants can be determined across a range of temperatures from a series of experiments.
-
Causality: The choice of high dilution in an inert gas isolates the unimolecular decomposition, minimizing complex bimolecular reactions and allowing for the direct measurement of the primary C—I bond fission kinetics.
Analytical Product Identification
Identifying the stable end-products of decomposition is crucial for confirming reaction mechanisms. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful tool for this purpose.
-
Workflow: A sample is heated rapidly in a pyrolysis chamber. The resulting volatile decomposition products are swept directly into the injection port of a gas chromatograph. The GC separates the complex mixture of byproducts, and the mass spectrometer identifies each component based on its mass-to-charge ratio and fragmentation pattern.
-
Trustworthiness: This method provides definitive structural identification of byproducts. By using calibrated standards, it can also quantify the product distribution, which is essential for building and validating detailed kinetic models of the entire decomposition process[7].
Caption: A generalized workflow for analyzing thermal decomposition products.
Implications for Research and Development
A thorough understanding of the thermal stability of perfluoroalkyl iodides directly impacts several fields:
-
Drug Development & Organic Synthesis: The controlled generation of perfluoroalkyl radicals is essential for synthesizing novel fluorinated pharmaceuticals and agrochemicals. Knowledge of decomposition kinetics allows for precise control of reaction temperatures and times, maximizing yield and minimizing unwanted side reactions.
-
Materials Science: Perfluoroalkyl iodides are used in telomerization reactions to produce fluoropolymers and surfactants[4]. Process control based on thermal stability data is critical for achieving desired molecular weights and material properties.
-
Environmental Science: As a subset of PFAS, understanding the thermal degradation of R_F—I is vital for developing effective remediation technologies, such as high-temperature incineration[9]. Knowledge of decomposition byproducts, including potentially harmful or persistent ones, informs the design of safe and complete destruction methods.
Conclusion
The thermal stability of perfluoroalkyl iodides is fundamentally governed by the relatively weak carbon-iodine bond. The primary decomposition event is a clean, unimolecular homolysis that produces a perfluoroalkyl radical and an iodine atom. The subsequent fate of these radicals dictates the final product distribution and is highly sensitive to environmental conditions such as temperature and the presence of oxygen. Through sophisticated experimental techniques like shock tube pyrolysis and Py-GC-MS, researchers can precisely determine the kinetic parameters of decomposition and validate mechanistic pathways. This knowledge is not merely academic; it is a critical tool that enables scientists to harness the synthetic potential of these compounds, ensure process safety, and mitigate their environmental impact.
References
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Abeywardane, K., & Goldsmith, C. F. (2024). Accurate Enthalpies of Formation for PFAS from First-Principles: Combining Different Levels of Theory in a Generalized Thermochemical Hierarchy. Journal of Physical Chemistry A. Available at: [Link]
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Lorpaiboon, W., & Ho, J. (2023). Thermochemistry of per- and polyfluoroalkyl substances. Journal of Computational Chemistry, 44(7), 570-580. Available at: [Link]
-
Wikipedia. (n.d.). Perfluoroalkyl iodide. Retrieved from [Link]
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Bowers, J. R., et al. (2024). Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis. Environmental Science: Processes & Impacts. Available at: [Link]
-
Yao, B., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(22), 8796–8807. Available at: [Link]
-
Abeywardane, K., & Goldsmith, C. F. (2024). Accurate Enthalpies of Formation for PFAS from First-Principles: Combining Different Levels of Theory in a Generalized Thermochemical Hierarchy. ResearchGate. Available at: [Link]
-
Lee, J., et al. (2018). Synthesis of Perfluoroalkyl Iodides over Metal Catalysts in Gas Phase. ResearchGate. Available at: [Link]
-
Shields, E. P., & Wallace, M. A. G. (2023). Low temperature destruction of gas-phase per- and polyfluoroalkyl substances using an alumina-based catalyst. Journal of the Air & Waste Management Association, 73(7), 525-532. Available at: [Link]
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Shields, E. P., & Wallace, M. A. G. (2023). Low temperature destruction of gas-phase per- and polyfluoroalkyl substances using an alumina-based catalyst. Taylor & Francis Online. Available at: [Link]
- Ibid.
-
Xiao, F. (2020). Investigation of thermal air degradation and pyrolysis of PFAS and PFAS alternatives in soil. Northeast Waste Management Officials' Association (NEWMOA). Available at: [Link]
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Altarawneh, M., et al. (2022). Quantifying the Decomposition Kinetics of Linear C2-C4 Perfluoroalkanes. ResearchGate. Available at: [Link]
-
Xiao, F., et al. (2020). Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. PFAS Central. Available at: [Link]
-
Yao, B., et al. (2022). Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. ACS Sustainable Chemistry & Engineering, 10(35), 11597–11607. Available at: [Link]
-
Haynes, W. M. (Ed.). (2014). CRC Handbook of Chemistry and Physics (95th ed.). CRC Press. Available at: [Link] (Link is to a paper referencing the handbook, as direct handbook links are often unavailable).
-
Xiao, F., et al. (2020). Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. ResearchGate. Available at: [Link]
-
Bowers, J. R., et al. (2024). Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis. Environmental Science: Processes & Impacts. Available at: [Link]
-
Benson, S. W., & O'Neal, H. E. (1970). Kinetic data on gas phase unimolecular reactions. NIST Technical Series Publications. Available at: [Link]
-
Darwent, B. deB. (1970). Bond dissociation energies in simple molecules. NIST Technical Series Publications. Available at: [Link]
-
Baled, H., et al. (2015). Arrhenius parameters of glucose decomposition. ResearchGate. Available at: [Link]
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Harrison, R. M., et al. (2022). Unimolecular Kinetics of Stabilized CH3CHOO Criegee Intermediates: syn-CH3CHOO Decomposition and anti. White Rose Research Online. Available at: [Link]
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Navigating the Unseen: A Technical Guide to the Safe Handling and Application of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: In the landscape of modern drug discovery and materials science, fluorinated organic compounds are indispensable tools. Their unique electronic properties and conformational effects can profoundly influence the biological activity and material characteristics of molecules. Among these, 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane stands out as a versatile building block, enabling the introduction of a partially fluorinated alkyl chain. However, its utility is intrinsically linked to its safe and informed handling. This guide provides a comprehensive overview of the safety precautions, handling protocols, and essential knowledge required to work with this compound, ensuring both the integrity of your research and the safety of your laboratory personnel. While a specific Safety Data Sheet (SDS) for this compound was not located during the compilation of this guide, the following information is synthesized from data on structurally similar perfluoroalkyl iodides and general principles of handling halogenated hydrocarbons.
Chemical and Physical Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate storage and handling procedures.
| Property | Value | Source |
| CAS Number | 2967-60-4 | [1] |
| Molecular Formula | C₇H₈F₇I | [2] |
| Molecular Weight | 352.03 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | Inferred from similar compounds |
| Boiling Point | 183.4 °C at 760 mmHg | |
| Density | 1.749 g/cm³ | |
| Flash Point | 74.2 °C | |
| LogP | 4.42 |
Hazard Identification and Toxicological Assessment
Key Hazard Statements (Inferred):
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Toxicological Insights: Halogenated hydrocarbons can exhibit a range of toxic effects, and their biotransformation can lead to organ-specific toxicity, with the kidneys being a potential target.[3] The presence of multiple fluorine atoms can increase the polarity of the molecule, potentially enhancing its interaction with biological systems and increasing its toxicity.[3] Furthermore, many halogenated hydrocarbons have the potential to accumulate in fatty tissues.[4] Given the lack of specific data, it is prudent to treat this compound with a high degree of caution and assume it may have moderate to high toxicity upon inhalation or skin contact.[4]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood. All manipulations, including weighing, transferring, and reactions, should be performed within the fume hood to prevent the inhalation of vapors. An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a higher risk of splashes. |
| Hand Protection | Chemical-resistant gloves are required. Given the halogenated nature of the compound, nitrile or neoprene gloves are generally suitable. Always inspect gloves for any signs of degradation or perforation before use. |
| Skin and Body Protection | A flame-retardant lab coat should be worn at all times. For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | For routine operations within a certified chemical fume hood, additional respiratory protection is typically not necessary. However, in the event of a spill or a failure of engineering controls, a respirator with an organic vapor cartridge may be required. |
Handling, Storage, and Disposal
Prudent Handling Practices
Given that organoiodides can be sensitive to light and air, it is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon), particularly for reactions that are sensitive to oxidation or moisture.
Workflow for Handling Air- and Light-Sensitive Reagents:
Caption: Workflow for handling this compound.
Storage Requirements
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light, as organoiodides can be light-sensitive and may decompose over time. Store away from incompatible materials.
Reactivity and Incompatibilities
Perfluoroalkyl iodides are reactive compounds and can participate in a variety of chemical transformations. They are incompatible with:
-
Strong oxidizing agents: Can lead to vigorous or explosive reactions.
-
Strong reducing agents: Can cause dehalogenation.
-
Strong bases: May lead to elimination reactions.
-
Reactive metals (e.g., alkali metals, aluminum): Can form organometallic compounds that may be pyrophoric.
Disposal Considerations
This compound is a halogenated organic compound and must be disposed of as hazardous waste. Collect all waste containing this compound in a designated, properly labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams. Consult your institution's environmental health and safety department for specific disposal protocols.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Decision Tree for Accidental Exposure:
Caption: Decision tree for responding to accidental exposure.
Accidental Release Measures
In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area thoroughly.
Illustrative Experimental Protocol: Radical Addition to an Alkene
This protocol provides a representative example of a reaction involving a perfluoroalkyl iodide. The causality behind each step is explained to enhance understanding and promote safe execution.
Objective: To perform a radical-initiated addition of this compound to an alkene.
Materials:
-
This compound
-
Alkene substrate
-
Radical initiator (e.g., AIBN)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk flask and other oven-dried glassware
-
Inert gas supply (nitrogen or argon)
Step-by-Step Methodology:
-
Glassware Preparation:
-
Action: Thoroughly clean and oven-dry all glassware (Schlenk flask, condenser, etc.) overnight.
-
Reasoning: To remove any residual water that could quench the radical reaction or react with the reagents.
-
-
Inert Atmosphere Setup:
-
Action: Assemble the glassware while still warm and immediately place it under a positive pressure of an inert gas (nitrogen or argon).
-
Reasoning: To prevent the introduction of atmospheric oxygen, which can inhibit radical reactions.
-
-
Reagent Preparation:
-
Action: In the reaction flask, under a counterflow of inert gas, add the alkene substrate and the radical initiator.
-
Reasoning: Maintaining an inert atmosphere during reagent addition is critical to prevent degradation of the initiator and unwanted side reactions.
-
-
Solvent Addition:
-
Action: Add the anhydrous, degassed solvent to the reaction flask via a cannula or syringe.
-
Reasoning: Using a degassed solvent minimizes the presence of dissolved oxygen, which can act as a radical scavenger.
-
-
Addition of this compound:
-
Action: Using a gas-tight syringe, carefully transfer the required amount of this compound to the reaction mixture.
-
Reasoning: The use of a gas-tight syringe prevents the introduction of air and moisture during the transfer of the liquid reagent.
-
-
Reaction Initiation and Monitoring:
-
Action: Heat the reaction mixture to the appropriate temperature to initiate the decomposition of the radical initiator. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Reasoning: The temperature must be carefully controlled to ensure a steady rate of radical generation without causing unwanted thermal decomposition of the reactants or products.
-
-
Work-up and Purification:
-
Action: Upon completion, cool the reaction mixture to room temperature. Quench any remaining reactive species as appropriate for the specific reaction. Purify the product using standard techniques such as column chromatography.
-
Reasoning: A controlled work-up procedure is necessary to safely handle the reaction mixture and isolate the desired product.
-
Conclusion
This compound is a valuable reagent for the synthesis of partially fluorinated molecules. Its effective use is predicated on a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and following well-designed experimental procedures, researchers can safely harness the synthetic potential of this compound. It is imperative that a manufacturer-specific Safety Data Sheet be consulted prior to use to obtain the most accurate and detailed safety information.
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Methodological & Application
Application Note: Radical-Mediated Perfluoroalkylation using 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane for Drug Discovery and Materials Science
Audience: Researchers, scientists, and drug development professionals.
Abstract
The strategic incorporation of fluorinated moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering profound enhancements to metabolic stability, lipophilicity, and binding affinity. This application note provides a detailed guide to the use of 1,1,1,2,2,3,3-heptafluoro-7-iodoheptane, a versatile reagent for introducing a segmented heptafluoropropyl-butyl group into a wide range of organic substrates. We delve into the mechanistic underpinnings of radical-mediated perfluoroalkylation, with a primary focus on visible-light photocatalysis. Detailed, field-tested protocols for the functionalization of electron-rich heterocycles and the atom transfer radical addition (ATRA) to alkenes are presented, complete with justifications for key experimental parameters. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively leverage this powerful building block in their synthetic programs.
Introduction: The Strategic Value of Segmented Fluoroalkylation
The introduction of fluorine or perfluoroalkyl fragments into organic scaffolds can dramatically alter their physicochemical and biological properties.[1] In drug development, this strategy is frequently employed to enhance metabolic stability, improve bioavailability, and modulate pKa and lipophilicity, thereby optimizing a compound's pharmacokinetic profile.[1][2] Beyond pharmaceuticals, perfluoroalkylated compounds are integral to advanced materials, including polymers and surfactants, due to their unique hydrophobic and oleophobic characteristics.[3]
While fully perfluorinated chains are common, reagents that introduce segmented fluoroalkyl chains offer a unique combination of properties. This compound (CAS: 2967-60-4, Formula: C₇H₈F₇I, MW: 352.03) is an exemplary reagent in this class.[4][5][6] It installs a F(CF₂)₃(CH₂)₄– moiety, which possesses a polar, electron-withdrawing fluorinated head and a nonpolar, flexible hydrocarbon tail. This segmented structure provides a powerful tool for fine-tuning molecular architecture, surface properties, and intermolecular interactions.
Mechanistic Principles: Generating the Heptafluoro-3-propylbutyl Radical
The synthetic utility of this compound hinges on the controlled generation of the corresponding F(CF₂)₃(CH₂)₄• radical via homolytic cleavage of the relatively weak carbon-iodine bond. While thermal and metal-catalyzed methods are viable, visible-light photocatalysis has emerged as the predominant strategy due to its exceptionally mild, selective, and sustainable nature.[7][8]
The process is typically initiated by the formation of an Electron Donor-Acceptor (EDA) complex between a photocatalyst (PC) and the perfluoroalkyl iodide.[9][10] Upon irradiation with visible light, this complex enters an excited state, facilitating a single-electron transfer (SET) event. This transfer results in the fragmentation of the C–I bond, generating the desired perfluoroalkyl radical and the oxidized photocatalyst, which is subsequently regenerated to complete the catalytic cycle.[9][11]
Application & Protocols
The following protocols are representative examples of the broad utility of this compound. They are designed to be robust starting points for substrate exploration.
Protocol 1: Photocatalytic C-H Perfluoroalkylation of an Electron-Rich Heterocycle
This protocol is highly effective for the direct functionalization of valuable heterocyclic scaffolds like indoles, pyrroles, and furans, which are prevalent in pharmaceuticals.[11][12]
Rationale: Direct C-H functionalization is an atom-economical strategy that avoids pre-functionalization of the substrate. Electron-rich heterocycles are excellent substrates for electrophilic perfluoroalkyl radicals.[13] The choice of an organic photocatalyst like Eosin Y or a hydroquinone derivative avoids the cost and toxicity of heavy metals.[7][9] Degassing the reaction mixture is critical, as dissolved oxygen can quench the excited state of the photocatalyst, inhibiting the reaction.
Materials & Reagents
| Reagent/Material | Purpose |
|---|---|
| This compound | Perfluoroalkylating Agent |
| Heterocyclic Substrate (e.g., N-Methylindole) | Substrate |
| Photocatalyst (e.g., Eosin Y, DTHQ) | Radical Initiator |
| Base (e.g., DBU, DIPEA) | Proton Scavenger |
| Anhydrous, Degassed Solvent (e.g., DMSO, CH₃CN) | Reaction Medium |
| Schlenk flask or vial with stir bar | Reaction Vessel |
| Blue or White LED light source | Photo-irradiation |
| Nitrogen or Argon line | Inert Atmosphere |
| Standard purification supplies | Chromatography, Solvents |
Step-by-Step Protocol:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the heterocyclic substrate (1.0 equiv, e.g., 0.2 mmol).
-
Reagent Addition: Add the photocatalyst (1-5 mol%) and this compound (1.5-2.0 equiv).
-
Solvent and Base: Add anhydrous, degassed solvent (to achieve ~0.1 M concentration) followed by the base (1.5-2.0 equiv).
-
Degassing (Causality): The reaction mixture must be thoroughly degassed to remove oxygen, which quenches the excited photocatalyst. This is a critical step for reaction efficiency. Perform three cycles of freeze-pump-thaw or sparge with an inert gas for 15-20 minutes.
-
Irradiation: Place the sealed flask approximately 5-10 cm from the LED light source. Use a fan to maintain the reaction at ambient temperature.
-
Monitoring: Stir the reaction vigorously. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to isolate the desired perfluoroalkylated product.
Protocol 2: Atom Transfer Radical Addition (ATRA) to an Alkene
ATRA is a powerful method for C-C bond formation, converting simple alkenes into more complex, functionalized iodoalkanes which can be used in subsequent transformations.[9][14]
Rationale: This reaction proceeds via a radical chain mechanism.[9][13] The initially formed perfluoroalkyl radical adds across the double bond of the alkene to generate a new carbon-centered radical. This intermediate then abstracts an iodine atom from another molecule of this compound, propagating the chain and forming the final product. A catalytic amount of initiator is often sufficient.
Materials & Reagents
| Reagent/Material | Purpose |
|---|---|
| This compound | Perfluoroalkylating Agent |
| Alkene (e.g., 1-Octene) | Substrate |
| Radical Initiator (e.g., ACCN, Eosin Y) | Initiator |
| Anhydrous, Degassed Solvent (e.g., Acetonitrile, Water) | Reaction Medium |
| Sealed reaction tube | Reaction Vessel |
| Light source (for photocatalysis) or Oil bath (for thermal) | Initiation |
| Standard purification supplies | Chromatography, Solvents |
Step-by-Step Protocol:
-
Preparation: In a sealable reaction tube equipped with a stir bar, combine the alkene (1.0 equiv, e.g., 0.5 mmol) and this compound (1.2 equiv).
-
Solvent and Initiator: Add the degassed solvent and the radical initiator (e.g., 5 mol% Eosin Y for photo-initiation; 10 mol% ACCN for thermal initiation).
-
Degassing: As with Protocol 1, thorough degassing via freeze-pump-thaw or inert gas sparging is essential for reproducibility and high yield.
-
Initiation:
-
Photochemical: Seal the tube and irradiate with the appropriate wavelength LED, stirring vigorously at room temperature.
-
Thermal: Seal the tube and heat in a pre-heated oil bath (typically 80-100 °C for ACCN).
-
-
Monitoring: Monitor the reaction by GC-MS or ¹H NMR until completion (typically 6-18 hours).
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can often be purified directly by silica gel column chromatography (typically eluting with hexanes/ethyl acetate) to yield the 1,4-addition product.
Workflow and Data Visualization
A systematic approach is crucial for successful execution and analysis of these reactions.
Representative Reaction Data Summary
| Substrate Class | Typical Substrate | Initiator/Catalyst | Solvent | Conditions | Typical Yield | Reference |
| Heteroarene | N-Methylindole | DTHQ / Visible Light | CH₃CN | rt, 24h | 70-90% | [9] |
| Arene | 1,3,5-Trimethoxybenzene | Eosin Y / Visible Light | DMSO | rt, 16h | 60-85% | [7][11] |
| Alkene (ATRA) | 1-Dodecene | ACCN (Thermal) | Water | 80 °C, 8h | 75-95% | [14][15] |
| Alkene (ATRA) | 1-Octene | Enamine / Visible Light | DCE | rt, 16h | >90% | [7][8] |
| Alkyne (ATRA) | Phenylacetylene | None (UV Light) | BTF | rt, 4h | ~80% | [14] |
Troubleshooting and Key Considerations
-
Low Yield: The most common culprit is insufficient degassing. Ensure all solvents are anhydrous and the reaction mixture is rigorously purged of oxygen. Check the viability of the photocatalyst; some degrade upon prolonged exposure to light and air.
-
Substrate Decomposition: If the substrate is sensitive, consider using a lower-energy light source (e.g., green LED instead of blue) or performing the reaction at a lower temperature.
-
Side Reactions: In C-H functionalization, regioisomers are possible. Reaction conditions, particularly the solvent and base, can influence selectivity. For ATRA reactions, oligomerization of the alkene can occur, especially at high concentrations.[16]
-
Purification: Fluorous compounds can exhibit unique behavior on silica gel. It may be necessary to use fluorous solid-phase extraction or modified solvent systems for effective purification.
Conclusion
This compound is a highly effective and versatile reagent for installing segmented perfluoroalkyl chains onto a diverse range of molecular frameworks. Through accessible and robust radical-mediated protocols, particularly those driven by visible light, researchers can readily access novel chemical matter. The methodologies and insights provided in this application note serve as a comprehensive starting point for leveraging this reagent's unique potential in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.
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Prchalová, E., Štěpánek, O., Smrček, S., & Kotora, M. (2014). Medicinal applications of perfluoroalkylated chain-containing compounds. Future Medicinal Chemistry. [Link]
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Guo, J., Turek, J., & Seidel, D. (2021). Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradiation. Angewandte Chemie International Edition. [Link]
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Prchalová, E., Štěpánek, O., Smrček, S., & Kotora, M. (2014). Medicinal Applications of Perfluoroalkylated Chain-Containing Compounds. ResearchGate. [Link]
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Chen, G., et al. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2). Chemical Science. [Link]
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Minisci, F., et al. (1997). New Methods of Free-Radical Perfluoroalkylation of Aromatics and Alkenes. Absolute Rate Constants and Partial Rate Factors for the Homolytic Aromatic Substitution by n-Perfluorobutyl Radical. The Journal of Organic Chemistry. [Link]
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Okazoe, T. (2022). Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems. The Royal Society of Chemistry. [Link]
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Galkin, K. I., & Sandulenko, I. V. (2025). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Molecules. [Link]
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Améduri, B. (Ed.). (2022). Perfluoroalkyl Substances Synthesis, Applications, Challenges and Regulations. The Royal Society of Chemistry. [Link]
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Montanero, S. P., et al. (2015). Perfluoroalkylation of alkenes and alkynes in water. ARKIVOC. [Link]
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Postigo, A., et al. (2010). Photochemical radical perfluoroalkylation of unsaturated compounds in water. Journal of Fluorine Chemistry. [Link]
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Nishikata, T., et al. (2022). Metal-free visible-light-induced hydroxy-perfluoroalkylation of conjugated olefins using enamine catalyst. RSC Advances. [Link]
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Barata-Vallejo, S., & Postigo, A. (2024). Perfluoroalkylation Reactions by Electron Donor-Acceptor Complexes. ChemPhotoChem. [Link]
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Schaub, T., et al. (2013). A general and practical Ni-catalyzed C–H perfluoroalkylation of (hetero)arenes. Chemical Communications. [Link]
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Nishikata, T., et al. (2022). Metal-free visible-light-induced hydroxy-perfluoroalkylation of conjugated olefins using enamine catalyst. Semantic Scholar. [Link]
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Glüge, J., et al. (2020). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). Environmental Science: Processes & Impacts. [Link]
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Hartwig, J. F., et al. (2012). A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF]. Angewandte Chemie International Edition. [Link]
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Application Notes & Protocols: 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Advantage of a Bifunctional Fluorous Building Block
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating physicochemical and biological properties. 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane (CAS: 2967-60-4) emerges as a particularly strategic building block, offering a unique combination of a terminal perfluoroalkyl segment and a reactive alkyl iodide. This bifunctional architecture allows for its seamless integration into complex molecular scaffolds, making it an invaluable tool for researchers.
The molecule consists of a C3F7 perfluoroalkyl ("fluorous") tail connected via a flexible four-carbon methylene spacer to a terminal iodine atom. This design provides two key features:
-
The Heptafluoropropyl Moiety (C3F7): This highly fluorinated segment is known to enhance metabolic stability, increase lipophilicity, and influence molecular conformation. Its introduction can significantly improve the pharmacokinetic profile of drug candidates.
-
The Primary Alkyl Iodide: The carbon-iodine bond serves as a versatile reactive handle. Its relative weakness compared to C-Br or C-Cl bonds makes it an excellent precursor for a variety of transformations, most notably those involving radical intermediates.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the underlying mechanisms and providing detailed protocols for its application.
| Physicochemical Properties | |
| CAS Number | 2967-60-4[1] |
| Molecular Formula | C₇H₈F₇I[1][2] |
| Molecular Weight | 352.03 g/mol [1] |
| Appearance | Colorless to light-yellow liquid |
| Key Functional Groups | Perfluoroalkyl, Primary Alkyl Iodide |
Core Reactivity: Harnessing the Power of the C–I Bond for Radical Generation
The synthetic utility of this compound is dominated by the chemistry of its C(sp³)–I bond. This bond is susceptible to homolytic cleavage, generating the corresponding 1,1,1,2,2,3,3-heptafluoroheptyl radical. This radical intermediate is the key species that enables the formation of new carbon-carbon and carbon-heteroatom bonds.
The generation of this radical can be initiated through several mild and efficient methods:
-
Photochemical Activation: Irradiation with visible light, often blue LEDs, can provide sufficient energy to induce homolysis of the C–I bond. This approach is highly attractive due to its mild conditions and avoidance of harsh reagents.[3][4]
-
Base-Promoted Homolysis: Simple and inexpensive bases, such as potassium hydroxide (KOH) or sodium tert-butoxide (tBuONa), can form a halogen-bonding complex with the iodine atom.[3][5][6] This interaction weakens the C–I bond, promoting the formation of the perfluoroalkyl radical under mild conditions, even without light.[3][5]
-
Radical Initiators: Traditional radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide can also be used, although photochemical and base-promoted methods are often preferred for their cleaner reaction profiles.
The generated perfluoroalkyl radical can then participate in a variety of synthetic transformations, most commonly via a radical chain mechanism.
Application I: Perfluoroalkylation of Alkenes and Alkynes
One of the most powerful applications of this compound is the direct addition of the perfluoroalkyl group across a π-bond. This reaction, a form of the Kharasch addition, is a highly efficient method for creating complex fluorinated molecules from simple unsaturated precursors.[7][8] The reaction proceeds via the radical mechanism described above, resulting in the formation of a new C-C bond and a C-I bond, which can be used for further synthetic manipulations.
Protocol 3.1: Photocatalyst-Free Visible Light-Promoted Addition to an Alkene
This protocol describes a general, robust, and environmentally friendly method for the addition of this compound to a terminal alkene using visible light, adapted from methodologies described for similar perfluoroalkyl iodides.[4]
Materials:
-
This compound
-
Alkene substrate (e.g., 1-octene)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
-
Schlenk flask or heavy-walled reaction tube with a magnetic stir bar
-
Blue LED light source (e.g., 5W)
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the alkene substrate (1.0 equiv., e.g., 0.4 mmol).
-
Reagent Addition: In a fume hood, add the chosen anhydrous solvent (e.g., 2.0 mL Dichloromethane). Add this compound (1.5–3.0 equiv., e.g., 1.2 mmol) to the solution via syringe.
-
Degassing: Seal the flask and degas the solution thoroughly. This is critical to remove oxygen, which can quench the radical reaction. A common method is to perform three freeze-pump-thaw cycles. Alternatively, sparging the solution with an inert gas (Argon or Nitrogen) for 20-30 minutes can be effective.
-
Irradiation: Place the sealed flask approximately 2-5 cm from a blue LED light source. Ensure the flask is positioned to receive uniform illumination. For efficient heat dissipation, a small fan can be directed at the apparatus.
-
Reaction: Stir the solution vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting alkene is consumed (typically 2–24 hours).
-
Workup: Once the reaction is complete, turn off the light source. Concentrate the reaction mixture under reduced pressure to remove the solvent and any excess volatile reagents.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired 1,3-difunctionalized product.
| Substrate Example | Product Structure | Typical Conditions | Expected Yield |
| Styrene | C₃F₇(CH₂)₄CH(Ph)CH₂I | Blue LED, DCM, rt, 12h | Good to Excellent |
| 1-Octene | C₃F₇(CH₂)₄CH(C₆H₁₃)CH₂I | Blue LED, DCM, rt, 18h | Good |
| Methyl Acrylate | C₃F₇(CH₂)₄CH(CO₂Me)CH₂I | Blue LED, MeCN, rt, 8h | Moderate to Good |
Note: Yields are representative and based on general atom transfer radical addition (ATRA) reactions of perfluoroalkyl iodides.[4][9]
Application II: Advanced Synthesis of Fluorinated Heterocycles
Beyond simple additions, the heptafluoroheptyl radical is a powerful tool for constructing complex, high-value heterocyclic structures. The radical can be trapped intramolecularly or participate in cascade reactions. A notable example is its reaction with isonitriles to generate perfluoroalkylated phenanthridines and other N-heterocycles, which are privileged scaffolds in medicinal chemistry.[3][10][11]
Conceptual Protocol 4.1: Synthesis of Perfluoroalkylated Phenanthridines
This protocol outlines the key steps for the synthesis of a phenanthridine derivative via the reaction of a biphenyl isocyanide with this compound, based on modern perfluoroalkylation methodologies.[3]
Key Transformation Steps:
-
Radical Generation: The 1,1,1,2,2,3,3-heptafluoroheptyl radical is generated in situ from the parent iodide using a base-promoted system (e.g., KOH in THF) under mild irradiation or gentle heating.[3]
-
Addition to Isocyanide: The nucleophilic heptafluoroheptyl radical adds to the electrophilic carbon of the isocyanide group on the biphenyl substrate.
-
Radical Cyclization: The resulting imidoyl radical undergoes a rapid 6-exo-trig cyclization onto the adjacent phenyl ring.
-
Aromatization: The cyclized radical intermediate is then oxidized and rearomatizes to yield the stable, perfluoroalkylated phenanthridine product.
This powerful cascade reaction assembles a complex heterocyclic core in a single step, highlighting the synthetic elegance achievable with this building block.
Handling, Safety, and Characterization
Safety & Handling:
-
This compound is an alkyl iodide and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
As with many alkyl iodides, it may be sensitive to light and should be stored in an amber bottle in a cool, dark place.
-
It is an irritant to the skin and eyes.[12] Avoid inhalation and direct contact.
Characterization:
-
¹⁹F NMR: This is the most definitive technique for characterizing the product. The C₃F₇ group will show characteristic signals: a triplet around -81 ppm (CF₃), and multiplets around -124 ppm (CF₂) and -126 ppm (CF₂).
-
¹H NMR: The presence of the -(CH₂)₄- spacer allows for clear signals in the proton NMR spectrum, which can be used to confirm the structure of the addition product.
-
Mass Spectrometry (MS): Provides molecular weight confirmation and can show characteristic fragmentation patterns.
Conclusion
This compound is a potent and versatile building block for the introduction of perfluoroalkyl chains into organic molecules. Its value lies in the predictable and efficient reactivity of the C–I bond, which serves as a clean precursor to the key radical intermediate. Through modern synthetic methods, including photocatalyst-free visible-light promotion, this reagent enables the construction of novel fluorinated compounds for applications in pharmaceuticals, agrochemicals, and advanced materials. The protocols and mechanistic insights provided herein serve as a practical guide for researchers looking to leverage the unique properties of this powerful synthetic tool.
References
- Extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions.
- Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 ) - RSC Publishing. Royal Society of Chemistry.
- Polar Effects in Free-Radical Reactions. The Paradox of Reduction of Alkyl Iodides and Reductive Alkylation of Alkenes by Strong. American Chemical Society.
- Iodine(III) Reagents in Radical Chemistry.
- Iodine(III) Reagents in Radical Chemistry. PubMed.
- Kharasch addition. Wikipedia.
- This compound | CAS 2967-60-4. Santa Cruz Biotechnology.
- This compound. PubChemLite.
- External Photocatalyst-Free Visible Light-Promoted 1,3-Addition of Perfluoroalkyl Iodides to Vinyldiazoacet
- Addition of perfluoroalkyl iodide to alkenes and alkynes.
- Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. Royal Society of Chemistry.
- 1-Iodoheptane | C7H15I. PubChem.
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Application of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane in proteomics research
Application Note & Protocol
Topic: Cysteine-Focused Proteome Profiling using 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane as a Covalent Fluorous Affinity Tag
Introduction: Navigating Proteome Complexity with Fluorous Chemistry
The comprehensive analysis of a proteome is a formidable challenge due to the vast complexity and dynamic range of protein expression.[1] Mass spectrometry (MS)-based proteomics has become an indispensable tool, but its efficacy often relies on strategies to reduce sample complexity and enrich for specific protein subsets.[1][2][3] Chemical labeling, in conjunction with affinity purification, is a powerful approach to isolate and identify proteins or peptides with specific functional groups or post-translational modifications.[4][5]
A highly effective enrichment strategy, termed "fluorous proteomics," leverages the unique properties of perfluorinated molecules.[1][6][7] Heavily fluorinated compounds exhibit high hydrophobicity and lipophobicity, creating a distinct "fluorous phase" that allows for extremely selective separation from biological matrices using fluorous solid-phase extraction (FSPE).[6][7] This methodology offers a robust alternative to traditional bioaffinity systems, often providing cleaner enrichments with lower background.[1]
This application note details the use of This compound , a bifunctional reagent designed for cysteine-focused proteomics. This molecule uniquely combines:
-
An iodoalkane functional group , which serves as a reactive handle for the covalent alkylation of cysteine residues.[8][9]
-
A heptafluoroalkyl chain , which acts as a fluorous affinity tag for highly selective enrichment.
This combination enables a powerful workflow for the targeted isolation and subsequent mass spectrometric identification of cysteine-containing peptides, providing a focused view into protein structure, function, and redox state.
Principle of the Method
The workflow is based on a two-stage process: covalent labeling of cysteine residues followed by selective enrichment of the tagged peptides. This approach systematically reduces sample complexity to facilitate a more in-depth analysis of the cysteine-containing sub-proteome.
A. Covalent Labeling of Cysteine Residues
The terminal iodine atom of this compound makes it an effective alkylating agent. The reaction specifically targets the thiol group (-SH) of cysteine residues. For the reaction to proceed efficiently, the thiol must be in its deprotonated, nucleophilic thiolate form (-S⁻).[8][10] This is achieved by performing the reaction under slightly alkaline conditions (pH ~8.0) and in the presence of a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), which breaks native disulfide bonds and ensures the cysteine residues are available for labeling.[8] The iodoalkane undergoes a nucleophilic substitution reaction with the thiolate, forming a stable thioether bond and covalently attaching the fluorous tag to the peptide.
Caption: Covalent labeling of a cysteine thiolate with the iodo-reagent.
B. Fluorous Solid-Phase Extraction (FSPE)
Following protein digestion, the resulting peptide mixture contains both fluorous-tagged and untagged peptides. This complex mixture is then subjected to Fluorous Solid-Phase Extraction (FSPE).[7] FSPE cartridges contain a silica-based stationary phase functionalized with perfluoroalkyl chains. Based on the principle of "like dissolves like," the fluorous-tagged peptides are strongly retained on the column via fluorous-fluorous interactions, while the vast majority of untagged, non-fluorous peptides pass through in the flow-through and wash fractions.[1] The retained, tagged peptides are then eluted using a solvent, such as methanol or acetonitrile, that can disrupt these strong interactions. This enrichment step is highly specific and dramatically simplifies the sample for subsequent MS analysis.[1][7]
Key Reagent Properties and Data Considerations
Accurate identification of tagged peptides by mass spectrometry requires knowledge of the precise mass modification introduced by the reagent.
| Property | Value | Source |
| Compound Name | This compound | [11][12][13] |
| CAS Number | 2967-60-4 | [11][14] |
| Molecular Formula | C₇H₈F₇I | [11][12] |
| Molecular Weight | 352.03 g/mol | [11][12] |
| Monoisotopic Mass Shift | +225.0042 u (C₇H₈F₇) | Calculated |
Note on MS/MS Fragmentation: The presence of a highly fluorinated tag may influence peptide fragmentation patterns during tandem mass spectrometry.[15] Fluorocarbon fragments can sometimes appear in the low mass region of the spectrum.[16][17] It is advisable to use data analysis software that can account for this specific modification and its potential fragmentation behavior.
Detailed Experimental Protocol
This protocol outlines the complete workflow from cell lysate to MS-ready, enriched peptides.
Part 1: Protein Extraction, Reduction, and Alkylation
Causality: This initial stage prepares the proteome for analysis by lysing cells, solubilizing proteins, and crucially, reducing disulfide bonds to expose cysteine thiols for covalent labeling. Performing alkylation before digestion ensures that all accessible cysteines on the intact proteins are tagged.
-
Protein Extraction:
-
Lyse cell pellets or tissue samples in a suitable lysis buffer (e.g., 8 M Urea, 50 mM Tris-HCl, pH 8.0) containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
-
Reduction:
-
To approximately 1 mg of protein lysate, add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes. This step reduces disulfide bonds to free thiols.
-
-
Alkylation with this compound:
-
Cool the sample to room temperature.
-
Prepare a fresh 500 mM stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).
-
Add the alkylating reagent to the protein sample to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 1 hour. The reaction is performed in the dark to prevent potential light-induced degradation of the iodo-reagent.
-
Part 2: Protein Digestion
Causality: Proteins are digested into smaller peptides, which are more amenable to analysis by mass spectrometry. A two-step dilution and digestion process mitigates the inhibitory effect of high urea concentration on the trypsin enzyme.
-
Dilution & First Digestion:
-
Dilute the urea concentration of the sample to 4 M using 50 mM Tris-HCl, pH 8.0.
-
Add Lys-C protease at a 1:100 (enzyme:protein) ratio.
-
Incubate at 37°C for 4 hours.
-
-
Final Dilution & Second Digestion:
-
Further dilute the sample to a final urea concentration of <1 M using 50 mM Tris-HCl, pH 8.0.
-
Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Quenching:
-
Stop the digestion by acidifying the sample with trifluoroacetic acid (TFA) to a final concentration of 0.5% (pH < 3).
-
Centrifuge the sample at high speed to pellet any precipitated urea or protein, and collect the supernatant containing the peptides.
-
Part 3: Fluorous Solid-Phase Extraction (FSPE)
Causality: This is the critical enrichment step. The protocol is designed to maximize the specific binding of fluorous-tagged peptides to the FSPE resin while thoroughly washing away non-tagged peptides, ensuring a highly enriched final sample.
-
Sample Preparation:
-
Desalt the acidified peptide digest using a standard C18 SPE cartridge to remove salts and residual reagents. Elute peptides in 50% Acetonitrile, 0.1% TFA.
-
Lyophilize the desalted peptides to dryness.
-
-
FSPE Cartridge Conditioning:
-
Use a commercially available fluorous SPE cartridge.
-
Equilibrate the cartridge sequentially with:
-
3 column volumes of 100% Methanol.
-
3 column volumes of 80% Acetonitrile / 20% Water.
-
3 column volumes of 20% Acetonitrile / 80% Water (FSPE Loading Buffer).
-
-
-
Sample Loading and Washing:
-
Reconstitute the lyophilized peptide sample in FSPE Loading Buffer.
-
Load the sample onto the equilibrated FSPE cartridge. Collect the flow-through (this contains non-tagged peptides).
-
Wash the cartridge with 5 column volumes of FSPE Loading Buffer to remove non-specifically bound peptides.
-
Perform a more stringent wash with 3 column volumes of 50% Acetonitrile / 50% Water.
-
-
Elution:
-
Elute the retained, fluorous-tagged peptides with 3 column volumes of 100% Methanol into a clean collection tube.
-
Part 4: Final Sample Preparation and LC-MS/MS Analysis
-
Final Cleanup:
-
Dry the eluted fraction in a vacuum centrifuge.
-
Reconstitute the enriched peptides in a buffer suitable for LC-MS/MS analysis (e.g., 2% Acetonitrile, 0.1% Formic Acid).
-
Perform a final desalting step using a C18 StageTip or ZipTip.
-
-
LC-MS/MS Analysis:
-
Analyze the sample on a high-resolution mass spectrometer coupled to a nano-LC system.
-
In the database search parameters, define a variable modification on Cysteine (C) of +225.0042 Da to identify the fluorous-tagged peptides.
-
Caption: Workflow for cysteine-peptide enrichment using fluorous tagging.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low number of tagged peptides identified | 1. Inefficient reduction of disulfide bonds.2. Incomplete alkylation reaction.3. Loss of sample during FSPE. | 1. Ensure fresh DTT/TCEP solution is used. Increase incubation time or temperature for reduction.2. Ensure alkylating reagent is fresh and used in sufficient molar excess. Confirm pH is ~8.0 for the reaction.3. Ensure proper FSPE cartridge conditioning. Do not let the resin run dry. |
| High background of non-tagged peptides | 1. Insufficient washing during FSPE.2. Non-specific binding to the fluorous resin. | 1. Increase the volume and/or stringency of the wash steps (e.g., increase acetonitrile percentage in the wash buffer).2. Ensure the sample is fully solubilized in the loading buffer. |
| No peptides detected after elution | 1. Covalent tag rendered peptides too hydrophobic for C18 cleanup.2. Inefficient elution from FSPE cartridge. | 1. Use a stronger elution solvent for the final C18 desalting step or bypass it if MS performance allows.2. Ensure the elution solvent (e.g., 100% Methanol) is correct. Perform a second elution to check for residual sample. |
Conclusion
The use of this compound provides a robust and highly selective method for the enrichment of cysteine-containing peptides from complex biological samples. By combining the specificity of covalent cysteine alkylation with the exceptional selectivity of fluorous affinity chromatography, this approach enables researchers and drug development professionals to effectively reduce proteome complexity and focus on a functionally important subset of peptides. This targeted analysis is invaluable for studies involving protein structure, redox signaling, and the identification of drug targets with reactive cysteine residues.
References
-
The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2023). ACS Measurement Science Au. Retrieved January 19, 2026, from [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - NIH. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
-
The Application of Fluorine‐Containing Reagents in Structural Proteomics. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
-
Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry. (2005). PubMed. Retrieved January 19, 2026, from [Link]
-
Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
-
Fluorous proteomics strategy for the isolation of specific classes of... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Mass Spectra of Fluorocarbons. (n.d.). NIST. Retrieved January 19, 2026, from [Link]
-
Mass spectra of fluorocarbons. (1954). NIST. Retrieved January 19, 2026, from [Link]
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). ResearchGate. Retrieved January 19, 2026, from [Link]
-
High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. (2019). ACS Publications. Retrieved January 19, 2026, from [Link]
-
FluoroTRAQ: Quantitative Analysis of Protein S-Nitrosylation through Fluorous Solid-Phase Extraction Combining with iTRAQ by Mass Spectrometry. (2020). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Introduction to approaches and tools for the evaluation of protein cysteine oxidation. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
THE REACTIONS OF IODINE AND IODOACETAMIDE WITH NATIVE EGG ALBUMIN. (1942). PubMed. Retrieved January 19, 2026, from [Link]
-
Heptane, 1,1,1,2,2,3,3-heptafluoro-7-iodo- - Substance Details. (n.d.). EPA. Retrieved January 19, 2026, from [Link]
-
Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Mechanisms and consequences of protein cysteine oxidation: the role of the initial short-lived intermediates. (2020). PubMed. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for Radical Reactions Involving 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane
Introduction: The Unique Profile of a Partially Fluorinated Iodoalkane in Radical Chemistry
1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane, with the chemical formula C₇H₈F₇I, presents a unique molecular architecture for applications in radical chemistry. This structure consists of a C4 perfluoroalkyl segment linked to a C3 hydrocarbon chain terminating in an iodine atom. This design imparts a distinct reactivity profile, combining the strong electron-withdrawing nature of the perfluoroalkyl group with the classical reactivity of an alkyl iodide. The C-I bond is significantly weakened by the inductive effect of the nearby fluorine atoms, making it a readily available precursor for the generation of the 1,1,1,2,2,3,3-heptafluoroheptan-7-yl radical under mild conditions.
The incorporation of such fluorinated moieties is of paramount importance in the development of pharmaceuticals and agrochemicals, as they can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for conducting radical reactions with this compound. We will delve into the mechanistic underpinnings of radical generation and subsequent reactions, offering detailed, field-proven protocols and explaining the rationale behind experimental choices.
Core Principles of Radical Generation from this compound
The generation of the 1,1,1,2,2,3,3-heptafluoroheptan-7-yl radical is the crucial first step in harnessing its synthetic potential. The primary methods for homolytic cleavage of the C-I bond include thermal or photochemical initiation, and, more commonly, the use of chemical initiators.
Triethylborane-Mediated Radical Generation
Triethylborane (Et₃B) in the presence of a small amount of oxygen (air) is a highly effective and mild radical initiator.[2][3] The initiation process involves the autoxidation of triethylborane to generate an ethyl radical, which then abstracts the iodine atom from this compound.
Mechanism Insight: The reaction of triethylborane with oxygen is complex but ultimately produces ethyl radicals (Et•). This radical readily abstracts the iodine atom from the fluoroalkyl iodide, a process driven by the formation of the stable ethyl iodide (EtI). This method is particularly advantageous for its ability to initiate radical reactions at low temperatures, preserving thermally sensitive functional groups.[4]
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions.[5][6] In this approach, a photocatalyst (typically a ruthenium or iridium complex) absorbs visible light and enters an excited state. In its excited state, the catalyst can engage in a single-electron transfer (SET) with this compound, leading to the formation of the desired radical.
Mechanism Insight: The photocatalyst, upon photoexcitation, can act as a potent reductant. It can donate an electron to the fluoroalkyl iodide, which then undergoes dissociative electron capture to release the iodide anion and the perfluoroalkyl radical. This process is highly efficient and allows for precise control over the reaction initiation by simply turning the light source on or off.
Atom Transfer Radical Addition (ATRA)
ATRA is a versatile method for the addition of alkyl halides across a double bond, often mediated by transition metal complexes or photoredox catalysts.[7][8] This process involves the reversible transfer of a halogen atom between a dormant species (the alkyl iodide) and a propagating radical.
Mechanism Insight: In a typical ATRA reaction, a catalyst (e.g., a copper complex) abstracts the iodine atom from this compound to form the perfluoroalkyl radical and a metal-iodide species. The radical then adds to an alkene, and the resulting radical intermediate abstracts the iodine atom from the metal-iodide species to regenerate the catalyst and form the product. This catalytic cycle allows for the use of substoichiometric amounts of the initiator.[9][10]
Experimental Protocols
The following protocols are designed to be robust and adaptable. However, optimization of reaction conditions (e.g., solvent, temperature, and concentration) may be necessary for specific substrates.
Protocol 1: Triethylborane-Initiated Radical Addition to an Alkene
This protocol describes the addition of the 1,1,1,2,2,3,3-heptafluoroheptan-7-yl radical to an electron-deficient alkene.
Materials:
-
This compound
-
Alkene (e.g., N-phenylacrylamide)
-
Triethylborane (1.0 M solution in hexanes or THF)
-
Anhydrous, degassed solvent (e.g., toluene or THF)
-
Schlenk flask or similar reaction vessel equipped with a magnetic stir bar
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow Diagram:
Caption: Workflow for triethylborane-initiated radical addition.
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the alkene (1.0 mmol, 1.0 equiv).
-
Add this compound (1.2 mmol, 1.2 equiv).
-
Add anhydrous, degassed solvent (5 mL).
-
Stir the mixture at room temperature.
-
Slowly add triethylborane solution (1.0 M, 0.2 mL, 0.2 mmol, 0.2 equiv) via syringe.
-
Introduce a small amount of air into the flask using a syringe with a needle (approximately 1-2 mL). The reaction is often initiated by the presence of oxygen.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by opening the flask to the air and adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any remaining iodine.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative):
| Entry | Alkene | Equiv. of Iodide | Equiv. of Et₃B | Time (h) | Yield (%) |
| 1 | N-phenylacrylamide | 1.2 | 0.2 | 2 | 85 |
| 2 | Methyl acrylate | 1.2 | 0.2 | 1.5 | 90 |
| 3 | Styrene | 1.5 | 0.3 | 4 | 75 |
Protocol 2: Photocatalytic Perfluoroalkylation of an Arene
This protocol details the direct C-H perfluoroalkylation of an electron-rich arene using a photoredox catalyst.
Materials:
-
This compound
-
Arene (e.g., 1,3,5-trimethoxybenzene)
-
Photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or Ir(ppy)₃)
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMF)
-
Reaction vial with a magnetic stir bar
-
Blue LED light source
-
Inert atmosphere (Nitrogen or Argon)
Radical Generation and Propagation Diagram:
Caption: Photocatalytic cycle for arene perfluoroalkylation.
Step-by-Step Procedure:
-
To a reaction vial, add the arene (0.5 mmol, 1.0 equiv), this compound (1.0 mmol, 2.0 equiv), and the photoredox catalyst (0.005 mmol, 1 mol%).
-
Add anhydrous, degassed solvent (2.5 mL).
-
Seal the vial and degas the solution by sparging with an inert gas for 10-15 minutes.
-
Place the vial in front of a blue LED light source and stir vigorously at room temperature.
-
Monitor the reaction by LC-MS or GC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, remove the light source and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative):
| Entry | Arene | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | 1,3,5-Trimethoxybenzene | Ru(bpy)₃Cl₂ (1) | 16 | 88 |
| 2 | N,N-Dimethylaniline | Ir(ppy)₃ (0.5) | 24 | 72 |
| 3 | Pyrrole | Ru(bpy)₃Cl₂ (1) | 12 | 81 |
Safety and Handling Considerations
-
This compound: While specific toxicity data is limited, it should be handled with standard laboratory precautions. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Triethylborane: Triethylborane is pyrophoric and reacts violently with water. It should be handled under an inert atmosphere using proper Schlenk line or glovebox techniques. Solutions in hexanes or THF are less hazardous but should still be handled with care.
-
Photoredox Catalysts: Ruthenium and iridium complexes can be toxic. Handle with care and avoid generating dust.
-
Radical Reactions: Radical reactions can sometimes be exothermic. It is advisable to monitor the reaction temperature, especially on a larger scale. Radical scavengers like TEMPO can be used to quench reactions if necessary.
Troubleshooting
-
Low or No Conversion:
-
Triethylborane initiation: Ensure that a small amount of air is present to initiate the reaction. The quality of the triethylborane solution is also critical; older solutions may be less active.
-
Photocatalytic reactions: Check the light source to ensure it is emitting at the correct wavelength and intensity. Ensure the reaction mixture is thoroughly degassed, as oxygen can quench the excited state of the photocatalyst.
-
-
Formation of Side Products:
-
Dimerization of the radical: This can occur at high radical concentrations. Try diluting the reaction mixture or adding the initiator more slowly.
-
Reaction with solvent: Choose a solvent that is inert under the reaction conditions. For example, in radical reactions, solvents with weak C-H bonds should be avoided.
-
Conclusion
This compound is a valuable building block for the introduction of a C₄F₇(CH₂)₃- moiety into organic molecules via radical pathways. The protocols outlined in these application notes, utilizing either triethylborane initiation or photoredox catalysis, provide reliable and versatile methods for achieving this transformation. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can effectively employ this reagent in the synthesis of novel fluorinated compounds for a wide range of applications in the pharmaceutical and agrochemical industries.
References
-
Pitts, C. R., Ling, B., Woltornist, R., Liu, R., & Lectka, T. (2014). Triethylborane-initiated radical chain fluorination: a synthetic method derived from mechanistic insight. The Journal of organic chemistry, 79(18), 8895–8899. [Link]
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Yin, F., Wang, Z., Li, Z., & Li, C. (2020). Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids. Cell Reports Physical Science, 1(8), 100141. [Link]
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Arceo, E., Montroni, E., & Melchiorre, P. (2014). Photo-Organocatalysis of Atom-Transfer Radical Additions to Alkenes. Angewandte Chemie International Edition, 53(43), 11673–11677. [Link]
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Stephenson, C. R. J., et al. (2011). Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts. Journal of the American Chemical Society, 133(10), 3260–3263. [Link]
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Ocaña, I., et al. (2024). Enhanced Mechanistic Understanding Through the Detection of Radical Intermediates in Organic Reactions. CHIMIA International Journal for Chemistry, 78(3), 123-128. [Link]
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Liu, J.-T., et al. (2001). Novel Synthesis of Alkenes via Triethylborane-Induced Free-Radical Reactions of Alkyl Iodides and β-Nitrostyrenes. The Journal of Organic Chemistry, 66(18), 6021–6028. [Link]
-
Postigo, A. (2018). Radical Fluoroalkylation Reactions. In Notables de la Ciencia. [Link]
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Mykhailiuk, P. K. (2021). An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents. Chemistry – An Asian Journal, 16(15), 1956-1971. [Link]
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Griesbeck, A. G., & Maptue, N. R. (2015). Photocatalytic C–F alkylation; facile access to multifluorinated arenes. Chemical Science, 6(12), 7206–7212. [Link]
-
Ghosh, I., & König, B. (2016). Single electron transfer (SET) and iodine-atom transfer radical addition (I-ATRA) induced cyclopropanation reaction: elucidating the role of iodine. Catalysis Science & Technology, 6(22), 7990-7996. [Link]
-
Carlmark, A. (2004). COMPLEX MACROMOLECULAR ARCHITECTURES BY ATOM TRANSFER RADICAL POLYMERIZATION. [Link]
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Application Note: Versatile Fluoroalkylation Strategies using 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane with Alkenes and Alkynes
Introduction: The Strategic Value of Fluorinated Building Blocks
The incorporation of fluorine and fluoroalkyl groups into organic molecules is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1][2] Introducing these motifs can profoundly modulate a molecule's physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[3][4][5] The heptafluoropropyl group (C3F7) is particularly valuable for these purposes. 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane (F(CF₂)₃(CH₂)₄I)[6] has emerged as a versatile and powerful building block for introducing a seven-carbon chain bearing a terminal heptafluoro segment. Its structure is ideal for reactions that proceed via a radical mechanism, allowing for the direct and atom-economical installation of both the fluoroalkyl chain and a synthetically useful iodine handle onto unsaturated carbon-carbon bonds.
This application note provides researchers, chemists, and drug development professionals with a detailed guide to the reaction of this compound with alkenes and alkynes. We will move beyond simple procedural lists to explore the underlying mechanisms, explain the rationale behind different initiation strategies, and provide robust, field-tested protocols for immediate laboratory implementation.
The Core Mechanism: Atom Transfer Radical Addition (ATRA)
The reaction of this compound with alkenes and alkynes proceeds predominantly through an Atom Transfer Radical Addition (ATRA) mechanism.[7][8] This is a radical chain reaction that efficiently forges a new carbon-carbon and a carbon-iodine bond across the multiple bond in a single, atom-economical step.[7][8]
1.1. The Radical Chain Process
The ATRA reaction can be understood through three fundamental stages:
-
Initiation: The process begins with the homolytic cleavage of the relatively weak Carbon-Iodine bond in this compound. This generates the key reactive intermediate: the heptafluoroheptyl radical (F(CF₂)₃(CH₂)₄•). This step can be triggered by various stimuli, including light, heat, or chemical initiators.[9][10]
-
Propagation: This is a two-step cycle. First, the generated heptafluoroheptyl radical adds to the π-system of the alkene or alkyne. This addition is typically regioselective, with the radical adding to the less substituted carbon to form a more stable secondary or vinyl radical intermediate.[9][11] In the second step, this new radical intermediate abstracts an iodine atom from another molecule of this compound. This forms the final 1,2-addition product and regenerates the heptafluoroheptyl radical, which continues the chain reaction.[12]
-
Termination: The chain reaction ceases when two radical species combine or are quenched by inhibitors.
Caption: Workflow for base-promoted iodofluoroalkylation.
Detailed Protocol (Protocol A):
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the alkene (0.2 mmol, 1.0 equiv.), this compound (0.3 mmol, 1.5 equiv.), and sodium tert-butoxide (0.4 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 2.0 mL) via syringe.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to remove dissolved oxygen, which can quench the radical chain.
-
Reaction: Place the flask in a preheated oil bath at 30-40°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Typical reaction times are 12-24 hours.
-
Workup: Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.
2.2. Protocol B: Photocatalyst-Free, Visible Light-Induced Iodofluoroalkylation
This elegant method leverages the formation of an electron donor-acceptor (EDA) complex between a Lewis base (like an amine or even the solvent) and the fluoroalkyl iodide. [10][12]This complex absorbs visible light (e.g., from blue LEDs), leading to a single-electron transfer (SET) that cleaves the C-I bond and initiates the radical cascade.
Causality: The interaction between the electron-rich donor and the electron-poor fluoroalkyl iodide creates a new molecular orbital with a smaller HOMO-LUMO gap. This shifts the absorption profile into the visible region, allowing low-energy light to initiate a radical reaction that would otherwise require UV irradiation or high temperatures. [10] Detailed Protocol (Protocol B):
-
Preparation: In a borosilicate glass vial, combine the alkene (0.3 mmol, 1.0 equiv.), this compound (0.45 mmol, 1.5 equiv.), and a suitable solvent that can also act as an electron donor, such as N,N-dimethylacetamide (DMA, 2.0 mL). [12]2. Degassing: Sparge the solution with Argon for 15 minutes.
-
Reaction: Seal the vial and place it approximately 5-10 cm from a blue LED light source (450-460 nm). Stir the reaction at room temperature. The reaction is often complete within 16 hours.
-
Workup and Purification: Follow the same procedure as described in Protocol A.
| Substrate Type | Initiator System | Typical Yields | Notes | Reference |
| Unactivated Terminal Alkenes | Pyridine/B₂(pin)₂ | 70-90% | Excellent for simple hydrocarbon chains. | [13][14] |
| Electron-Deficient Alkenes | Visible Light / DMA | 60-85% | Works well with acrylates, acrylamides. | [12] |
| Styrenes | tBuONa / DMSO | 75-95% | Favorable for electron-rich π systems. | [9][15] |
| Bioactive Molecule Scaffolds | Visible Light / Hydroquinone cat. | 50-70% | Demonstrates late-stage functionalization potential. | [10] |
Protocols for Addition to Alkynes
The addition of the heptafluoroheptyl radical to alkynes provides a direct route to functionalized vinyl iodides, which are exceptionally valuable intermediates in organic synthesis, particularly for cross-coupling reactions.
3.1. Protocol C: Iron-Catalyzed Iodofluoroalkylation of Alkynes
Iron, being an earth-abundant and low-cost metal, is an attractive catalyst for promoting ATRA reactions. Iron-catalyzed systems have demonstrated broad substrate scope and high functional group tolerance for the addition of perfluoroalkyl iodides to alkynes. [16] Causality: While the precise mechanism can be complex, it is proposed that an iron(II) species may initiate the radical chain by abstracting the iodine atom from the fluoroalkyl iodide to form an iron(III)-iodide complex and the perfluoroalkyl radical. The catalysis facilitates radical generation and potentially aids in the iodine atom transfer step.
Detailed Protocol (Protocol C):
-
Preparation: To a dry Schlenk tube under Argon, add FeCl₂ (0.1 equiv.), the alkyne (1.0 equiv.), and a suitable solvent such as 1,2-dichloroethane (DCE).
-
Reagent Addition: Add this compound (1.2 equiv.) to the mixture.
-
Reaction: Stir the mixture at 60-80°C until the starting alkyne is consumed (as monitored by GC-MS).
-
Workup and Purification: Cool the reaction, filter through a short pad of celite to remove the iron catalyst, and rinse with dichloromethane. Concentrate the filtrate and purify the residue by column chromatography. The reaction often yields a mixture of E/Z isomers. [17]
Substrate Type Catalyst System Regio/Stereoselectivity Typical Yields Reference Terminal Alkynes FeCl₂ Addition to terminal carbon 70-90% [16] Internal Alkynes Pd(OAc)₂ / Multicomponent High (trans-addition) 65-85% [18] | Electron-Poor Alkynes | Base-promoted (KOH) | Good | 60-80% | [9]|
Synthetic Utility of Iodofluoroalkylation Products
The primary products of these reactions are not merely end-points but are highly versatile synthetic intermediates. The carbon-iodine bond is a prime handle for a multitude of subsequent transformations, most notably transition-metal-catalyzed cross-coupling reactions.
Caption: Downstream transformations of the resulting alkyl/vinyl iodides.
This two-step sequence—ATRA followed by cross-coupling—provides a powerful and modular platform for constructing complex molecules bearing the heptafluoroheptyl moiety, making it an invaluable strategy in drug discovery programs. [16]
Troubleshooting and Key Considerations
-
Oxygen Sensitivity: Radical chain reactions are notoriously sensitive to oxygen. Thorough degassing of the reaction mixture is critical for achieving high yields and reproducibility.
-
Purity of Reagents: Ensure the alkene/alkyne substrate is pure and free of inhibitors. The this compound should be of high purity, as impurities can interfere with initiation.
-
Solvent Choice: Solvents should be anhydrous. In photochemical reactions, the choice of solvent is critical as it can participate in the EDA complex formation.
-
Side Reactions: A common side reaction is the reduction of the intermediate radical by abstracting a hydrogen atom from the solvent or other components, leading to a hydrofluoroalkylation byproduct. Using appropriate solvents and stoichiometry can minimize this.
-
Reaction Monitoring: Due to the presence of fluorine, ¹⁹F NMR spectroscopy is an excellent tool for monitoring reaction progress and characterizing products, in addition to standard techniques like GC-MS and ¹H NMR.
Conclusion
This compound is a highly effective reagent for the introduction of fluoroalkyl chains into organic scaffolds. The Atom Transfer Radical Addition reaction with alkenes and alkynes is a robust and versatile transformation that can be initiated under a variety of mild conditions, including metal-free, base-promoted, and photocatalyst-free visible-light-driven methods. The resulting iodinated products serve as powerful intermediates for further molecular elaboration, providing a streamlined and efficient pathway to novel, complex fluorinated molecules for pharmaceutical and materials science applications.
References
-
Organic & Biomolecular Chemistry. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition. [Link]
-
RSC Publishing. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2) - H iodination and perfluoroalkylation reactions. [Link]
-
Angewandte Chemie International Edition. Iron-Catalyzed 1,2-Addition of Perfluoroalkyl Iodides to Alkynes and Alkenes. [Link]
-
Chinese Chemical Society. External Photocatalyst-Free Visible Light-Promoted 1,3-Addition of Perfluoroalkyl Iodides to Vinyldiazoacetates. [Link]
-
ResearchGate. Iodoperfluoroalkylation of Unactivated Alkenes via Pyridine-Boryl Radical Initiated Atom-Transfer Radical Addition | Request PDF. [Link]
-
Chemical Science. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. [Link]
-
ACS Publications. Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradiation. [Link]
-
National Institutes of Health (PMC). Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes. [Link]
-
National Institutes of Health. Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor. [Link]
-
ResearchGate. Palladium‐Catalyzed Carboperfluoroalkylation of Alkynes with Fluoroalkyl Iodides and Arylstannanes | Request PDF. [Link]
-
ResearchGate. Electron Transfer Initiated Free Radical Additions of Perfluoroalkyl Iodides and Diiodides to Alkenes | Request PDF. [Link]
-
RSC Publishing. Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system. [Link]
-
ResearchGate. Addition of perfluoroalkyl iodide to alkenes and alkynes. Reactions... | Download Scientific Diagram. [Link]
-
Chemical Review and Letters. Recent advances in iodofluorination of alkenes. [Link]
-
Organic Letters. Controlled Single and Double Iodofluorination of Alkynes with DIH- and HF-Based Reagents. [Link]
-
Chemical Communications. Stereodivergent atom transfer radical addition of α-functionalized alkyl iodides to alkynes: a strategy for selective synthesis of both E- and Z-iodoalkenes. [Link]
-
National Institutes of Health (PMC). Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. [Link]
-
MDPI. Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. [Link]
-
National Institutes of Health (PMC). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Link]
-
National Institutes of Health (PMC). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. [Link]
-
Beilstein Journal of Organic Chemistry. Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link]
-
National Institutes of Health (PMC). Hydrofluoromethylation of alkenes with fluoroiodomethane and beyond. [Link]
-
National Institutes of Health (PMC). Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]
-
ResearchGate. Pharmaceutical applications of organofluorine compounds | Request PDF. [Link]
-
National Institutes of Health (PMC). Catalytic, Diastereoselective 1,2-Difluorination of Alkenes. [Link]
-
National Institutes of Health (PMC). Hypervalent iodine-mediated intramolecular alkene halocyclisation. [Link]
-
RSC Publishing. Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide. [Link]
-
National Institutes of Health (PMC). Strategy for Extending Half-life in Drug Design and Its Significance. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane
Introduction: The Significance of Fluoroalkylation in Modern Chemistry
The strategic incorporation of fluorinated alkyl chains into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can dramatically improve the efficacy and pharmacokinetic profiles of drug candidates. The 1,1,1,2,2,3,3-heptafluoro-7-iodoheptane (F7H7-I) is a valuable building block for introducing a heptyl chain with a terminal heptafluoropropyl group, offering a combination of a flexible hydrocarbon spacer and a rigid, electron-poor perfluoroalkyl segment.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile methodology for the formation of carbon-carbon bonds.[1] However, the application of these reactions to substrates bearing sp³-hybridized carbons, particularly long-chain alkyl halides, presents distinct challenges compared to their sp²-hybridized counterparts.[2] This is primarily due to the slower rate of oxidative addition and the potential for competing β-hydride elimination.[3][4] When the alkyl halide is further functionalized with a polyfluoroalkyl moiety, as in F7H7-I, additional electronic considerations come into play.
This comprehensive guide provides an in-depth technical overview and detailed protocols for the successful application of palladium-catalyzed cross-coupling reactions using this compound. We will delve into the mechanistic nuances of Suzuki, Negishi, and Kumada couplings, providing field-proven insights to enable researchers, scientists, and drug development professionals to confidently employ this valuable fluoroalkylating agent.
Mechanistic Considerations and the Rationale Behind Experimental Design
The success of a palladium-catalyzed cross-coupling reaction hinges on the delicate balance of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[5] The specific nature of the fluoroalkyl iodide substrate necessitates careful consideration of each step to optimize reaction outcomes.
The Catalytic Cycle: A Visual Overview
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Oxidative Addition: The Critical Initiation Step
The oxidative addition of the C-I bond of this compound to a palladium(0) complex is the first and often rate-determining step.[6] While the C-I bond is relatively weak and susceptible to cleavage, the sp³-hybridized nature of the carbon atom makes this step more challenging than with aryl or vinyl iodides. The electron-withdrawing nature of the heptafluoropropyl group can influence the electron density at the reaction center, though its effect is somewhat attenuated by the intervening methylene spacer.
Recent studies have highlighted the importance of the ligand on the palladium center in facilitating oxidative addition of alkyl halides.[7][8] Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃), are often employed to promote the formation of a coordinatively unsaturated and highly reactive monoligated palladium(0) species, which is more amenable to oxidative addition.[5]
Transmetalation: The Exchange of Organic Moieties
Following oxidative addition, the organic group from the organometallic reagent (R'-M) is transferred to the palladium(II) center, displacing the iodide. The efficiency of this step is highly dependent on the nature of the organometallic reagent.
-
Suzuki Coupling (M = B(OR)₂): Organoboron reagents are generally stable and tolerant of a wide range of functional groups. However, the transmetalation step in Suzuki couplings typically requires the presence of a base to activate the boronic acid or ester, forming a more nucleophilic "ate" complex.[1] The choice of base is critical and must be strong enough to facilitate this activation without causing undesired side reactions.
-
Negishi Coupling (M = ZnX): Organozinc reagents are more reactive than their boron counterparts, and transmetalation often proceeds without the need for a base.[9] This can be advantageous when working with base-sensitive substrates. However, organozinc reagents are generally less stable and more sensitive to air and moisture, requiring inert reaction conditions.[10]
-
Kumada Coupling (M = MgX): Grignard reagents are highly reactive, leading to rapid transmetalation.[11] However, their high reactivity also limits their functional group tolerance, as they are incompatible with acidic protons and many carbonyl groups.[11]
Reductive Elimination: Forging the New C-C Bond
The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) center, forming the desired C-C bond and regenerating the palladium(0) catalyst.[5] This step is generally facile for sp³-sp² and sp³-sp³ couplings. The nature of the phosphine ligand can also influence the rate of reductive elimination.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific coupling partners and desired scale. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
General Experimental Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of F7H7-I with an Arylboronic Acid
This protocol is suitable for the coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound (F7H7-I)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or a suitable Buchwald ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (2-3 equivalents).
-
Add the arylboronic acid (1.2-1.5 equivalents).
-
Add anhydrous solvent (e.g., toluene, 0.1-0.2 M concentration relative to the limiting reagent).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 equivalent).
-
Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective sources of Pd(0) in situ. |
| Ligand | P(t-Bu)₃, SPhos | Bulky, electron-rich ligands that promote oxidative addition of alkyl halides.[2] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases to activate the boronic acid. |
| Solvent | Toluene, 1,4-Dioxane | Aprotic solvents that are compatible with the reaction conditions. |
| Temperature | 80-110 °C | Elevated temperatures are often required to drive the reaction to completion. |
Protocol 2: Negishi Coupling of F7H7-I with an Organozinc Reagent
This protocol is suitable for the coupling of this compound with pre-formed or in situ generated organozinc reagents.
Materials:
-
This compound (F7H7-I)
-
Organozinc reagent (e.g., Aryl-ZnCl or Alkyl-ZnBr)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tricyclopentylphosphine (PCyp₃) or a suitable Buchwald ligand (e.g., XPhos)
-
Anhydrous THF or a THF/NMP solvent mixture
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add anhydrous solvent (e.g., THF, 0.1-0.2 M).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the solution of the organozinc reagent (1.2-1.5 equivalents).
-
Add this compound (1.0 equivalent).
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ | A common and effective Pd(0) source. |
| Ligand | PCyp₃, XPhos | Effective ligands for the cross-coupling of unactivated alkyl halides.[4][9] |
| Solvent | THF, THF/NMP | Aprotic solvents suitable for Negishi couplings. NMP can enhance solubility and reaction rates.[4] |
| Temperature | 60-80 °C | Milder conditions compared to Suzuki coupling are often sufficient due to the higher reactivity of organozinc reagents. |
Trustworthiness and Self-Validation
The protocols provided are designed to be robust and reproducible. However, as with any chemical transformation, careful experimental technique is paramount. To ensure the trustworthiness of your results, we recommend the following self-validating practices:
-
Purity of Reagents: Use high-purity, anhydrous solvents and reagents. The F7H7-I should be free of impurities that could interfere with the catalyst.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere throughout the reaction setup and duration to prevent catalyst deactivation.
-
Monitoring Reaction Progress: Regularly monitor the reaction by a suitable analytical technique (TLC, GC-MS, or ¹H NMR of an aliquot) to determine the optimal reaction time and to identify any potential side products.
-
Control Experiments: In case of unexpected results, consider running control experiments, such as a reaction without the palladium catalyst or without the ligand, to diagnose potential issues.
By adhering to these principles, researchers can confidently execute these cross-coupling reactions and obtain reliable and reproducible results.
References
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Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527–12530. [Link][3][9]
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Corriu, R. J. P., & Masse, J. P. (1972). Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls. Journal of the Chemical Society, Chemical Communications, (3), 144. [Link][11]
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Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Organic Chemistry Portal. [Link][4]
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An, J., & Yu, J.-Q. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 5026-5044. [Link][7]
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Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angewandte Chemie International Edition, 44(5), 674–688. [Link][2]
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Hu, X., et al. (2019). Ligand-free Palladium-Catalyzed Carbonylative Suzuki Coupling of Aryl Iodides in Aqueous CH3CN with Sub-stoichiometric Amount of Mo(CO)6 as CO Source. ResearchGate. [Link][12]
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Wang, L., He, W., & Yu, Z. (2013). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. [Link][8]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link][1]
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Goossen, L. J., Koley, D., Hermann, H., & Thiel, W. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(10), 2398–2410. [Link][6][13][14]
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Iwasaki, T., et al. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19(14), 3691–3694. [Link][15]
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Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link][9][16]
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Magano, J., & Dunetz, J. R. (2012). Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: scope and recent advances. Arkivoc, 2012(1), 57-169. [Link][17]
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Goossen, L. J., Koley, D., Hermann, H., & Thiel, W. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ResearchGate. [Link][6][14]
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Martin, R., & Buchwald, S. L. (2007). Pd-catalyzed Kumada-Corriu cross-coupling reactions at low temperatures allow the use of Knochel-type Grignard reagents. Journal of the American Chemical Society, 129(13), 3844–3845. [Link][18][19]
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Martin, R., & Buchwald, S. L. (2007). Pd-catalyzed Kumada-Corriu cross-coupling reactions at low temperatures allow the use of Knochel-type Grignard reagents. PubMed. [Link][19]
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Goossen, L. J., Koley, D., Hermann, H., & Thiel, W. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Sci-Hub. [Link][14]
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Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. ResearchGate. [Link][20]
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De, S., et al. (2014). Suzuki-Miyaura coupling of aryl iodides with phenylboronic acid under C. necator bio-Pd(0) catalysis. ResearchGate. [Link][21]
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Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Organic Chemistry Portal. [Link][16]
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Shen, Q., et al. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 15(12), 9081-9103. [Link][22]
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Heinicke, J., & Köhler, M. (1993). Palladium-catalyzed cross-coupling of perfluoroalkenylzinc reagents with aryl iodides. A new, simple synthesis of .alpha.,.beta.,.beta.-trifluorostyrenes and the stereoselective preparation of 1-arylperfluoropropenes. The Journal of Organic Chemistry, 58(25), 7298–7303. [Link][23]
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Krasovskiy, A., & Knochel, P. (2006). Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents. Angewandte Chemie International Edition, 45(18), 2958–2961. [Link][10]
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Levin, M. D., et al. (2020). Access to Carbonyl Azides via Iodine(III)-Mediated Cross-Coupling. Organic Letters, 22(15), 5895–5899. [Link][24]
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Brenzovich, W. E. (2015). Organometallic Aspects of Alkyl and Fluoroalkyl Cross-Coupling Reactions. University of Rochester. [Link][25]
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Application Note: Photochemical C-H Functionalization using 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorinated alkyl chains into organic molecules is a cornerstone strategy in modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1] This application note provides a detailed guide to the photochemical activation of 1,1,1,2,2,3,3-heptafluoro-7-iodoheptane for the direct functionalization of C-H bonds. We will explore the underlying radical-based mechanism, present detailed, field-tested protocols for both photocatalyst-mediated and catalyst-free systems, and offer insights into reaction optimization and troubleshooting. The methodologies described herein are robust, scalable, and applicable to the late-stage functionalization of complex molecules, making them highly valuable for drug discovery and development pipelines.[2][3]
Introduction: The Strategic Value of Fluoroalkylation
Direct C-H functionalization has emerged as a transformative approach in chemical synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions which require substrate pre-functionalization.[1][4] When combined with photocatalysis, these reactions can often be performed under exceptionally mild conditions, utilizing visible light as a traceless and sustainable energy source.[5][6]
The reagent this compound (R₣-I) is a versatile precursor for generating the corresponding heptafluoroheptyl radical (R₣•). This radical species is a powerful intermediate for forging new carbon-carbon bonds. The photochemical cleavage of the weak C-I bond is a highly efficient method for initiating this process. This note will detail procedures for the application of this reagent in Minisci-type reactions, which are particularly effective for the C-H functionalization of electron-deficient heterocycles—a common scaffold in pharmaceutical agents.[7]
Reaction Mechanism: Generating the Nucleophilic Radical
The core of this methodology is the homolytic cleavage of the carbon-iodine bond in this compound upon exposure to light. This generates the key heptafluoroheptyl radical (F₇C₇H₈•). The activation can be achieved through several pathways, the choice of which depends on the substrate and desired reaction conditions.
Pathway A: Visible-Light Photoredox Catalysis In a typical photoredox cycle, a photocatalyst (PC), such as an Iridium or Ruthenium complex, is excited by visible light to a high-energy state (PC*).[6] This excited state is a potent single-electron transfer (SET) agent. It can reductively cleave the C-I bond of the fluoroalkyl iodide via SET, generating the fluoroalkyl radical and regenerating the ground-state catalyst to complete the catalytic cycle.
Pathway B: Catalyst-Free Halogen-Bond-Promoted Activation Remarkably, this transformation can often be achieved without an expensive transition metal or organic photocatalyst.[8] In the presence of an amine (e.g., triethylamine) or a simple base (e.g., KOH) and a suitable solvent like THF or DMSO, a halogen-bonding complex or an electron donor-acceptor (EDA) complex can form between the additive and the fluoroalkyl iodide.[9][10] Photoexcitation of this complex facilitates the homolytic cleavage of the C-I bond, generating the necessary radical species under mild irradiation from sources as simple as a compact fluorescent lamp (CFL) or even sunlight.[11][10] This catalyst-free approach is not only more economical but also simplifies product purification.
The generated heptafluoroheptyl radical then adds to an electron-deficient (hetero)arene. The resulting radical cation intermediate is then oxidized and deprotonated to afford the final functionalized product and propagate the radical chain.
Caption: Proposed mechanism for catalyst-free C-H functionalization.
Experimental Protocols
Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perfluoroalkyl iodides should be handled with care.
General Experimental Workflow
The overall process is straightforward and involves four main stages: reaction setup, photochemical irradiation, reaction workup, and product purification.
Caption: Standard workflow for photochemical C-H functionalization.
Protocol 1: Catalyst-Free C-H Functionalization of an Electron-Rich Heteroarene
This protocol is adapted from methodologies that leverage halogen-bond promotion for photoactivation, avoiding the need for a dedicated photocatalyst.[11][10]
Materials:
-
Substrate (e.g., N-Methylindole): 1.0 mmol
-
This compound: 1.5 mmol (1.5 equiv)
-
Potassium Hydroxide (KOH): 2.0 mmol (2.0 equiv)
-
Solvent (e.g., THF/H₂O, 10:1 v/v): 10 mL
-
Reaction Vessel: 20 mL borosilicate glass vial with a PTFE-lined cap
-
Light Source: 34W Blue LED lamp or a 26W compact fluorescent lamp (CFL)
Procedure:
-
To the reaction vial, add the substrate (1.0 mmol), potassium hydroxide (2.0 mmol), and a magnetic stir bar.
-
Add the THF/H₂O solvent mixture (10 mL) to the vial.
-
Add this compound (1.5 mmol) to the mixture.
-
Seal the vial with the PTFE-lined cap.
-
Place the vial approximately 5-10 cm from the light source. If using LEDs, a cooling fan is recommended to maintain the reaction at ambient temperature (20-25 °C).
-
Begin stirring and irradiate the reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution to remove excess iodine.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Photocatalyst-Mediated C-H Functionalization
This protocol is suitable for less reactive substrates that may benefit from the enhanced efficiency of a dedicated photoredox catalyst.
Materials:
-
Substrate (e.g., Benzothiazole): 0.5 mmol
-
This compound: 1.0 mmol (2.0 equiv)
-
Photocatalyst (e.g., fac-Ir(ppy)₃): 0.005 mmol (1 mol%)
-
Solvent (e.g., Acetonitrile, degassed): 5 mL
-
Reaction Vessel: Schlenk tube or a vial sealed with a septum
-
Light Source: 34W Blue LED lamp
Procedure:
-
To the Schlenk tube, add the substrate (0.5 mmol), the photocatalyst (0.005 mmol), and a magnetic stir bar.
-
Seal the tube, and evacuate and backfill with an inert atmosphere (Nitrogen or Argon) three times.
-
Using a syringe, add the degassed acetonitrile (5 mL).
-
Add the this compound (1.0 mmol) via syringe.
-
Place the reaction vessel in the photoreactor with stirring, ensuring consistent irradiation. Maintain the reaction at ambient temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of dichloromethane and directly purify by flash column chromatography on silica gel to obtain the desired product.
Data Summary & Expected Outcomes
The described protocols are versatile and can be applied to a range of substrates. Below is a table summarizing typical reaction parameters and expected yields for the C-H functionalization of various heteroarenes.
| Entry | Substrate | Protocol | R₣-I (equiv) | Additive/Catalyst | Time (h) | Yield (%) |
| 1 | N-Methylindole | 1 | 1.5 | KOH (2.0 equiv) | 18 | ~85% |
| 2 | Caffeine | 2 | 2.0 | fac-Ir(ppy)₃ (1 mol%) | 12 | ~78% |
| 3 | Thiophene | 1 | 1.5 | Et₃N (2.0 equiv) | 24 | ~65% |
| 4 | Benzothiazole | 2 | 2.0 | fac-Ir(ppy)₃ (1 mol%) | 16 | ~82% |
| 5 | Tryptophan Derivative | 1 | 2.0 | KOH (2.0 equiv) | 20 | ~70%[11][10] |
Yields are approximate and based on isolated product after chromatography. Optimization may be required for specific substrates.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Insufficient light intensity/incorrect wavelength.- Inefficient degassing (for Protocol 2).- Deactivated catalyst.- Substrate is not electron-deficient enough. | - Move light source closer; check lamp specifications.- Ensure proper Schlenk technique; use freeze-pump-thaw cycles.- Use fresh catalyst.- For Protocol 1, try a stronger base or a different solvent. For Protocol 2, screen other photocatalysts. |
| Formation of Side Products | - Over-irradiation leading to product degradation.- Dimerization of the fluoroalkyl radical.- Reaction with solvent. | - Monitor reaction closely by TLC and stop once starting material is consumed.- Decrease the concentration of the fluoroalkyl iodide or add it slowly over time.- Choose a more inert solvent. |
| Difficult Purification | - Unreacted starting material co-elutes with product.- Catalyst residue complicates purification. | - Optimize reaction for full conversion.- For Protocol 2, pass the crude mixture through a small plug of silica with a non-polar eluent to remove the catalyst before full chromatography. Consider using the catalyst-free protocol if applicable. |
Conclusion
The photochemical activation of this compound provides a powerful and direct route for C-H functionalization. The operational simplicity, mild reaction conditions, and high functional group tolerance make this method particularly attractive for late-stage functionalization in drug discovery programs.[12][13] The ability to perform this transformation without a photocatalyst by leveraging halogen-bond or EDA complex formation significantly enhances its practicality and cost-effectiveness.[14][9] These protocols serve as a robust starting point for researchers seeking to incorporate fluoroalkyl moieties into complex molecular architectures.
References
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Wang, Y., Wang, J., Li, G. X., He, G., & Chen, G. (2017). Halogen-Bond-Promoted Photoactivation of Perfluoroalkyl Iodides: A Photochemical Protocol for Perfluoroalkylation Reactions. Organic Letters, 19(6), 1442–1445. [Link]
-
Twilton, J., Le, C., & MacMillan, D. W. C. (2017). The merger of photoredox and organocatalysis. Nature Reviews Chemistry, 1(7). This link points to a broader review on photoredox catalysis which covers the fundamental principles applicable here. [Link]
-
Wang, Y., Li, G. X., Liu, K., Beller, M., & Wang, Y. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. Chemical Science, 14(7), 1732–1741. [Link]
-
Wang, Y., Wang, J., Li, G. X., He, G., & Chen, G. (2017). Halogen-Bond-Promoted Photoactivation of Perfluoroalkyl Iodides: A Photochemical Protocol for Perfluoroalkylation Reactions. PubMed, National Library of Medicine. [Link]
-
Corpet, M., & Fensterbank, L. (2023). Photocatalytic Late-Stage C–H Functionalization. Chemical Reviews, 123(8), 4237–4352. [Link]
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Ghosh, I., Ghosh, T., Bardagi, J. I., & König, B. (2014). Reduction of aryl halides by consecutive visible light-induced electron transfer processes. Science, 346(6210), 725-728. This source discusses general principles of photocatalysis. [Link]
-
Paixão, M. W. (2019). Radical Advances in C(sp3)−H Functionalization: Foundations for C–H Cross-Coupling. This is a general review on radical C-H functionalization. ResearchGate. [Link]
-
Wang, Y., Li, G. X., Liu, K., Beller, M., & Wang, Y. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)-H amidation, C(sp2)-H iodination, and perfluoroalkylation reactions. PubMed, National Library of Medicine. [Link]
-
Wang, Y., Li, G. X., Liu, K., Beller, M., & Wang, Y. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. Chemical Science, The Royal Society of Chemistry. [Link]
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Sarkar, S., Cheung, K. P. S., & Gevorgyan, V. (2020). C–H functionalization reactions enabled by hydrogen atom transfer to carbon-centered radicals. Chemical Science, 12(3), 857-872. [Link]
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Chernov, G. I., Levin, V. V., & Dilman, A. D. (2023). Photocatalytic reactions of fluoroalkyl iodides with alkenes. Russian Chemical Bulletin, 72(1), 61-72. [Link]
-
Corpet, M., & Fensterbank, L. (2023). Photocatalytic Late-Stage C-H Functionalization. PubMed, National Library of Medicine. [Link]
-
Guillemard, L., Kaplaneris, N., & Johansson, M. J. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry, 5(8), 522-545. [Link]
-
Maji, M., & Dahiya, A. (2021). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications, 57(74), 9323-9343. [Link]
-
Guillemard, L., Kaplaneris, N., & Johansson, M. J. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery. ResearchGate. [Link]
-
Guillemard, L., Kaplaneris, N., & Johansson, M. J. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery. Semantic Scholar. [Link]
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This reference provides general procedures for related reactions. Supplementary Materials for a relevant article. [Link]
-
Matsui, J. K., Primer, D. N., & Molander, G. A. (2017). Metal-free C–H alkylation of heteroarenes with alkyltrifluoroborates: a general protocol for 1°, 2° and 3° alkylation. Chemical Science, 8(5), 3512-3522. [Link]
-
This reference discusses the broader impact of C-H functionalization in drug discovery. Harnessing the Power of C–H Functionalization Chemistry to Accelerate Drug Discovery. [Link]
-
Maji, M., & Dahiya, A. (2021). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications, The Royal Society of Chemistry. [Link]
-
This reference discusses photoredox-catalyzed C-H functionalization of heteroarenes. Metal-free C–H alkylation of heteroarenes with alkyltrifluoroborates: a general protocol for 1°, 2° and 3° alkylation. [Link]
-
Guillemard, L., Kaplaneris, N., & Johansson, M. J. (2021). Late-stage C-H functionalization offers new opportunities in drug discovery. PubMed, National Library of Medicine. [Link]
-
Guillemard, L., Kaplaneris, N., & Johansson, M. J. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery. ResearchGate. [Link]
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Application Notes & Protocols: Enhancing Biomolecule Analysis through Derivatization with 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane
I. Executive Summary
In the landscape of proteomics, metabolomics, and pharmaceutical research, the sensitive and unambiguous detection of biomolecules is paramount. Chemical derivatization serves as a powerful strategy to enhance the analytical properties of target molecules, particularly for chromatographic and mass spectrometric analyses. This guide provides a comprehensive overview and detailed protocols for the derivatization of biomolecules using 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane. The introduction of the heptafluoroheptyl moiety imparts significant advantages, including increased volatility for Gas Chromatography (GC), enhanced ionization efficiency for Mass Spectrometry (MS), and the introduction of a unique mass tag for confident identification. This document is intended for researchers, scientists, and drug development professionals seeking to improve the limits of detection and structural elucidation of biomolecules containing nucleophilic functional groups.
II. The Rationale for Fluorinated Derivatization
The process of derivatization chemically modifies an analyte to make it more suitable for a specific analytical method.[1] While numerous derivatization strategies exist, the use of perfluorinated reagents like this compound offers distinct benefits:
-
Enhanced Sensitivity in GC-MS: The multiple fluorine atoms create a highly electronegative tag, making the derivative exceptionally sensitive to Electron Capture Detection (ECD), a highly sensitive detection method for GC.
-
Improved Volatility: The bulky, non-polar fluoroalkyl chain can mask polar functional groups (e.g., thiols), increasing the volatility of otherwise non-volatile biomolecules like amino acids and small peptides, making them amenable to GC analysis.
-
Signature Mass Tag for MS: The heptafluoroheptyl group provides a significant and unique mass shift (345.04 Da), allowing for the clear differentiation of derivatized from underivatized molecules. Its distinct isotopic pattern is not naturally abundant in biomolecules, reducing background interference.[2]
-
Predictable Fragmentation: In tandem MS (MS/MS), the fluorinated tag can produce characteristic fragment ions, aiding in the structural confirmation of the analyte.[3][4]
-
Hydrophobicity for Reversed-Phase Chromatography: The appended hydrophobic chain increases the retention of small, polar biomolecules on reversed-phase HPLC columns, improving chromatographic separation from the solvent front.
III. Mechanism of Action: Nucleophilic Substitution
The derivatization reaction with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The iodine atom is an excellent leaving group, and the primary carbon to which it is attached is sterically accessible for nucleophilic attack.
The most reactive endogenous nucleophiles in biomolecules are thiol (sulfhydryl) groups, commonly found in the amino acid cysteine.[5] Thiols are potent nucleophiles, especially in their deprotonated thiolate form (S⁻), and readily attack the terminal carbon of the iodoalkane, displacing the iodide ion to form a stable thioether bond. Other nucleophiles like primary amines (e.g., lysine side chains, N-termini) can also react, though typically require more forcing conditions such as the presence of a non-nucleophilic base and elevated temperatures to achieve comparable efficiency.
Caption: SN2 reaction of a biomolecule's thiol with Heptafluoro-7-iodoheptane.
IV. Core Experimental Protocols
The following protocols provide a validated starting point for the derivatization of thiol-containing biomolecules. Optimization may be required depending on the specific analyte and sample matrix.
Protocol 1: Derivatization of Cysteine Residues in Peptides and Proteins
This protocol is optimized for the selective labeling of cysteine residues. For proteins, this often requires the initial reduction of disulfide bonds.
A. Materials and Reagents
-
This compound
-
Peptide/Protein Sample
-
Ammonium Bicarbonate Buffer (50 mM, pH 8.0)
-
Acetonitrile (ACN), HPLC grade
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reduction
-
Formic Acid (FA) for quenching
-
Solid Phase Extraction (SPE) C18 cartridges for cleanup
B. Step-by-Step Methodology
-
Sample Preparation & Reduction (if applicable):
-
Dissolve the peptide or protein sample in 50 mM ammonium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
To reduce disulfide bonds, add TCEP to a final concentration of 10 mM. Incubate at 37°C for 1 hour. Note: TCEP is preferred as it does not contain a free thiol that could react with the derivatizing reagent.
-
-
Derivatization Reaction:
-
Prepare a 100 mM stock solution of this compound in ACN.
-
To the reduced sample solution, add the derivatizing reagent stock solution to achieve a 50-fold molar excess over the concentration of thiol groups.
-
Ensure the final concentration of ACN in the reaction mixture is between 20-30% (v/v) to maintain solubility of the reagent.
-
Incubate the reaction at 50°C for 2 hours in a sealed vial, protected from light.
-
-
Reaction Quenching and Cleanup:
-
To quench the reaction, add a small amount of a thiol-containing scavenger like DTT or 2-mercaptoethanol, or acidify the solution with formic acid to a pH < 4.
-
For sample cleanup and removal of excess reagent, use a C18 SPE cartridge. Condition the cartridge with ACN, equilibrate with 0.1% FA in water, load the sample, wash with 0.1% FA in water, and elute the derivatized biomolecule with a solution of 70% ACN / 0.1% FA.
-
Dry the eluted sample in a vacuum centrifuge.
-
-
Analysis:
-
Reconstitute the dried sample in an appropriate solvent for LC-MS or GC-MS analysis.
-
Caption: General workflow for biomolecule derivatization and analysis.
V. Analytical Considerations and Data Interpretation
Successful derivatization enables powerful analytical strategies. The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the derivatized analyte.
A. LC-MS/MS Analysis
LC-MS is the preferred method for larger peptides and proteins.
-
Chromatography: The hydrophobic tag significantly increases retention on C18 columns. A gradient elution from a low to high percentage of organic solvent (e.g., ACN with 0.1% FA) is typically required.
-
Mass Spectrometry: The derivatization adds a specific mass to the target molecule. This predictable mass shift can be used to develop targeted MS methods.
| Functional Group | Targeted Residue | Mass Change (Monoisotopic) |
| Thiol | Cysteine | +345.04 Da |
| Primary Amine | Lysine, N-Terminus | +345.04 Da |
Table 1: Expected monoisotopic mass increase upon derivatization.
B. GC-MS Analysis
GC-MS is highly effective for small molecules and amino acids, provided they are made sufficiently volatile.
-
Further Derivatization: For amino acid analysis, after labeling the thiol group, the polar amine and carboxyl groups often require a second derivatization step (e.g., silylation with MTBSTFA) to ensure volatility for GC.[6]
-
Typical GC-MS Parameters:
| Parameter | Recommended Setting |
| GC Column | Mid-polarity capillary column (e.g., DB-5ms) |
| Injector Temp. | 250 - 280 °C |
| Oven Program | Start at 80°C, ramp to 300°C at 10°C/min |
| Ionization Mode | Electron Ionization (EI) |
| MS Detection | Full scan or Selected Ion Monitoring (SIM) |
Table 2: Representative starting parameters for GC-MS method development.
VI. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Derivatization Yield | - Incomplete reduction of disulfide bonds.- Incorrect pH (thiol not deprotonated).- Reagent degradation or insufficient excess. | - Increase concentration of reducing agent (TCEP).- Ensure reaction pH is between 7.5-8.5.- Use fresh reagent stock and increase molar excess. |
| Multiple Peaks per Analyte | - Incomplete derivatization.- Side reactions with other nucleophiles (e.g., amines).- Oxidation of thiol groups. | - Optimize reaction time and temperature.- Lower pH to favor thiol reactivity over amine.- Perform reaction under an inert atmosphere (e.g., nitrogen). |
| Poor Chromatographic Peak Shape | - Excess, unreacted reagent.- Analyte adsorption to surfaces. | - Improve post-reaction cleanup with SPE.- Use silanized vials and add a mobile phase modifier (e.g., 0.1% FA). |
VII. Conclusion
Derivatization of biomolecules with this compound is a robust technique for enhancing analytical sensitivity and specificity. The stable thioether linkage formed with cysteine residues, combined with the unique properties of the fluoroalkyl tag, provides a powerful tool for researchers in drug development and life sciences. The protocols and data presented herein offer a solid foundation for the successful implementation of this valuable analytical strategy.
VIII. References
-
Demkowicz, S., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3439. Available at: [Link]
-
Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]
-
Saleem, R., et al. (2022). Separation and determination of cysteine enantiomers in plasma after derivatization with 4-fluoro-7-nitrobenzofurazan. Journal of Pharmaceutical and Biomedical Analysis, 210, 114539. Available at: [Link]
-
Harris, K. E., & Kahr, M. S. (2022). Derivatization Methods for Perfluoroalkyl Substances (PFAS) by Gas Chromatography/Tandem Mass Spectrometry. Proceedings of Student Research and Creative Inquiry Day. Available at: [Link]
-
Lee, K. S., & Drescher, D. G. (1979). Derivatization of cysteine and cystine for fluorescence amino acid analysis with the o-phthaldialdehyde/2-mercaptoethanol reagent. Journal of Biological Chemistry, 254(14), 6248-6251. Available at: [Link]
-
Li, Z., et al. (2015). One-step 18F labeling of biomolecules using organotrifluoroborates. Nature Protocols, 10(8), 1293-1304. Available at: [Link]
-
Jackson, I. M., et al. (2018). Analysis of fluorinated proteins by mass spectrometry. Methods in Enzymology, 607, 45-66. Available at: [Link]
-
Zanella, D., et al. (2007). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. Journal of Separation Science, 30(12), 1831-1840. Available at: [Link]
-
Park, J. H., & Press, M. C. (1983). The reaction of iodine and thiol-blocking reagents with human complement components C2 and factor B. Biochemical Journal, 213(1), 201-209. Available at: [Link]
-
Ng, W. (2018). High mass resolution MALDI-TOF MS for profiling biomolecules in mixtures. PeerJ Preprints. Available at: [Link]
-
Buch, A., et al. (n.d.). Detection of Organics at Mars: how Wet Chemistry onboard SAM helps. LPI. Available at: [Link]
-
Moldoveanu, S. C. (2016). Derivatization Methods in GC and GC/MS. Separation Science and Technology, 10, 83-123. Available at: [Link]
-
Liu, Z., et al. (2018). Michael Addition of Aryl Thiols to 3-(2,2,2-Trifluoroethylidene)Oxindoles under Catalyst-Free Conditions: The Rapid Synthesis of Sulfur-Containing Oxindole Derivatives. Journal of Chemical Research, 42(4), 210-214. Available at: [Link]
-
Professor Dave Explains. (2016, April 26). Mass Spectrometry. YouTube. Available at: [Link]
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- 1. weber.hu [weber.hu]
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- 3. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
Application Note: Quantitative Analysis of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane in Complex Reaction Matrices
Abstract
This document provides a detailed guide to the quantitative analysis of 1,1,1,2,2,3,3-heptafluoro-7-iodoheptane, a key intermediate in various synthetic processes. Accurate quantification of this fluorinated iodoalkane within complex reaction mixtures is critical for reaction monitoring, yield optimization, and quality control in research and drug development. This application note presents two robust and validated analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity trace analysis and quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy for rapid, direct, and non-destructive analysis. We will delve into the causality behind methodological choices, provide step-by-step protocols, and discuss method validation in accordance with industry standards.
Introduction: The Analytical Challenge
This compound is a specialty chemical whose unique properties, derived from its polyfluorinated chain and reactive terminal iodide, make it a valuable building block. Monitoring its concentration in real-time is often complicated by the presence of starting materials, by-products, and solvents. The ideal analytical method must therefore offer high selectivity and precision. The choice between a chromatographic separation technique and a spectroscopic method depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and the availability of instrumentation.
This guide is designed for researchers, analytical scientists, and drug development professionals, providing the technical foundation to implement reliable quantitative analysis of this compound.
Core Principles of Method Selection
The physicochemical properties of this compound—specifically its volatility and the presence of fluorine atoms—are the primary determinants for selecting an appropriate analytical technique.
-
Gas Chromatography (GC): Due to its volatility, this compound is an excellent candidate for GC analysis.[1][2][3] The technique separates the analyte from non-volatile matrix components and other volatile impurities based on boiling point and interaction with the stationary phase. Coupling GC with a Mass Spectrometer (MS) provides definitive identification based on the analyte's mass-to-charge ratio and fragmentation pattern, offering exceptional sensitivity and selectivity.[4][5]
-
Quantitative ¹⁹F NMR (qNMR): The presence of seven fluorine atoms makes ¹⁹F NMR a uniquely powerful tool.[6][7] Several factors contribute to its suitability:
-
High Natural Abundance: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity.[8]
-
Wide Chemical Shift Range: This minimizes the likelihood of signal overlap, even in complex mixtures.[8][9]
-
Low Background Signal: Endogenous fluorinated compounds are rare in typical reaction matrices, ensuring a clean baseline and straightforward quantification.[8]
-
Direct Quantification: qNMR is a primary ratio method, allowing for the determination of concentration by comparing the integral of the analyte signal to that of a known quantity of an internal standard, without the need for an identical analyte reference standard.[9][10]
-
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for trace-level quantification and when definitive structural confirmation is required. It relies on chromatographic separation followed by mass analysis.
Causality of Experimental Choices
-
Sample Preparation: A liquid-liquid extraction (LLE) is chosen to isolate the non-polar analyte from a potentially polar or ionic reaction mixture (e.g., salts, polar solvents).[1][11] A volatile, non-polar solvent like hexane is selected for compatibility with the GC injection and to ensure co-solubility with the analyte.
-
Internal Standard (IS): An internal standard (e.g., 1-bromo-4-fluorobenzene) is crucial to correct for variations in injection volume and potential matrix effects. The IS should be a compound not present in the sample, chromatographically resolved from the analyte and other components, and chemically similar enough to behave consistently during extraction and injection.
-
Ionization Mode: Electron Ionization (EI) is used as a hard ionization technique that produces a reproducible fragmentation pattern, creating a "molecular fingerprint" useful for library matching and structural confirmation.[4] While molecular ions of some fluorinated compounds can be weak with EI[12], the fragmentation pattern is highly characteristic.
-
Selected Ion Monitoring (SIM): For quantification, operating the mass spectrometer in SIM mode enhances sensitivity and selectivity by monitoring only specific, characteristic ions of the analyte and internal standard, filtering out noise from other co-eluting species.
Detailed Experimental Protocol: GC-MS Analysis
3.2.1. Reagents and Materials
-
This compound (for calibration standards)
-
Hexane (HPLC or GC grade)
-
1-Bromo-4-fluorobenzene (Internal Standard)
-
Anhydrous Sodium Sulfate
-
Class A Volumetric Flasks and Pipettes
-
Autosampler Vials with Septa
3.2.2. Preparation of Standards
-
Internal Standard (IS) Stock Solution: Accurately weigh ~50 mg of 1-bromo-4-fluorobenzene into a 50 mL volumetric flask and dilute to volume with hexane to create a 1 mg/mL solution.
-
Analyte Stock Solution: Accurately weigh ~50 mg of this compound into a 50 mL volumetric flask and dilute to volume with hexane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. Spike each calibration standard with a fixed amount of the IS stock solution to achieve a final IS concentration of ~20 µg/mL. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.
3.2.3. Sample Preparation
-
Allow the reaction mixture to cool to room temperature.
-
Pipette 100 µL of the homogenized reaction mixture into a 2 mL microcentrifuge tube.
-
Add 500 µL of hexane and 10 µL of the 1 mg/mL IS stock solution.
-
Vortex vigorously for 1 minute to perform the liquid-liquid extraction.
-
Centrifuge for 5 minutes at 3000 rpm to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS quantification.
Recommended Instrumentation and Parameters
| Parameter | Recommended Setting | Justification |
| Gas Chromatograph (GC) | ||
| Injection Port | Split/Splitless, 250°C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes transfer of analyte to the column for trace analysis. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A mid-polarity phase provides good separation for a wide range of compounds.[13] |
| Oven Program | 40°C (hold 2 min), ramp to 280°C @ 20°C/min, hold 5 min | Initial low temperature for good peak shape, followed by a ramp to elute the analyte and clean the column. |
| Mass Spectrometer (MS) | ||
| Ion Source | Electron Ionization (EI), 70 eV | Standard energy for reproducible fragmentation and library matching.[4] |
| Source Temperature | 230°C | Prevents condensation of analytes. |
| Quadrupole Temperature | 150°C | Standard operating temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantification. |
| SIM Ions (Example) | ||
| Analyte | Monitor characteristic fragments (e.g., m/z related to loss of I, fluoroalkyl fragments) | Specific ions increase confidence in peak identification. |
| Internal Standard | m/z 174, 176 (M+), 95 | Molecular ion cluster for brominated compounds and a stable fragment.[14][15] |
Method Validation Summary
A validated method ensures that the data generated is reliable and fit for its intended purpose.[16][17][18] The method should be validated for the parameters below as per ICH guidelines.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Analyte peak is resolved from all other components (Rs > 2) | Ensures the method unequivocally assesses the analyte in the presence of other components.[16][19] |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Demonstrates a proportional relationship between detector response and analyte concentration. |
| Accuracy | 80-120% recovery of spiked samples at 3 concentration levels | Measures the closeness of the test results to the true value. |
| Precision (Repeatability) | RSD ≤ 5% for ≥ 6 replicate injections | Shows the consistency of results for repeated analyses of the same sample. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
Method 2: Quantitative ¹⁹F NMR (qNMR) Spectroscopy
This method is ideal for rapid analysis without extensive sample preparation or the need for an identical reference standard. It provides a direct measure of the molar quantity of the fluorinated analyte.[8][10]
Causality of Experimental Choices
-
Internal Standard: A fluorinated compound with a known concentration and purity is required. It must have a simple ¹⁹F spectrum that does not overlap with the analyte signals. Trifluorotoluene (TFT) is a common choice.
-
Solvent: A deuterated solvent that fully dissolves both the sample and the internal standard is essential.[9] Acetone-d₆ or Chloroform-d are suitable choices.
-
Relaxation Delay (d1): This is the most critical parameter for accurate quantification. The delay between pulses must be long enough to allow for complete relaxation of all relevant fluorine nuclei (typically 5-7 times the longest T₁ relaxation time). An incorrect (too short) relaxation delay will lead to signal saturation and inaccurate integration, underestimating the true concentration.
Detailed Experimental Protocol: ¹⁹F qNMR Analysis
4.2.1. Reagents and Materials
-
Trifluorotoluene (TFT) or other suitable fluorinated internal standard
-
Acetone-d₆ (or Chloroform-d)
-
NMR Tubes (high precision)
-
Class A Volumetric Flasks and Micropipettes
4.2.2. Preparation of Internal Standard Solution
-
Accurately weigh ~50 mg of Trifluorotoluene into a 10 mL volumetric flask.
-
Dilute to volume with the chosen deuterated solvent (e.g., Acetone-d₆).
-
Calculate the exact concentration in mol/L.
4.2.3. Sample Preparation
-
Accurately weigh ~10-20 mg of the reaction mixture into a vial.
-
Add a precise volume (e.g., 500 µL) of the prepared internal standard solution.
-
Mix thoroughly until the sample is fully dissolved.
-
Transfer the solution to an NMR tube for analysis.
¹⁹F qNMR Workflow Diagram
Caption: Workflow for quantitative ¹⁹F NMR analysis.
Recommended Spectrometer Parameters
| Parameter | Recommended Setting | Justification |
| Spectrometer | ≥ 400 MHz | Higher field strength provides better signal dispersion and sensitivity. |
| Nucleus Observed | ¹⁹F | Specific to the fluorinated analyte. |
| Pulse Angle | 90° | Ensures maximum signal for quantification. |
| Relaxation Delay (d1) | ≥ 30 seconds (must be experimentally verified) | CRITICAL: Ensures full spin relaxation for accurate integration.[10] |
| Acquisition Time (at) | ≥ 2 seconds | Provides sufficient data points for good resolution. |
| Number of Scans (ns) | 16 to 64 (or as needed for S/N > 250:1) | Signal averaging to improve the signal-to-noise ratio. |
| Temperature | 298 K (controlled) | Maintains sample stability and consistent spectral properties. |
Data Analysis and Calculation
The concentration of the analyte is calculated using the following equation:
Canalyte = ( Ianalyte / Nanalyte ) × ( NIS / IIS ) × ( WIS × PIS / MWIS ) × ( 1 / Vsample )
Where:
-
Canalyte = Concentration of the analyte
-
I = Integral area of the signal
-
N = Number of fluorine nuclei for the integrated signal (e.g., 3 for the -CF₃ group)
-
WIS = Weight of the internal standard
-
PIS = Purity of the internal standard
-
MWIS = Molecular weight of the internal standard
-
Vsample = Volume of the sample
Method Comparison
| Feature | GC-MS | ¹⁹F qNMR |
| Sensitivity | Very High (µg/mL to ng/mL) | Moderate (mg/mL) |
| Selectivity | Excellent (Chromatographic + Mass Spec) | Excellent (Wide chemical shift range) |
| Sample Preparation | Multi-step (Extraction, Drying) | Minimal (Dissolve and run) |
| Analysis Time | ~20-30 min per sample | ~5-15 min per sample (with optimized parameters) |
| Quantification Basis | External calibration curve required | Direct molar ratio to an internal standard |
| Sample Destructive? | Yes | No (sample can be recovered) |
| Instrumentation Cost | Moderate to High | High |
| Best For | Trace impurity analysis, complex mixtures, validation | Reaction monitoring, purity assessment, high-throughput |
Conclusion
The accurate quantification of this compound in reaction mixtures can be reliably achieved using either GC-MS or ¹⁹F qNMR. GC-MS is the method of choice for high-sensitivity applications requiring the detection of trace-level components. Its coupling of chromatographic separation with mass spectrometric detection provides unparalleled specificity. Conversely, ¹⁹F qNMR offers a rapid, direct, and non-destructive approach that is exceptionally well-suited for monitoring reaction kinetics and determining analyte concentration at higher levels without the need for extensive sample preparation or a specific reference standard for the analyte itself. The selection of the most appropriate method should be based on the specific analytical needs, including required sensitivity, sample matrix complexity, and available resources. Both methods, when properly validated, provide a robust system for quality control and process optimization in any research or development setting.
References
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Analytical Methods (RSC Publishing). (n.d.). ¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids.
- ACS Publications. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry.
- National Institutes of Health. (n.d.). The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances.
- PubMed. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry.
- Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.
- LCGC. (2014). Validation of Impurity Methods, Part II.
- ResearchGate. (n.d.). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Benchchem. (n.d.). Application of Fluorinated Stationary Phases in Gas Chromatography for Pharmaceutical Analysis.
- JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.
- Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different.
- ProPharma Group. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Integrated Liner Technologies. (2025). A Guide to GC Sample Preparation.
- SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- Organomation. (n.d.). Gas Chromatography Sample Preparation.
- ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Perfluoroalkylation with 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane
Welcome to the technical support center for the effective use of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane in perfluoroalkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool. By understanding the underlying principles and potential pitfalls, you can significantly improve your reaction outcomes.
The introduction of perfluoroalkyl moieties is a critical strategy in medicinal chemistry and materials science to enhance properties like metabolic stability, bioavailability, and lipophilicity.[1] this compound serves as a versatile source of the heptafluoroheptyl radical, enabling the construction of complex fluorinated molecules. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure your success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your perfluoroalkylation experiments.
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations in synthetic chemistry.[2][3] Before undertaking extensive optimization, it's crucial to verify the basics.
Question: My reaction with this compound is giving me a very low yield. What are the first things I should check?
Answer:
Start with a systematic review of your experimental setup and reagents.[2]
-
Reagent Purity and Handling:
-
Substrate and Reagents: Ensure the purity of your starting materials. Impurities can inhibit catalysts or participate in side reactions.
-
This compound Stability: While more bench-stable than some of their shorter-chain counterparts, perfluoroalkyl iodides can be sensitive to light and should be stored properly to prevent decomposition.[4] Check for any discoloration of the reagent, which might indicate the formation of iodine.
-
Solvent Purity: Use dry, degassed solvents. Residual water or oxygen can quench radical intermediates or deactivate catalysts, especially in metal-catalyzed or photoredox reactions.
-
-
Reaction Conditions:
-
Inert Atmosphere: Many perfluoroalkylation reactions, particularly those involving metal catalysts or radical intermediates, are sensitive to oxygen. Ensure your reaction is performed under a robust inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: Radical reactions can be sensitive to temperature. Ensure your reaction is maintained at the optimal temperature as determined by literature precedents for similar transformations. Adding reagents too quickly can lead to a loss of temperature control.[3]
-
Stirring: Ensure efficient stirring to maintain a homogenous reaction mixture, especially given the potential for poor solubility of perfluoroalkyl iodides in some organic solvents.[4]
-
Question: I've confirmed my setup and reagents are sound, but the yield is still poor. What mechanistic factors should I consider for optimization?
Answer:
Low yields in perfluoroalkylation reactions often trace back to inefficient radical generation or competing side reactions. Consider the following optimization strategies based on your reaction type:
-
For Photoredox-Catalyzed Reactions:
-
Light Source: Ensure your light source's wavelength is appropriate for exciting the photocatalyst. The reaction should be positioned to receive uniform irradiation.
-
Catalyst Loading: While catalytic, the concentration of the photocatalyst can be crucial. A low concentration may lead to slow initiation, while an excessively high concentration can lead to light absorption issues or side reactions. Consider screening a range of catalyst loadings.
-
Quenching Pathway: The generation of the perfluoroalkyl radical often relies on a specific quenching cycle of the photocatalyst. Ensure your reaction conditions (e.g., presence of a suitable electron donor or acceptor) favor the desired pathway.[5]
-
-
For Metal-Catalyzed Reactions (e.g., Copper, Nickel):
-
Catalyst and Ligand: The choice of metal catalyst and ligand is critical. For instance, in copper-catalyzed reactions, ligands like phenanthroline can stabilize the perfluoroalkyl copper species, improving yields.[6] If you are not using a ligand, its addition could be beneficial.
-
Base: The choice and stoichiometry of the base can significantly impact the reaction. The base may be involved in the catalytic cycle or in neutralizing acidic byproducts.
-
Solvent: Solvents can dramatically influence the outcome. For example, polar aprotic solvents like DMPU have been shown to be effective in certain copper-catalyzed arylations.[6]
-
-
For Radical Reactions Initiated by Azo Initiators (e.g., AIBN) or Peroxides:
-
Initiator Concentration: The concentration of the radical initiator will determine the rate of radical generation. Too little will result in a slow reaction, while too much can lead to undesired side reactions from initiator-derived radicals.
-
Solvent Choice: The solvent can influence the rate of radical addition and may also act as a hydrogen atom donor, leading to undesired reduction products.
-
A general workflow for troubleshooting low yield is presented below:
Caption: A systematic workflow for troubleshooting low reaction yields.
Issue 2: Formation of Side Products
The presence of significant side products can complicate purification and reduce the yield of your desired compound.
Question: My reaction is producing a complex mixture of products. What are the likely side reactions and how can I suppress them?
Answer:
Understanding the potential side reactions is key to mitigating them. Common side products in perfluoroalkylation reactions include:
-
Reduced Product (R-H instead of R-Rf): This occurs when the substrate radical abstracts a hydrogen atom from the solvent or another component in the reaction mixture.
-
Solution: Choose a solvent that is a poor hydrogen atom donor. Avoid solvents with weak C-H bonds.
-
-
Dimerization of the Perfluoroalkyl Radical (Rf-Rf): At high concentrations of the perfluoroalkyl radical, dimerization can become a significant competing reaction.
-
Solution: Control the rate of radical generation by adjusting the initiator concentration, light intensity (in photoredox reactions), or catalyst loading. Slower, controlled generation of the radical can favor the desired reaction with the substrate.
-
-
Reaction with Solvent: Some solvents can react with the highly electrophilic perfluoroalkyl radical. For example, reactions in DMF can sometimes lead to the formation of formates.[7]
-
Solution: Screen alternative solvents that are known to be more inert under the reaction conditions.
-
-
Iodine-Related Side Products: The homolysis of the perfluoroalkyl iodide produces an iodine radical, which can lead to undesired iodination of the substrate or other species.[4]
-
Solution: The addition of a radical scavenger that selectively reacts with iodine radicals but not the perfluoroalkyl radical can sometimes be effective. However, this requires careful selection of the scavenger.
-
The following table summarizes common side products and mitigation strategies:
| Side Product | Likely Cause | Suggested Mitigation Strategy |
| Reduced Product (Substrate-H) | Hydrogen atom abstraction from solvent or reagents. | Use a solvent with strong C-H bonds (e.g., benzene, t-butanol). |
| Rf-Rf Dimer | High concentration of perfluoroalkyl radicals. | Reduce initiator concentration, lower light intensity, or use a slower addition of the perfluoroalkyl iodide. |
| Solvent Adducts | Reaction of the perfluoroalkyl radical with the solvent. | Screen alternative, more inert solvents. |
| Iodinated Byproducts | Presence of iodine radicals from the C-I bond cleavage. | Optimize conditions to favor the desired reaction pathway; consider additives that may trap iodine radicals. |
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: this compound should be stored in a cool, dark place to minimize light-induced decomposition.[4] It is advisable to store it under an inert atmosphere, especially if it will be used over a long period. Always handle in a well-ventilated fume hood.
Q2: What types of substrates are compatible with perfluoroalkylation using this compound?
A2: A wide range of substrates can be perfluoroalkylated, including alkenes, alkynes, arenes, and heteroarenes.[7][8][9] The success of the reaction will depend on the specific reaction conditions and the electronic and steric properties of the substrate. Electron-rich arenes are often good substrates for electrophilic perfluoroalkyl radicals.[7]
Q3: Can I use this compound in aqueous media?
A3: Yes, radical perfluoroalkylation reactions using perfluoroalkyl iodides have been successfully performed in water.[10][11] Water can sometimes have a beneficial effect on the reaction rates. This approach is also more environmentally friendly.
Q4: My reaction seems to stall before all the starting material is consumed. What could be the cause?
A4: Reaction stalling can be due to several factors:
-
Catalyst Decomposition: The catalyst (photoredox or metal) may be degrading over the course of the reaction.
-
Inhibitor Formation: A byproduct of the reaction could be inhibiting the catalyst.
-
Reagent Depletion: An essential reagent, such as a base or an additive, may have been consumed. If you observe stalling, consider adding more of the limiting reagent or catalyst to see if the reaction restarts.[2]
Q5: What is the general mechanism for perfluoroalkylation with this compound?
A5: The most common mechanism involves the generation of a perfluoroalkyl radical (C7H8F7•) from the homolytic cleavage of the C-I bond. This cleavage can be initiated by light (photoredox catalysis), heat with a radical initiator, or a single-electron transfer from a metal catalyst.[12] This highly electrophilic radical then adds to the substrate (e.g., an alkene or arene) to form a new radical intermediate, which is then typically oxidized or undergoes a halogen atom transfer to yield the final product.
Caption: Generalized radical mechanism for perfluoroalkylation.
Experimental Protocols
General Procedure for Photoredox-Catalyzed Perfluoroalkylation of an Arene
This is a representative protocol and should be optimized for your specific substrate.
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the arene substrate (1.0 equiv), the photocatalyst (e.g., Ru(bpy)3Cl2, 1-5 mol%), and the solvent (e.g., acetonitrile, 0.1 M).
-
Seal the vial and degas the mixture by sparging with argon or nitrogen for 15-20 minutes.
-
Add this compound (1.5-2.0 equiv) via syringe under a positive pressure of inert gas.
-
Place the reaction vial in front of a suitable light source (e.g., blue LEDs) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.
References
-
Prakash, G. K. S., & Yudin, A. K. (2005). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 105(11), 4055-4104. [Link]
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Le, T. B., & Stephenson, C. R. J. (2014). Radical perfluoroalkylation reactions mediated by halogen-bonding photocatalysis. Abstracts of Papers of the American Chemical Society, 248. [Link]
-
Dubinina, G. G., Furutachi, H., & Vicic, D. A. (2010). Copper-Catalyzed Arylation of 1H-Perfluoroalkanes. Journal of the American Chemical Society, 132(13), 4556-4557. [Link]
-
Various Authors. (n.d.). Perfluoroalkylation. ResearchGate. [Link]
-
Wang, F., Zhu, N., Chen, P., & Liu, G. (2013). Iron-Catalyzed 1,2-Addition of Perfluoroalkyl Iodides to Alkynes and Alkenes. Angewandte Chemie International Edition, 52(34), 8914-8918. [Link]
-
Umemoto, T. (1996). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 96(5), 1757-1778. [Link]
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Barata-Vallejo, S., & Postigo, A. (2021). Perfluoroalkylation Reactions by Electron Donor–Acceptor Complexes. Chemistry – An Asian Journal, 16(18), 2549-2561. [Link]
-
Aikawa, K., Kyan, R., & Mikami, K. (2018). Perfluoroalkoxylation Reaction via Dual Concurrent Catalysis. Chemical Communications, 54(71), 9953-9956. [Link]
-
Charpentier, J., Früh, N., & Togni, A. (2010). The New Age of Electrophilic Perfluoroalkylation Reactions. Chimia, 64(4), 213-219. [Link]
-
ResearchGate. (n.d.). Scope of perfluoroalkyl iodide. Reaction conditions: 1 d (0.25 mmol); 2...[Link]
-
Postigo, A., & Ferreri, C. (2007). Fluoroalkylation reactions in aqueous media: a review. Journal of Fluorine Chemistry, 128(5), 441-467. [Link]
-
Gryko, D. T., & Piechowska, J. (2021). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules, 26(1), 143. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Gonzalez-Vargas, J. D., & Jaramillo-Gomez, L. M. (2022). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Beilstein Journal of Organic Chemistry, 18, 848-857. [Link]
-
Barata-Vallejo, S., Cooke, M. V., & Postigo, A. (2018). Radical Fluoroalkylation Reactions. ACS Catalysis, 8(8), 7287-7307. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2023). Radical Perfluoroalkylation of Aliphatic Substrates. ACS Catalysis, 13(11), 7484-7503. [Link]
-
Minisci, F., Vismara, E., & Fontana, F. (1989). New Methods of Free-Radical Perfluoroalkylation of Aromatics and Alkenes. Absolute Rate Constants and Partial Rate Factors for the Homolytic Aromatic Substitution by n-Perfluorobutyl Radical. The Journal of Organic Chemistry, 54(21), 5224-5229. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2010). Perfluoroalkylation of alkenes and alkynes in water. Journal of Fluorine Chemistry, 131(7), 787-791. [Link]
-
ResearchGate. (n.d.). Scheme 1 Top: Previous studies on (perfluoro)alkylation reactions...[Link]
-
Barata-Vallejo, S., & Postigo, A. (2007). Light-induced iodoperfluoroalkylation reactions of carbon–carbon multiple bonds in water. Journal of Fluorine Chemistry, 128(11), 1368-1374. [Link]
-
Barata-Vallejo, S., Cooke, M. V., & Postigo, A. (2018). Radical Fluoroalkylation Reactions. ACS Catalysis, 8(8), 7287-7307. [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros. [Link]
-
ResearchGate. (n.d.). Optimization of the perfluoroalkoxylation reaction. [Link]
-
Zhu, L., Wang, L., & Chen, J.-R. (2017). Photoredox-catalyzed hydroxyfluoroalkylation of alkene with simple fluoroalkyl iodides. Tetrahedron Letters, 58(15), 1471-1474. [Link]
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LookChem. (n.d.). This compound CAS NO.2967-60-4. [Link]
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PubChem. (n.d.). Perfluoroheptyl iodide. [Link]
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PubChem. (n.d.). 1,1,1,2,3,3,3-Heptafluoropropane. [Link]
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Common side reactions and byproducts with 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane
Welcome to the Technical Support Center for 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane (CAS 2967-60-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full potential of this versatile fluorinated building block. Here, we address frequently encountered issues, from side reactions to purification challenges, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Section 1: Troubleshooting Radical Reactions
Radical addition is a primary application of this compound, enabling the introduction of the heptafluoroheptyl group into a wide range of organic molecules.[1] However, the generation of highly reactive radical species can sometimes lead to undesired pathways.
Frequently Asked Questions (FAQs)
Q1: My radical addition to an alkene is low-yielding, and I'm observing a significant amount of a high molecular weight, waxy byproduct. What is happening and how can I fix it?
A1: This is a classic sign of telomerization , a common side reaction in radical additions involving alkenes.[2][3] Instead of a single molecule of the alkene adding to the heptafluoroheptyl radical, a chain reaction occurs where the initial adduct radical adds to another alkene monomer, and so on, forming oligomers or polymers.
Root Cause Analysis:
-
High Alkene Concentration: An excess of the alkene "taxogen" relative to the heptafluoro-7-iodoheptane "telogen" promotes the propagation of the polymer chain.[4]
-
Inefficient Iodine Atom Transfer: If the iodine atom transfer from a starting iodoheptane molecule to the adduct radical is slow, the adduct radical has a higher probability of reacting with another alkene molecule.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a stoichiometric excess of this compound relative to the alkene. A 1.5 to 2-fold excess of the iodoalkane is a good starting point.
-
Slow Addition of Alkene: Instead of adding all the alkene at the beginning of the reaction, add it slowly over the course of the reaction using a syringe pump. This keeps the instantaneous concentration of the alkene low, disfavoring telomerization.
-
Choice of Initiator: While AIBN is a common choice, consider using an initiator that promotes efficient iodine atom transfer. Triethylborane (Et₃B) at low temperatures is known to be effective for radical additions of perfluoroalkyl iodides.[1]
-
Solvent Effects: Ensure your solvent is not participating in the reaction. Some solvents can act as chain transfer agents, leading to complex product mixtures.[2]
Q2: I'm trying a radical cyclization, but I'm getting a significant amount of the direct reduction product (1,1,1,2,2,3,3-heptafluoroheptane) instead of my desired cyclized product. Why is this happening?
A2: The formation of the hydrodeiodinated product suggests that the intermediate radical is abstracting a hydrogen atom from the solvent or another component in the reaction mixture before it can undergo the desired cyclization.
Root Cause Analysis:
-
Solvent as a Hydrogen Donor: Solvents with easily abstractable hydrogen atoms (e.g., tetrahydrofuran, alcohols) can act as hydrogen atom donors, prematurely quenching the radical intermediate.
-
Slow Cyclization Step: If the rate of the intramolecular cyclization is slow compared to the rate of hydrogen atom abstraction, the reduction product will be favored.
Troubleshooting Protocol:
-
Solvent Selection: Switch to a solvent that is a poor hydrogen atom donor. Benzene, t-butanol, or perfluorinated solvents are good alternatives.
-
Concentration: Run the reaction at a higher dilution. This will favor the intramolecular cyclization over intermolecular hydrogen abstraction.
-
Radical Initiator/Mediator: Ensure your radical initiation system is not also a source of hydrogen atoms.
Section 2: Navigating Organometallic Reactions
The formation of Grignard or organolithium reagents from this compound opens up possibilities for nucleophilic introduction of the heptafluoroheptyl moiety. However, the preparation of these reagents can be challenging.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble initiating the formation of the Grignard reagent from this compound and magnesium turnings. What can I do?
A1: Difficulty in initiating Grignard reagent formation is a common issue, often related to the quality of the magnesium or the presence of inhibitors.[5]
Troubleshooting Protocol:
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activate the magnesium by:
-
Stirring the dry turnings vigorously under an inert atmosphere.
-
Adding a small crystal of iodine, which will etch the magnesium surface.[1]
-
Adding a few drops of 1,2-dibromoethane; its reaction with magnesium is highly exothermic and will activate the surface.
-
-
Strictly Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and the reaction is performed under a dry, inert atmosphere (argon or nitrogen). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.[5]
-
Initiation Temperature: While the overall reaction may be exothermic, gentle heating may be required to initiate it. Once the reaction starts (indicated by bubbling and a cloudy appearance), it may need to be cooled to maintain a controlled reaction rate.
Q2: My Grignard reaction is giving a significant amount of a dimeric byproduct, 1,1,1,2,2,3,3,12,12,13,13,14,14,14,14-tetradecafluorotetradecane. What is this and how can I minimize it?
A2: You are observing the formation of a Wurtz-type coupling product . This occurs when the newly formed Grignard reagent reacts with the starting this compound.
Root Cause Analysis:
-
High Local Concentration of Alkyl Iodide: Adding the iodoalkane too quickly to the magnesium suspension can lead to a high local concentration, favoring the coupling side reaction.
-
Elevated Reaction Temperature: Higher temperatures can increase the rate of the Wurtz coupling.
Troubleshooting Protocol:
-
Slow Addition: Add the this compound solution dropwise to the activated magnesium suspension.
-
Temperature Control: Maintain a gentle reflux or room temperature during the addition, avoiding excessive heating.
-
Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent for Grignard reagent formation than diethyl ether as it better solvates the magnesium species.[1]
Section 3: Unwanted Elimination Reactions
The presence of a strong base can lead to the elimination of hydrogen iodide (HI) from this compound, forming an alkene. Understanding the mechanism and conditions that favor this side reaction is crucial for reaction design.
Frequently Asked Questions (FAQs)
Q1: I'm attempting a substitution reaction with a strong, non-nucleophilic base, and I'm getting an unexpected alkene byproduct. What is the likely structure and mechanism?
A1: The likely byproduct is 1,1,1,2,2,3,3-heptafluorohept-6-ene . This is formed through an elimination reaction. Given the electron-withdrawing nature of the heptafluoroalkyl group, the hydrogens on the carbon adjacent to it are slightly acidic. However, the most likely pathway for a primary iodide is an E2 (bimolecular elimination) mechanism. In some cases with highly acidic protons and a poor leaving group, an E1cB (unimolecular conjugate base elimination) mechanism can be considered.[6][7]
Factors Favoring Elimination:
-
Strong, Sterically Hindered Bases: Bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) are more likely to act as bases rather than nucleophiles, promoting elimination.[8]
-
High Temperatures: Elimination reactions are generally favored at higher temperatures.
-
Polar Aprotic Solvents: These solvents can favor E2 reactions.[7]
Minimizing Elimination:
-
Choice of Base: If a base is required, use a weaker, less sterically hindered base if possible.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature at which the desired reaction proceeds at a reasonable rate.
-
Nucleophile Choice: If a substitution reaction is desired, use a good nucleophile that is a weak base.[8]
Section 4: Purification and Byproduct Removal
Effective purification is critical to obtaining your desired product in high purity. The unique properties of fluorinated compounds can sometimes complicate standard purification procedures.
Frequently Asked Questions (FAQs)
Q1: What are some common impurities that might be present in commercially available this compound?
A1: Depending on the synthetic route, common impurities could include:
-
Starting materials: Residual reactants from the synthesis.
-
Homologues: Similar compounds with slightly different chain lengths if a telomerization process was used in the synthesis of a precursor.[1]
-
Hydrodeiodinated compound: 1,1,1,2,2,3,3-heptafluoroheptane, formed by the reduction of the iodide.
-
Stabilizers: Some suppliers may add a stabilizer, such as copper powder, to prevent degradation.
Q2: I'm having trouble separating my heptafluoroheptylated product from unreacted starting material and non-fluorinated byproducts. What purification strategies are effective?
A2: The significant difference in polarity and boiling point between fluorinated and non-fluorinated compounds can be exploited for purification.
Effective Purification Techniques:
-
Column Chromatography: Silica gel chromatography is often effective. The highly fluorinated compounds are typically much less polar and will elute very quickly with non-polar eluents like hexanes.
-
Distillation: If your product is thermally stable and has a significantly different boiling point from the impurities, fractional distillation can be a good option, especially for larger scale reactions.
-
Liquid-Liquid Extraction: A fluorous-organic biphasic extraction can be employed. Your fluorinated product will preferentially partition into the fluorous solvent.
-
Washing with Sodium Thiosulfate: A wash with an aqueous solution of sodium thiosulfate is effective for removing any residual iodine, which can color the product.
| Potential Issue | Common Cause(s) | Recommended Solution(s) |
| Low Yield in Radical Addition | Telomerization, Hydrogen Abstraction | Use excess iodoalkane, slow addition of alkene, choose appropriate solvent. |
| Failed Grignard Initiation | Inactive Mg surface, presence of water | Activate Mg with iodine or 1,2-dibromoethane, use strictly anhydrous conditions. |
| Wurtz Coupling in Grignard Reaction | High local concentration of alkyl iodide | Slow, dropwise addition of the iodoalkane. |
| Formation of Alkene Byproduct | Strong, sterically hindered base, high temperature | Use a weaker base, lower the reaction temperature. |
| Difficulty in Purification | Similar polarity of byproducts | Exploit the non-polar nature of fluorinated compounds in chromatography or use distillation. |
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Competing Pathways in Radical Addition```dot
Caption: A workflow for troubleshooting Grignard initiation.
References
- Radical telomerization of 1,3-butadiene with perfluoroalkyl iodides.
-
Perfluoroalkyl iodide - Wikipedia. [Link]
-
E1cB-elimination reaction - Wikipedia. [Link]
-
What is meant by E1, E2 and E1CB reactions? Discuss the Mechanisms involved. - Quora. [Link]
-
11.13: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2 - Chemistry LibreTexts. [Link]
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. [Link]
-
11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 - NC State University Libraries. [Link]
-
11.10: The E1 and E1cB Reactions - Chemistry LibreTexts. [Link]
-
Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester. [Link]
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Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Bipyridinium Ionic Liquid-Promoted Cross-Coupling Reactions between Perfluoroalkyl or Pentafluorophenyl Halides and Aryl Iodides. [Link]
- Telomerisation Reactions of fluorinated alkenes | Request PDF.
- Improvement on Synthesis of Grignard Reagent | Request PDF.
-
Grignard reagent formation. [Link]
-
Overcoming Copper Reduction Limitation in Asymmetric Substitution: Aryl-Radical-Enabled Enantioconvergent Cyanation of Alkyl Iodides - PubMed Central. [Link]
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(PDF) Copper‐Catalyzed Cross Coupling Reaction of Alkyl Bromides with (DMPU)2Zn(Rf)2 Reagent: A Method for the Synthesis of Perfluoroalkylated Compounds - ResearchGate. [Link]
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Radical telomerization of fluorinated alkenes with dialkyl hydrogenophosphonates - Polymer Chemistry (RSC Publishing). [Link]
-
ANALYTICAL METHODS. [Link]
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1,1,1,2,3,3,3-Heptafluoropropane | C3HF7 - PubChem. [Link]
-
Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds - PubMed. [Link]
-
Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere - Organic Chemistry Portal. [Link]
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Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. [Link]
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Perfluoroheptyl iodide | C7F15I | CID 67633 - PubChem. [Link]
-
Asymmetric copper-catalyzed C–N cross-couplings induced by visible light - PMC. [Link]
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Purification of 1,1,1,3,3,3-hexafluoroisopropanol - Patent 2275396 - EPO. [Link]
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Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. [Link]
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Alkenes Radical Additions | Homework Help | Assignment Help - Tutorsglobe.com. [Link]
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Alkene Addition Reactions Cheat Sheet | PDF - Scribd. [Link]
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Common Impurities in NMR PDF | PDF | Carbon Compounds - Scribd. [Link]
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Alkene-Addition-reactions-cheat-sheet.pdf - Chemistry Steps. [Link]
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Selective Radical Fluorination of Tertiary Alkyl Halides at Room Temperature - OUCI. [Link]
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Chemistry 233 Chapter 8 Problem Set Addition of HX To Alkenes 1. Predict the products for each of the following reactions. If. [Link]
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Perfluoropropyl iodide | C3F7I | CID 33977 - PubChem. [Link]
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Iodine heptafluoride - Wikipedia. [Link]
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Supporting Information Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination ver - Beilstein Journals. [Link]
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Process Study and Simulation for the Recovery of 1,1,2,2,3,3,4−heptafluorocyclopentane by Reactive Distillation - MDPI. [Link]
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(PDF) 1H,1H,7H-Dodecafluoroheptyl Pentafluorobenzoate - ResearchGate. [Link]
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Improving the yield of reactions using 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane
Welcome to the technical support center for 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane (F7H7I). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity and practical expertise.
Introduction
This compound is a valuable reagent in modern organic synthesis, primarily utilized as a precursor for generating a heptafluorinated alkyl radical.[1] Its most significant feature is the introduction of a "fluorous" tag onto a molecule. This highly fluorinated chain imparts unique solubility properties, enabling highly efficient purifications via fluorous solid-phase extraction (F-SPE), which can dramatically simplify downstream processing compared to traditional chromatography.[2][3] It is frequently employed in radical addition reactions, particularly Atom Transfer Radical Addition (ATRA), and for modifying bioactive molecules to enhance properties like metabolic stability or lipophilicity in drug discovery programs.[4][5]
Safety First: Handling this compound
Before beginning any experiment, it is critical to be familiar with the safety protocols for handling iodoalkanes.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Ventilation : Handle the reagent in a well-ventilated fume hood to avoid inhalation of vapors.[6][8]
-
Storage : Store the reagent in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.[6][9] Keep the container tightly sealed.[9]
-
Spills : In case of a spill, contain the leakage and collect it with an inert absorbent material. Do not let the product enter drains.[7]
-
Fire : Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam for extinguishing fires.[6]
-
First Aid :
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
Its primary application is as a source of the heptafluoroheptyl radical for addition to unsaturated bonds (alkenes, alkynes) in Atom Transfer Radical Addition (ATRA) reactions.[10][11] This process simultaneously forms a new carbon-carbon bond and a carbon-iodine bond, which can be used for further functionalization. A key strategic advantage is the introduction of a fluorous tag, which revolutionizes purification.[2][3]
Q2: What is a "fluorous tag" and why is it beneficial?
A fluorous tag is a highly fluorinated functional group. Molecules containing such tags exhibit unique solubility, being preferentially soluble in fluorinated solvents over common organic solvents or water. This property allows for a highly efficient purification technique called Fluorous Solid-Phase Extraction (F-SPE). In F-SPE, a reaction mixture is passed through a column containing a fluorous stationary phase (like silica gel with a bonded fluorocarbon).
-
Fluorous-tagged molecules are retained.
-
Non-fluorous starting materials, reagents, and byproducts are washed away. The pure, fluorous-tagged product is then eluted with a fluorinated solvent. This often eliminates the need for tedious column chromatography.[2][3]
Q3: How is the reactive radical generated from the C-I bond?
The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate the desired alkyl radical. This initiation can be achieved through three main pathways:
-
Thermal Initiation : Using a radical initiator like 2,2'-Azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide (BPO), which decomposes upon heating to generate radicals that initiate the chain reaction.[12]
-
Photochemical Initiation : Direct irradiation with UV or visible light can provide the energy to cleave the C-I bond.[13] This method can often be performed at room temperature.
-
Chemical/Base-Mediated Initiation : Simple and mild activation can be achieved using bases like tBuONa or KOH, which are believed to promote homolysis through a halogen bond interaction.[13][14]
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction is not proceeding, or the yield is very low. What are the most common causes and how do I fix them?
This is the most common issue and almost always traces back to inefficient radical initiation or propagation.
Pillar of Causality: The formation of the heptafluoroheptyl radical via homolysis of the C-I bond is the critical first step of a radical chain reaction. If this initiation is inefficient, the entire reaction will fail.
Solutions & Protocols:
-
Verify Reagent Quality & Inert Conditions : Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Oxygen is a radical scavenger and can terminate the chain reaction.
-
Optimize Radical Initiation : The choice of initiator is critical.
| Initiation Method | Typical Reagents | Advantages | Disadvantages & Troubleshooting |
| Thermal | AIBN, Benzoyl Peroxide (BPO) | Well-understood, reliable, simple setup. | Requires elevated temperatures which can degrade sensitive substrates. Troubleshooting : Ensure the reaction temperature is appropriate for the initiator's half-life (e.g., AIBN ~65-85 °C). If the reaction is sluggish, a higher temperature or a different initiator with a lower decomposition temperature may be needed.[12] |
| Photochemical | UV lamp, Blue LED | Can be run at room temperature, ideal for heat-sensitive molecules.[10] | May require specialized photoreactor equipment. Substrates must not absorb at the same wavelength. Troubleshooting : Ensure the light source is of the correct wavelength and intensity. The reaction vessel must be transparent to that wavelength (e.g., quartz for UV). |
| Base-Mediated | tBuONa, KOH | Extremely mild conditions (often room temp), avoids transition metals or expensive catalysts.[13][14] | The base may be incompatible with certain functional groups on the substrate. Troubleshooting : Ensure the base is fully dissolved. A change in solvent may be required to improve solubility and facilitate the interaction. |
-
Check Reagent Stoichiometry : In ATRA reactions, it is common to use a slight excess of the alkene (1.2 - 2.0 equivalents) relative to the iodoalkane to ensure the generated radical is trapped efficiently.
Visualizing the Mechanism: The Radical Chain Reaction
Understanding the core mechanism is key to troubleshooting. The process involves three stages: Initiation, Propagation, and Termination. Low yields often result from inefficient initiation or premature termination.
Caption: Radical chain mechanism for Atom Transfer Radical Addition (ATRA).
Problem: Difficult Purification
Q: My product is an oil and is difficult to separate from byproducts using standard silica gel chromatography. What should I do?
This is precisely the problem that using a fluorous reagent is designed to solve. Instead of traditional chromatography, use Fluorous Solid-Phase Extraction (F-SPE).
Pillar of Causality: The high fluorine content of the F7H7- tag makes the product molecule "fluorophilic." It will have a strong affinity for other fluorinated materials (like a fluorous silica column) and poor affinity for standard organic solvents. This differential affinity is the basis for the separation.
Protocol: Fluorous Solid-Phase Extraction (F-SPE)
-
Prepare the Column : Obtain a pre-packed fluorous silica cartridge or pack a column with fluorous silica gel, conditioning it first with a fluorophilic solvent (e.g., perfluorohexanes or a specialty fluorous solvent like FC-72).
-
Load the Sample : Dissolve the crude reaction mixture in a minimal amount of a non-fluorophilic organic solvent in which it is soluble (e.g., acetonitrile, DCM). Load this solution onto the conditioned column.
-
Wash (Elute Impurities) : Wash the column with a non-fluorophilic solvent (e.g., 80:20 methanol/water or acetonitrile). All non-fluorous materials (unreacted starting materials, initiator byproducts) will elute from the column. Collect and discard these fractions.
-
Elute the Product : Switch the elution solvent to a fluorophilic one (e.g., perfluorohexanes, or a solvent with a higher fluorous character like THF or acetone). The desired fluorous-tagged product will now elute from the column as a pure fraction.
-
Confirmation : Analyze the collected fractions by TLC or LC-MS to confirm the separation and purity of the product.
Visualizing the Workflow: From Reaction to Pure Product
This workflow highlights how purification is integrated into the overall experimental design.
Caption: A typical experimental workflow using F7H7I.
References
- Vertex AI Search.
-
extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC - NIH. National Institutes of Health. [Link]
-
Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 ) - RSC Publishing. Royal Society of Chemistry. [Link]
-
Syntheses with perfluoroalkyl iodides. A review - ResearchGate. ResearchGate. [Link]
- Fluoroalkylation reactions in aqueous media: a review - Sci-Hub. Sci-Hub.
-
What are Radical initiators and their role in a free radical reaction? - CurlyArrows Organic Chemistry. CurlyArrows. [Link]
-
Shedding Light on Atom-Transfer Radical Addition Reactions - ChemistryViews. ChemistryViews. [Link]
-
Radical initiator – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]
-
A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis - PubMed. National Institutes of Health. [Link]
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A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis. ResearchGate. [Link]
-
Contribution of Organofluorine Compounds to Pharmaceuticals - PMC - PubMed Central. National Institutes of Health. [Link]
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Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts - PMC - NIH. National Institutes of Health. [Link]
-
Iodine heptafluoride - Wikipedia. Wikipedia. [Link]
-
Strategy for Extending Half-life in Drug Design and Its Significance - PMC - NIH. National Institutes of Health. [Link]
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- 4. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
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- 12. taylorandfrancis.com [taylorandfrancis.com]
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- 14. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
Troubleshooting low reactivity of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane in synthesis
Welcome to the technical support center for 1,1,1,2,2,3,3-heptafluoro-7-iodoheptane (F₇-C₇-I). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot synthetic challenges associated with this valuable perfluoroalkylating agent. We will explore the underlying principles of its reactivity and provide actionable solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound unreactive in standard nucleophilic substitution (SN2) reactions?
A1: The primary C-I bond in this molecule is significantly less reactive towards traditional SN2 displacement than a non-fluorinated alkyl iodide. This is due to the powerful electron-withdrawing effect of the heptafluoropropyl group, which reduces the electron density on the carbon atom adjacent to the iodine, making it a poor electrophile for many nucleophiles. Furthermore, the molecule strongly prefers to react via radical pathways.
Q2: What are the most common successful reaction types for this reagent?
A2: The most successful applications involve the generation of a perfluoroalkyl radical (F₇-C₇•). This intermediate can then participate in a variety of transformations, including:
-
Radical additions to alkenes and alkynes (e.g., Kharasch addition).[1]
-
Photocatalytic and anion-activated perfluoroalkylation of (hetero)arenes.[4][5]
Q3: Do I need to use a catalyst?
A3: Often, yes. While thermal or photochemical initiation can generate the required radical species, reactivity and selectivity are frequently poor without a mediator. For cross-coupling, transition metal catalysts (e.g., Palladium, Iron, Copper) are essential.[3] In other cases, simple and inexpensive additives like potassium hydroxide (KOH) or sodium tert-butoxide (tBuONa) can act as powerful activators.[6][7]
Q4: Is this compound light-sensitive?
A4: Yes. The C-I bond can undergo homolytic cleavage upon exposure to UV or even strong visible light to form radicals.[4] For reactions where radical formation is undesirable, it is best to protect the reaction from light. Conversely, for many perfluoroalkylation reactions, light is used as the initiator.
Troubleshooting Guide: Low Reactivity & Poor Yields
This section provides a structured approach to diagnosing and solving common issues encountered during synthesis.
Logical Troubleshooting Workflow
The following diagram outlines a systematic process for troubleshooting failed or low-yielding reactions.
Caption: A systematic workflow for troubleshooting low reactivity.
Issue 1: Failure in Radical Addition Reactions (e.g., to Alkenes/Alkynes)
Question: My Kharasch addition of F₇-C₇-I to an alkene is not proceeding, even with a standard radical initiator like AIBN or benzoyl peroxide at elevated temperatures. What is happening?
Answer: This is a common issue stemming from inefficient radical generation or propagation. The C-I bond in perfluoroalkyl iodides is weaker than in their non-fluorinated analogs, but initiation can still be the rate-limiting step.
Causality & Solution:
The core issue is often the generation of a sufficient concentration of the F₇-C₇• radical to sustain the chain reaction. While thermal initiators can work, modern methods offer milder and more efficient alternatives.
Recommended Action: Switch to an Anion-Activated System.
Recent research has shown that simple bases can dramatically accelerate radical reactions of perfluoroalkyl iodides through a process called halogen bond activation.[8][9] The electron-withdrawing nature of the perfluoroalkyl chain creates a region of positive electrostatic potential on the iodine atom (a "σ-hole"), which can form a non-covalent "halogen bond" with an anionic Lewis base. This interaction weakens the C-I bond, facilitating its homolytic cleavage into radicals under mild conditions, often assisted by ambient light.[4][5]
Caption: Anion activation via halogen bonding weakens the C-I bond.
Experimental Protocol: KOH-Mediated Radical Addition to an Alkene
-
Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add your alkene substrate (1.0 equiv).
-
Reagents: Add this compound (1.2 equiv) and finely ground potassium hydroxide (KOH, 1.5 equiv).
-
Solvent: Add anhydrous, degassed solvent (e.g., MeCN or THF) to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction: Stir the mixture vigorously at room temperature. For optimal results, irradiate with a blue LED lamp or simply expose to sunlight.[5]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with water, extract with a suitable organic solvent, dry over Na₂SO₄, and purify by column chromatography.
| Parameter | Traditional Method | Anion-Activated Method | Rationale for Change |
| Initiator | AIBN / BPO | KOH / tBuONa | Utilizes halogen bonding for more efficient, lower-temperature C-I bond cleavage.[7] |
| Temperature | 80-110 °C | Room Temperature | Milder conditions prevent substrate/product degradation and are more energy-efficient. |
| Activator | Heat | Light (optional but helpful) | Photons can assist in the homolysis of the weakened C-I bond in the complex.[4] |
Issue 2: Failure in Transition Metal-Catalyzed Cross-Coupling
Question: I am attempting a Heck-type coupling between F₇-C₇-I and an alkene using standard Pd(OAc)₂/PPh₃ conditions, but I only recover starting materials or see decomposition. Why is this failing?
Answer: Standard Heck conditions are often unsuitable for unactivated alkyl halides. The oxidative addition of a primary C(sp³)-I bond to a Pd(0) center is notoriously difficult compared to C(sp²)-X bonds.[2] Furthermore, the resulting alkyl-palladium intermediate is prone to undesirable side reactions like β-hydride elimination.
Causality & Solution:
Success hinges on facilitating two key steps in the catalytic cycle: oxidative addition and reductive elimination, while suppressing β-hydride elimination. This requires a carefully selected catalytic system.
-
Promote Oxidative Addition: The use of electron-rich, bulky phosphine ligands is crucial. These ligands stabilize the Pd(0) center, increase its electron density, and promote the formation of the highly reactive, monoligated L₁Pd(0) species that is often required for the oxidative addition of challenging substrates.[10]
-
Suppress Side Reactions: A suitable base is needed to facilitate the final elimination step without promoting catalyst decomposition or substrate degradation. Non-coordinating organic bases are often preferred.
Recommended Action: Employ a Specialized Palladium Catalyst System.
Catalyst systems developed for C(sp³)-X coupling, such as those employing bulky phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), are highly effective.[2] Iron-based catalysts have also emerged as a cheaper and less toxic alternative for radical-type coupling reactions.[3]
Caption: Simplified catalytic cycle for a Heck-type reaction.
Experimental Protocol: dppf-Ligated Palladium-Catalyzed Heck Coupling
-
Setup: To a flame-dried Schlenk tube under an inert atmosphere, add [Pd(dppf)Cl₂]·CH₂Cl₂ (5 mol%).
-
Reagents: Add the alkene (1.0 equiv), this compound (2.0 equiv), and 2,6-lutidine (2.0 equiv) as the base.
-
Solvent: Add anhydrous 1,4-dioxane (to 1.0 M concentration based on the alkene).
-
Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring for 24 hours.
-
Monitoring & Work-up: Follow the procedure outlined in the previous protocol.
This protocol, adapted from established methods for unactivated alkyl iodides, provides a robust starting point for optimization.[2]
References
-
Wang, Y., et al. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. Chemical Science, 14(7), 1732–1741. [Link]
-
Gao, F., et al. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and perfluoroalkylation reactions. RSC Publishing. [Link]
-
Posternak, G., et al. (2017). Iodine(III) Reagents in Radical Chemistry. Accounts of Chemical Research, 50(8), 2035–2046. [Link]
-
Posternak, G., et al. (2017). Iodine(III) Reagents in Radical Chemistry. PubMed. [Link]
-
Ma, Z., et al. (2011). Studies on the radical addition reaction of perfluoroalkyl iodides with 2,3-allenols and the Pd-catalyzed kinetic resolution via Sonogashira coupling reaction. Semantic Scholar. [Link]
-
Gao, F., et al. (2023). General principles of halogen bond-promoted activation of perfluoroalkyl iodides. ResearchGate. [Link]
-
Gao, F., et al. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2) - H iodination, and perfluoroalkylation reactions. SciSpace. [Link]
-
Tóth, B., et al. (2023). Acidity Controlled Formal Nucleophilic Substitution of Hydrofluoroolefin-Based Iodonium Salt with O-nucleophiles: Synthetic Application and Mechanistic Study. Chemistry – A European Journal, 29(31), e202202254. [Link]
-
Gao, F., et al. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. Chemical Science (RSC Publishing). [Link]
-
Gao, F., et al. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)-H amidation, C(sp2)-H iodination, and perfluoroalkylation reactions. PubMed. [Link]
-
Tutusaus, O., et al. (2003). Kharasch addition catalysed by half-sandwich ruthenium complexes. ResearchGate. [Link]
-
Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 53(8), 1603–1617. [Link]
-
Clarke, R., & Procter, D. J. (2021). Iron-catalyzed domino coupling reactions of π-systems. Beilstein Journal of Organic Chemistry, 17, 2848–2893. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 6. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)-H amidation, C(sp2)-H iodination, and perfluoroalkylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Products from Reactions with 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane
Welcome to the technical support center for purification strategies involving 1,1,1,2,2,3,3-heptafluoro-7-iodoheptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges of purifying fluorous compounds. By leveraging the distinct physicochemical properties imparted by the heptafluoroheptyl "tag," highly efficient separations can be achieved. This guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the purification of reaction products derived from this compound.
Question 1: How do I remove unreacted this compound from my reaction mixture?
Answer: Unreacted this compound is a common impurity. Due to its fluorous nature, several effective strategies can be employed for its removal.
-
Fluorous Solid-Phase Extraction (F-SPE): This is the most powerful technique for this separation.[1][2][3][4][5] The crude reaction mixture is loaded onto a fluorous silica gel cartridge. A "fluorophobic" solvent (e.g., 80:20 methanol/water) is used to elute the non-fluorous and less-fluorous organic compounds, while the highly fluorous unreacted starting material and the desired fluorous-tagged product are retained.[1] Subsequently, a "fluorophilic" solvent (e.g., methanol or THF) is used to elute the retained fluorous compounds.[1] If your desired product is significantly less fluorous than the starting iodide, you may be able to elute it selectively before the unreacted iodide.
-
Reverse Fluorous Solid-Phase Extraction (r-F-SPE): In this variation, a standard silica gel column is used with a fluorous solvent system.[6] The fluorous components, including the unreacted starting material, will elute quickly, while your potentially more polar, non-fluorous product is retained on the silica.[6]
-
Liquid-Liquid Extraction (Fluorous Biphase System): This method relies on the principle that fluorous compounds have low solubility in common organic solvents and water.[7] A biphasic system can be established between a common organic solvent (e.g., toluene, acetonitrile) and a fluorous solvent (e.g., perfluorohexanes). The highly fluorous unreacted iodide will preferentially partition into the fluorous phase, allowing for separation from your less fluorous product in the organic phase.[7][8]
-
Chemical Quenching: Excess alkyl halides can sometimes be removed by reaction with a nucleophilic scavenger. For instance, adding an aqueous solution of a base like sodium hydroxide can hydrolyze the alkyl iodide to the corresponding alcohol, which may be easier to separate.[9][10] However, this approach is only suitable if your desired product is stable to the reaction conditions.
Question 2: My fluorous-tagged product is co-eluting with non-fluorous byproducts during standard silica gel chromatography. What can I do?
Answer: This is a common challenge as the polarity of the organic part of your molecule can dominate its behavior on standard silica. Here are several strategies to address this:
-
Switch to Fluorous Solid-Phase Extraction (F-SPE): This is the ideal solution. F-SPE separates based on fluorous content, not just polarity.[1][5] Your fluorous-tagged product will be retained on the fluorous silica, while the non-fluorous byproducts will wash through with a fluorophobic solvent.[1]
Workflow for F-SPE:
Caption: Standard Fluorous Solid-Phase Extraction Workflow.
-
Optimize HPLC Conditions: If you must use HPLC, consider these modifications:
-
Use a Fluorinated HPLC Column: These columns have a fluorinated stationary phase and can provide unique selectivity for fluorinated compounds.[11][12][13]
-
Use a Fluorinated Mobile Phase Additive: Incorporating a solvent like 2,2,2-trifluoroethanol (TFE) into your mobile phase can enhance the separation of fluorinated and non-fluorinated compounds on a standard C8 or C18 column.[14]
-
Vary the Temperature: Increasing the temperature during HPLC can sometimes improve the separation of fluorinated molecules.[14]
-
Question 3: I've completed my reaction and now have a mixture of my desired fluorous-tagged product and the de-iodinated, but still fluorinated, starting material. How can I separate these?
Answer: This situation requires a separation technique that can differentiate between two fluorous compounds.
-
High-Performance Liquid Chromatography (HPLC): This is often the best approach.
-
Fluorinated HPLC Column: A column with a perfluoroalkyl or other fluorinated stationary phase will offer the best chance of resolving two closely related fluorous compounds.[11][13] The separation will be based on the subtle differences in their interaction with the stationary phase.
-
Reverse-Phase HPLC (C8 or C18): While less specific, careful optimization of the mobile phase (e.g., acetonitrile/water or methanol/water gradients) may allow for separation, especially if the removal of the iodine atom significantly changes the overall polarity of the molecule.
-
-
Fractional Distillation (for volatile compounds): If your product and the byproduct are sufficiently volatile and have different boiling points, fractional distillation under reduced pressure could be a viable, scalable purification method.
-
Preparative Supercritical Fluid Chromatography (SFC): SFC can sometimes provide unique selectivity for separating structurally similar compounds, including fluorinated molecules.
Frequently Asked Questions (FAQs)
Question 1: What are the main advantages of using a fluorous tag like this compound in my synthesis?
Answer: The primary advantage is simplified purification.[1][5] The high fluorine content of the tag imparts unique properties to your molecule, making it "fluorous."[15] This allows for separation from non-fluorous reagents and byproducts using techniques like F-SPE, which can be much faster and more efficient than traditional chromatography.[1][3] This is particularly beneficial in multi-step syntheses and for the creation of chemical libraries.[14]
Question 2: What is the principle behind Fluorous Solid-Phase Extraction (F-SPE)?
Answer: F-SPE relies on the principle of "fluorous-fluorous" interactions.[16][17] The stationary phase in an F-SPE cartridge is silica gel that has been chemically modified with perfluoroalkyl chains (e.g., -SiMe₂(CH₂)₂C₈F₁₇).[2][4] When a mixture is passed through the cartridge, fluorous molecules (like your tagged product) have a strong affinity for the fluorous stationary phase and are retained.[16][17] Non-fluorous molecules have a much weaker interaction and are washed away with a polar, "fluorophobic" solvent.[1] The retained fluorous compounds can then be eluted with a "fluorophilic" solvent that disrupts the fluorous-fluorous interactions.[1]
Question 3: Can I reuse F-SPE cartridges?
Answer: Yes, F-SPE cartridges can often be regenerated and reused multiple times.[2][3][4] After eluting your fluorous product, a strong fluorophilic solvent like tetrahydrofuran (THF) or acetone can be used to wash the cartridge and remove any remaining adsorbed material.[1][2][4] The cartridge should then be dried thoroughly before its next use.
Question 4: What solvents should I use for F-SPE?
Answer: The choice of solvents is crucial for a successful F-SPE separation.[1]
| Solvent Type | Purpose | Examples | Relative Fluorophilicity |
| Loading Solvents | To dissolve the crude mixture and load it onto the cartridge. | DMF, DMSO, Acetonitrile | Varies |
| Fluorophobic Solvents | To wash away non-fluorous compounds. | 80:20 Methanol/Water, 90:10 DMF/Water, 50-60% Acetonitrile/Water | Low |
| Fluorophilic Solvents | To elute the retained fluorous compounds. | Methanol, THF, Acetone, Ethyl Acetate | High |
Table adapted from information in Zhang, W. (2007).[1]
A general order of increasing solvent fluorophilicity is: H₂O < DMSO < DMF < MeOH < MeCN < THF.[1]
Experimental Protocols
Protocol 1: Standard Fluorous Solid-Phase Extraction (F-SPE)
This protocol is a general guideline for the purification of a fluorous-tagged compound from non-fluorous impurities.
-
Cartridge Conditioning: Condition a fluorous silica gel cartridge with 2-3 column volumes of a fluorophilic solvent (e.g., methanol), followed by 2-3 column volumes of the fluorophobic elution solvent (e.g., 80:20 methanol/water).
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable loading solvent (e.g., DMF). The mass loading should typically be 5-10% of the weight of the fluorous silica gel.[1]
-
Sample Loading: Apply the dissolved sample to the conditioned cartridge. Use positive pressure or a vacuum manifold to slowly draw the sample onto the silica bed.
-
Fluorophobic Elution: Wash the cartridge with 6-8 mL of the fluorophobic solvent (e.g., 80:20 methanol/water) for every gram of fluorous silica. Collect this fraction, which contains the non-fluorous compounds.
-
Fluorophilic Elution: Elute the desired fluorous product by washing the cartridge with 6-8 mL of a fluorophilic solvent (e.g., methanol or THF) for every gram of fluorous silica. Collect this fraction separately.
-
Analysis: Analyze the collected fractions by TLC, LC-MS, or another appropriate method to confirm the separation and purity of the desired product.
-
(Optional) Cartridge Regeneration: Wash the cartridge with 3-5 column volumes of THF or acetone and dry completely for reuse.[1]
References
-
Gladysz, J. A., & Curran, D. P. (2002). Reverse Fluorous Solid-Phase Extraction: A New Technique for Rapid Separation of Fluorous Compounds. Organic Letters, 4(21), 3599–3602. Available at: [Link]
-
Danielson, N. D., & Gallagher, P. A. (1994). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Liquid Chromatography, 17(16), 3375-3396. Available at: [Link]
-
Wang, Y., & Liu, Y. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. International Journal of Molecular Sciences, 15(6), 10463–10473. Available at: [Link]
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Zhang, W. (2007). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron, 62(51), 11837-11865. Available at: [Link]
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Spetseris, N., Hadida, S., Curran, D. P., & Meyer, T. Y. (1997). Organic/Fluorous Phase Extraction: A New Tool for the Isolation of Organometallic Complexes. Organometallics, 16(15), 3241–3243. Available at: [Link]
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Glen Research. (2006). Glen Report 18.16: Fluorous Affinity Purification of Oligonucleotides. Available at: [Link]
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Wang, Y., & Liu, Y. (2013). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatographic Science, 51(8), 754–759. Available at: [Link]
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Cai, M., et al. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. Analytical Methods, 7(19), 8121-8128. Available at: [Link]
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Kimata, K., et al. (1989). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science, 27(12), 721–728. Available at: [Link]
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Zhang, W., & Chen, C. H. (2007). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. Journal of Combinatorial Chemistry, 9(5), 789–794. Available at: [Link]
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Cai, M., et al. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
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Technical Support Center: Managing 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane in Experiments
Welcome to the technical support guide for 1,1,1,2,2,3,3-heptafluoro-7-iodoheptane (CAS No. 2967-60-4). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you mitigate the experimental challenges posed by this compound's volatility, ensuring accurate, reproducible, and safe results.
Section 1: Understanding the Volatility of this compound
This compound is a valuable reagent, particularly in proteomics research and as a building block in synthetic chemistry.[1] However, its physical properties present a unique challenge. While its molecular weight is substantial, the high degree of fluorination reduces intermolecular van der Waals forces, leading to a higher-than-expected volatility compared to its hydrocarbon analogs.[2][3] This volatility can lead to significant material loss, inaccurate stoichiometry, and reaction failures if not properly managed.
Key Physical Properties Summary
| Property | Value | Significance for Handling |
| CAS Number | 2967-60-4[1][4][5] | Unique identifier for safe handling and documentation. |
| Molecular Formula | C₇H₈F₇I[1][4][6] | Indicates a high fluorine and iodine content. |
| Molecular Weight | 352.03 g/mol [1] | High mass, yet the compound is still volatile. |
| Boiling Point | 183.4°C at 760 mmHg[4] | Susceptible to loss at elevated temperatures. |
| Density | 1.749 g/cm³[4] | Heavier than water and many organic solvents. |
| Vapor Pressure | 1.06 mmHg at 25°C[4] | Indicates a tendency to evaporate at room temperature. |
| Flash Point | 74.2°C[4] | Combustible, requires care when heating. |
Section 2: Frequently Asked Questions (FAQs) - Storage & General Handling
Q: What are the essential safety precautions for handling this compound?
A: Due to its halogenated nature, all handling must occur within a certified chemical fume hood.[7] The necessary Personal Protective Equipment (PPE) includes:
-
Gloves: Use nitrile or neoprene gloves for adequate chemical resistance.
-
Eye Protection: Chemical safety goggles are mandatory to protect from splashes and vapors.[7]
-
Lab Coat: A flame-resistant lab coat should be worn at all times.[7] An eyewash station and safety shower must be immediately accessible.
Q: How should I properly store this compound to maintain its integrity?
A: Proper storage is critical to prevent degradation and loss. Store the compound in a tightly sealed container to prevent evaporation. For long-term stability, especially due to the potentially light-sensitive C-I bond, store at low temperatures (e.g., 2-8°C) in a dark location or in an amber vial.[8][9]
Section 3: Troubleshooting Guide for Experimental Workflows
This section addresses specific problems that may arise during different stages of an experiment.
3.1 Reaction Setup & Execution
Q: My reaction requires heating. How do I prevent the loss of this compound?
A: This is a classic volatility challenge. The primary cause of reagent loss during heated reactions is evaporation. The solution is to perform the reaction under reflux . This technique involves heating the mixture and using a cooled condenser to turn any evaporated vapors back into liquid, returning them to the reaction flask.[10] This ensures the reaction can be maintained at the solvent's boiling point without loss of material.
Experimental Protocol: Setting Up a Reaction Under Reflux
-
Glassware: Ensure all glassware is dry, as moisture can interfere with many organic reactions.[11]
-
Assembly: In a round-bottom flask, add a magnetic stir bar, your reactants, and solvent.
-
Condenser: Attach a Vigreux or Allihn condenser vertically to the flask. Ensure the joint is secure.
-
Cooling: Connect the lower inlet of the condenser to a cold water source and run the outlet tube to a drain. The water should flow against gravity for efficient cooling.
-
Heating: Place the flask in a heating mantle or oil bath and begin stirring.
-
Monitoring: Heat the mixture until the solvent boils and you can see a "reflux ring" of condensing solvent within the lower part of the condenser. This indicates the system is at equilibrium.
Caption: Standard reflux apparatus to prevent loss of volatile reagents during heating.
Q: I'm running my reaction under an inert atmosphere. Are there any special considerations?
A: Yes. When working with volatile compounds on a Schlenk line or manifold, there is a risk of cross-contamination. The compound's vapor can enter the inert gas stream and travel to other reaction flasks connected to the same line.[8][9] To prevent this, it is best practice to dedicate a specific gas line to the volatile reagent or to remove other sensitive reactions from the line while it is in use. After the experiment, purge the line thoroughly with inert gas.
3.2 Workup & Solvent Removal
Q: I am consistently losing my product during solvent removal on the rotary evaporator. What is happening?
A: You are likely removing your product along with the solvent. The combination of reduced pressure and heating in a rotary evaporator is designed to lower a solvent's boiling point.[8] However, for a volatile compound like this compound, these conditions may be too aggressive, causing it to co-evaporate.
Troubleshooting Rotary Evaporation
| Symptom | Probable Cause | Recommended Solution |
| Product is found in the cold trap. | The vacuum is too strong, or the bath temperature is too high. | 1. Reduce the vacuum: Gradually increase the pressure (e.g., from 20 mbar to 100 mbar). 2. Lower the bath temperature: Use a room temperature or cool water bath. 3. Monitor closely: Do not leave the evaporation unattended.[8][12] |
| Low or zero product yield with nothing in the trap. | The product evaporated and was pulled through the vacuum system. | The conditions were far too aggressive. Use an alternative, gentler method for solvent removal (see below). |
Q: What are safer alternatives to rotary evaporation for this compound?
A: When dealing with highly volatile products, gentler methods are required. The choice depends on the properties of your solvent and the thermal stability of your product.
Caption: Decision workflow for selecting an appropriate solvent removal technique.
Protocol: Atmospheric Distillation for Solvent Removal This method is ideal when your solvent has a much lower boiling point than your product (e.g., diethyl ether, BP ~35°C).
-
Set up a simple distillation apparatus.[10]
-
Heat the flask gently to the boiling point of the solvent.
-
The solvent will distill over, leaving your less volatile product behind in the flask.[10]
-
Stop the distillation before the flask goes to dryness to prevent thermal degradation of the product.
3.3 Purification
Q: How can I minimize product loss during flash column chromatography?
A: Loss during chromatography purification typically occurs in the final solvent evaporation step.
-
Solvent System Choice: Select a solvent system with a highly volatile, low-boiling eluent. For example, using pentane (BP 36°C) instead of hexanes (BP ~69°C) allows for easier and gentler removal post-column.[8]
-
Fraction Evaporation: When removing the solvent from your collected fractions, treat each one with the same care as described in the "Workup & Solvent Removal" section. Combine fractions known to contain the product before carefully evaporating the solvent under reduced vacuum and low temperature.
Section 4: Waste Disposal
Q: How should I dispose of waste containing this compound?
A: As a halogenated organic compound, it must be disposed of as hazardous waste.
-
Segregation: Collect all waste containing this compound (both liquid and solid) in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste."
-
Containment: Ensure the waste container is properly sealed to prevent vapors from escaping.[13]
-
Compliance: Follow all institutional and local environmental health and safety regulations for hazardous waste disposal.
References
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Tips & Tricks: Volatile Compounds. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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This compound CAS NO.2967-60-4. (n.d.). LookChem. Retrieved from [Link]
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Heptane, 1,1,1,2,2,3,3-heptafluoro-7-iodo-. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Preparing Anhydrous Reagents and Equipment. (2015). JoVE. Retrieved from [Link]
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Standard Operating Procedure for work with Chemical name/class: Iodine. (2018). Duke University. Retrieved from [Link]
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Volatility (chemistry). (n.d.). Wikipedia. Retrieved from [Link]
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Technical Support Center: Scale-Up of Reactions with 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane. This guide provides in-depth, field-proven insights into the challenges and solutions associated with scaling up reactions involving this versatile fluoroalkylation reagent. Our focus is on providing practical, actionable advice grounded in chemical principles to ensure your scale-up process is safe, efficient, and reproducible.
Part 1: Core Principles & FAQs
This section addresses fundamental questions regarding the handling, properties, and reactivity of this compound, forming the foundation for successful scale-up.
Q1: What are the primary safety concerns when handling this compound on a large scale?
When moving from bench-scale to pilot or manufacturing scale, the inherent risks of any chemical process are amplified. For this compound, the key concerns are:
-
Thermal Stability: The reactivity of this compound is centered on the carbon-iodine bond, which can be cleaved under thermal stress. While stable under normal storage conditions, per- and polyfluoroalkyl substances (PFAS) can begin to decompose at elevated temperatures, with some studies showing decomposition initiating at temperatures as low as 200°C[1][2]. Uncontrolled exotherms during a reaction could reach this threshold, leading to the release of potentially hazardous volatile organofluorine species[1]. A thorough thermal hazard assessment is non-negotiable before any scale-up is attempted[3].
-
Radical Chain Reactions: Most applications involve the generation of highly reactive free radicals. These reactions can have induction periods and, once initiated, can proceed very rapidly, leading to a sudden increase in temperature and pressure—a phenomenon known as a runaway reaction[4].
-
Light Sensitivity: Like many alkyl iodides, this compound can be sensitive to light. Prolonged exposure to ambient or UV light can cause gradual decomposition, leading to the formation of iodine and a decrease in reagent purity[5]. On a large scale, this necessitates storage in opaque containers and conducting reactions in vessels protected from light, unless photochemistry is intended.
-
Handling and Exposure: As with any organoiodine and fluorinated compound, appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory. All operations should be conducted in a well-ventilated fume hood.
Q2: How does the C-I bond's reactivity influence reaction design and scale-up?
The synthetic utility of this compound stems from the relative weakness of the carbon-iodine bond. This bond can be cleaved homolytically (to form a radical) under specific conditions:
-
Thermal Initiation: Heating the reagent in the presence of a radical initiator (e.g., AIBN, dibenzoyl peroxide) generates the desired 3,3,4,4,5,5,5-heptafluoropentylbutyl radical. On scale-up, uniform heating and efficient mixing are critical to ensure consistent initiation throughout the reactor and prevent the formation of localized hot spots[6].
-
Photochemical Initiation: The C-I bond can be cleaved by UV light, often in the presence of a photosensitizer or as part of an electron-donor-acceptor (EDA) complex. When scaling photochemical reactions, ensuring uniform light penetration through the reaction medium becomes a significant engineering challenge.
-
Redox Initiation: Transition metals or other redox-active species can initiate radical formation.
The key scale-up consideration is control. The rate of radical generation must be carefully managed. Unlike small-scale flasks with a large surface-area-to-volume ratio that dissipate heat easily, large reactors retain heat far more efficiently[3]. Therefore, the rate of radical generation must not exceed the reactor's capacity to remove the heat generated by the exothermic propagation steps[3][7]. This is often achieved by controlling the addition rate of the initiator or the limiting reagent[4][8].
Q3: What physical properties are critical for process design and scale-up?
Accurate physical property data is essential for engineering calculations, including reactor sizing, heat transfer modeling, and purification process design.
| Property | Value | Source |
| CAS Number | 2967-60-4 | [9] |
| Molecular Formula | C₇H₈F₇I | [9] |
| Molecular Weight | 352.03 g/mol | [9] |
| Appearance | Clear, pale yellow liquid | [10] |
| Boiling Point | 183.4°C at 760 mmHg | [11] |
| 115°C at 100 Torr | [10] | |
| Density (Predicted) | ~1.749 g/cm³ | [10][11] |
| Solubility | Generally soluble in common organic solvents (e.g., THF, acetonitrile, ethyl acetate, acetone); insoluble in water. | [12] |
Part 2: Troubleshooting Guide for Scale-Up
This section uses a question-and-answer format to directly address common problems encountered during the scale-up process.
Problem Area: Reaction Initiation & Rate
Q4: My reaction is sluggish or fails to initiate upon scale-up. What are the common causes?
This is a frequent and frustrating issue. The transition from a 100 mL round-bottom flask to a 20 L reactor changes the system's physics dramatically.
-
Cause 1: Inefficient Mixing. On a small scale, a magnetic stir bar provides adequate agitation. In a large reactor, this is insufficient. Poor mixing can lead to localized depletion of the initiator or substrate, effectively stalling the reaction.
-
Solution: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure vigorous and uniform mixing throughout the reactor volume[6].
-
-
Cause 2: Inaccurate Temperature Control. The internal temperature of a large reactor may lag significantly behind the jacket temperature. If your initiation is temperature-dependent, the core of the reactor may not have reached the required temperature.
-
Solution: Always monitor the internal reaction temperature with a calibrated probe. Do not rely solely on the heating jacket setpoint[8].
-
-
Cause 3: Impurities. Impurities in starting materials or solvents (e.g., water, oxygen, or inhibitors from unpurified solvent) can scavenge the initial radicals, quenching the chain reaction before it can become self-sustaining.
-
Solution: Ensure all reagents and solvents are of appropriate quality and are properly degassed. Use freshly purchased or distilled materials. Maintaining a robust inert atmosphere (Nitrogen or Argon) is far more critical on a large scale where gas ingress is more likely[4].
-
Q5: I'm observing inconsistent reaction rates and final yields between batches. How can I improve reproducibility?
Batch-to-batch inconsistency is a major hurdle in process development. The root cause is often a lack of precise control over key parameters.
-
Solution 1: Standardize Reagent Addition. Implement a controlled addition protocol using a syringe pump or an addition funnel with pressure equalization. Adding a key reagent (like the initiator solution or the alkene) over a set period ensures the reaction is not starved or flooded, leading to a more consistent thermal and concentration profile[8].
-
Solution 2: Rigorous Atmospheric Control. Ensure the reactor is leak-tight and maintain a slight positive pressure of inert gas. Oxygen is a potent radical inhibitor.
-
Solution 3: Reagent Purity and Provenance. Do not assume different lots of starting materials will behave identically. Qualify new batches of this compound and other critical reagents on a small scale before use in a large-scale run.
Problem Area: Selectivity & Byproduct Formation
Q6: My product yield has dropped on a larger scale, and I'm seeing more byproducts. Why?
This typically points to issues with thermal management and concentration. As a reaction scales, its volume increases by the cube of the dimension (r³), while its heat-transfer surface area only increases by the square (r²). This means large reactors are less efficient at dissipating heat.
-
Cause 1: Overheating and Side Reactions. Even a modest increase in the internal temperature can activate alternative reaction pathways, leading to byproduct formation. Radical reactions are particularly sensitive to this[6].
-
Solution: The primary defense is slowing the rate of reaction to match the cooling capacity of the reactor. This is achieved by slowing the addition rate of the limiting reagent. Perform reaction calorimetry on a small scale to understand the heat of reaction and the maximum adiabatic temperature rise before attempting a large-scale run[7][13].
-
-
Cause 2: Radical Termination. At higher concentrations, radical-radical termination reactions become more probable, where two desired radical intermediates combine instead of reacting with the substrate[14].
-
Solution: Maintain a low concentration of the radical species. This is another benefit of slow, controlled addition of the initiator or the perfluoroalkyl iodide itself.
-
Problem Area: Work-up & Purification
Q7: I'm struggling to remove unreacted starting material and colored, iodine-containing impurities. What are the best purification strategies?
Fluorinated compounds often exhibit unique physical properties that can complicate standard purification methods[12].
-
Strategy 1: Aqueous Washes. Before organic extraction, perform washes with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will reduce residual iodine (I₂) to colorless iodide (I⁻), which is readily soluble in the aqueous phase.
-
Strategy 2: Liquid Chromatography. Reverse-phase HPLC is a powerful tool. Due to the fluorous nature of the target compound, standard C18 columns may not provide optimal separation.
-
Strategy 3: Distillation. Given its boiling point, vacuum distillation can be an effective method for separating the product from less volatile impurities or unreacted starting materials with significantly different boiling points.
-
Strategy 4: Crystallization. If the product is a solid, crystallization is an excellent final purification step. Finding the right solvent system may require screening, as the solubility of highly fluorinated compounds can be non-intuitive[15].
Part 3: Methodologies & Visualizations
Protocol 1: General Procedure for a Thermally Initiated Radical Addition (Scale-Up Considerations)
This protocol outlines a generic workflow for the addition of this compound to an alkene.
-
Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, thermocouple, reflux condenser with an inert gas inlet, and an addition funnel is assembled and dried.
-
Inerting: The system is purged with nitrogen or argon for at least 30 minutes.
-
Charging Reagents: The alkene (1.0 eq) and degassed solvent (e.g., acetonitrile or tert-butanol) are charged to the reactor.
-
Heating: The reactor jacket is heated to the target temperature (e.g., 80-90°C), and the internal temperature is allowed to equilibrate with stirring.
-
Controlled Addition: A solution of this compound (1.2 eq) and the radical initiator (e.g., AIBN, 0.1 eq) in degassed solvent is prepared. This solution is added dropwise via the addition funnel over 2-4 hours. CRITICAL STEP: The addition rate must be controlled to keep the internal temperature within a narrow range (e.g., ± 2°C). An exotherm indicates the reaction has initiated.
-
Reaction Monitoring: The reaction is monitored by TLC or GC/LC-MS until consumption of the limiting reagent is complete.
-
Cool-down & Work-up: The reaction is cooled to room temperature. The mixture is transferred to a separatory funnel and washed sequentially with aqueous sodium thiosulfate, water, and brine before proceeding to purification.
Visualizations
Caption: Troubleshooting workflow for poor reaction initiation.
Caption: A phased approach to safety assessment for reaction scale-up.
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Technical Support Center: Solvent Selection for 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane Reactions
Welcome to the technical support guide for reactions involving 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent choice in organofluorine chemistry. The unique electronic properties conferred by the heptafluoroalkyl chain make this reagent a valuable building block, but its reactivity is profoundly influenced by the reaction medium. This guide provides in-depth, evidence-based answers to common challenges, moving beyond simple protocols to explain the fundamental principles governing reaction outcomes.
Part 1: Foundational Principles - Understanding the Reagent and Solvent Roles
Q1: What are the primary reaction pathways for this compound, and how does its structure influence this?
The reactivity of this compound is dominated by the carbon-iodine (C-I) bond. This bond is significantly weaker than the carbon-fluorine (C-F) bonds that characterize the rest of the alkyl chain. The high electronegativity of fluorine creates a strong C-F bond, rendering the fluorinated portion of the molecule relatively inert.[1][2][3] Consequently, the C-I bond is the primary site of reaction and can break in two main ways:
-
Homolytic Cleavage: The C-I bond can break symmetrically, with one electron going to the carbon and one to the iodine, forming a heptafluoroheptyl radical (C₇H₈F₇•). This pathway is the basis for free-radical reactions. This process can be initiated by heat, light, or a chemical initiator.[4][5][6]
-
Heterolytic Cleavage: The C-I bond can break asymmetrically. Given that iodine is a good leaving group, the carbon atom attached to it is electrophilic and susceptible to attack by nucleophiles. This leads to nucleophilic substitution reactions (SN1 and SN2).
The choice of solvent is paramount as it can stabilize or destabilize the intermediates and transition states unique to each of these pathways, thereby dictating the reaction's efficiency and product distribution.
Q2: What are the most critical solvent properties to consider for these reactions?
Three primary solvent properties must be evaluated:
-
Polarity: A solvent's polarity, often quantified by its dielectric constant, influences its ability to solvate charged or polar species.
-
Polar Solvents (e.g., water, DMF, acetonitrile) are effective at stabilizing ions and polar transition states, which is crucial for nucleophilic substitution reactions, particularly the SN1 pathway which involves charged intermediates.[7][8]
-
Non-polar Solvents (e.g., toluene, hexane) are generally preferred for many radical reactions, as radicals are neutral species and are less affected by solvent polarity.[9]
-
-
Proticity: This refers to a solvent's ability to act as a hydrogen bond donor.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have hydrogen atoms attached to electronegative atoms (like oxygen) and can form strong hydrogen bonds. While excellent for stabilizing leaving groups (like I⁻) and carbocation intermediates in SN1 reactions, they can severely hinder SN2 reactions by forming a "solvent shell" around the nucleophile, reducing its reactivity.[8][10][11]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone) are polar but lack acidic protons. They can solvate cations but leave anions (nucleophiles) relatively "bare" and highly reactive, making them ideal for SN2 reactions.[12]
-
-
Coordinating Ability: Some solvents can actively participate in the reaction mechanism. For instance, solvents like N,N-dimethylacetamide (DMA) and N,N-dimethylformamide (DMF) can form an electron donor-acceptor (EDA) complex with fluoroalkyl iodides. This interaction can facilitate the generation of the fluoroalkyl radical under visible light, even without a dedicated photocatalyst.[13][14]
Part 2: Troubleshooting Guides & FAQs
This section addresses specific issues encountered during experiments, providing causal explanations and actionable solutions.
Scenario 1: Atom Transfer Radical Addition (ATRA) Reactions
FAQ: I am attempting a photocatalytic ATRA reaction with an alkene, but my yields are consistently low. What role could the solvent be playing?
Low yields in ATRA reactions are frequently tied to inefficient radical generation or competing side reactions, both of which are heavily influenced by the solvent.
-
Causality 1: Inefficient Radical Initiation. The generation of the initial C₇H₈F₇• radical is the critical first step. Some solvents are not merely inert media but active participants. Studies have shown that coordinating solvents like DMA, DMF, and acetonitrile can form noncovalent interactions or electron donor-acceptor (EDA) complexes with the C-I bond of the fluoroalkyl iodide.[13][14] This complex is more susceptible to photochemical activation, leading to efficient radical generation.
-
Troubleshooting Action: If you are using a non-coordinating solvent like THF, toluene, or dioxane, which have been shown to be unsuitable for certain fluoroalkylation transformations, switch to a coordinating solvent.[13][14] DMA, in particular, has been demonstrated to serve as both the solvent and an electron donor, simplifying the reaction system and improving efficiency.[13]
FAQ: My ATRA reaction is producing a significant amount of the simple addition product instead of the desired atom transfer product. How can I improve selectivity?
This issue points to a problem in the propagation step of the radical chain reaction.
-
Causality 2: Poor Iodine Atom Transfer. After the initial fluoroalkyl radical adds to the alkene, the resulting carbon-centered radical must abstract an iodine atom from another molecule of this compound to form the product and propagate the radical chain. The solvent can influence the conformation and accessibility of the C-I bond for this transfer.
-
Troubleshooting Action: Solvent screening is crucial. While a solvent like DMSO might give some product, it may not be optimal for selectivity.[13][14] A screen of polar aprotic solvents is recommended. For example, in a visible-light-promoted reaction, switching from MeCN to DMA was found to improve both yield and selectivity for the desired product over the simple addition byproduct.[13]
Scenario 2: Nucleophilic Substitution Reactions
FAQ: I am trying to perform an SN2 reaction with a strong nucleophile, but the reaction is very slow and I'm seeing elimination byproducts. My solvent is ethanol. What is the problem?
This is a classic case of choosing a solvent that is fundamentally mismatched with the desired reaction mechanism.
-
Causality 1: Nucleophile Deactivation by a Protic Solvent. Ethanol is a polar protic solvent. Its hydroxyl groups form strong hydrogen bonds with your nucleophile.[10] This "solvent cage" stabilizes the nucleophile, making it less energetic and sterically hindered, which dramatically slows down the rate of an SN2 attack.[7][8]
-
Causality 2: Promotion of Competing Pathways. Polar protic solvents are excellent at stabilizing ions.[8] This property can promote competing SN1 and E1 pathways, which proceed through a carbocation intermediate. Elimination (E2) is also favored by the alkoxide base (ethoxide) formed from ethanol.
-
Troubleshooting Action: Switch to a polar aprotic solvent. Solvents like DMF, DMSO, or acetonitrile will dissolve the nucleophilic salt but will not form strong hydrogen bonds with the anion.[12] This leaves the nucleophile "naked" and highly reactive, significantly accelerating the SN2 reaction rate and outcompeting the elimination pathways.
Table 1: Solvent Properties and Their Impact on Nucleophilic Substitution Pathways
| Solvent Type | Examples | Dielectric Constant (ε) | Effect on SN2 Reaction | Effect on SN1 Reaction |
| Polar Protic | Water, Methanol, Ethanol | High (>20) | Hinders . Strongly solvates and deactivates the nucleophile.[10][11] | Favors . Stabilizes the carbocation intermediate and the leaving group.[7][8] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High (>20) | Strongly Favors . Solvates cation, but leaves nucleophile "naked" and reactive.[12] | Can proceed, but generally slower than in protic solvents. |
| Non-Polar | Toluene, Hexane, Dioxane | Low (<10) | Slow . Reactants often have poor solubility. | Very Slow/Does Not Occur . Cannot stabilize charged intermediates. |
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Solvent Screening in a Photocatalytic ATRA Reaction
This protocol provides a framework for optimizing solvent choice for the addition of this compound to an alkene.
-
Preparation: In parallel, add the alkene (1.0 equiv.), a photocatalyst (e.g., [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆, 1 mol%), and a magnetic stir bar to a series of identical reaction vials.
-
Solvent Addition: To each vial, add a different degassed solvent (e.g., DMA, DMF, MeCN, THF, Toluene, Dioxane) to achieve a consistent concentration (e.g., 0.1 M).
-
Reagent Addition: Add this compound (1.5 equiv.) to each vial.
-
Degassing: Seal the vials and degas each solution by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Reaction Initiation: Place the array of vials at a fixed distance from a light source (e.g., blue LEDs) and begin stirring. Ensure uniform irradiation across all vials.
-
Monitoring: Monitor the reactions at regular intervals (e.g., 2, 4, 8, 16 hours) by taking small aliquots and analyzing them by GC-MS or ¹⁹F NMR to determine conversion and product distribution.
-
Analysis: Compare the yield of the desired ATRA product across the different solvents to identify the optimal reaction medium. Note the formation of any byproducts.
Table 2: Example Data from a Solvent Screen for the ATRA Reaction of Styrene with a Perfluoroalkyl Iodide (This is representative data based on findings in cited literature)[13][14]
| Entry | Solvent | Base | Time (h) | ATRA Product Yield (%) | Byproduct Yield (%) |
| 1 | MeCN | K₃PO₄ | 16 | 29 | Low |
| 2 | THF | K₃PO₄ | 16 | <5 | N/A |
| 3 | Toluene | K₃PO₄ | 16 | <5 | N/A |
| 4 | Dioxane | K₃PO₄ | 16 | <5 | N/A |
| 5 | DMSO | K₃PO₄ | 16 | 10 | Moderate |
| 6 | DMA | K₃PO₄ | 16 | 75 | Low |
| 7 | DMF | K₃PO₄ | 16 | 68 | Low |
As the data shows, coordinating polar aprotic solvents like DMA and DMF provide significantly higher yields compared to non-coordinating or other polar solvents.
Part 4: Visualization of Mechanisms and Workflows
Diagram 1: Solvent Influence on Radical Generation
This diagram illustrates how a coordinating solvent can facilitate the formation of a fluoroalkyl radical through an Electron Donor-Acceptor (EDA) complex.
Caption: Formation of an EDA complex facilitates Single Electron Transfer (SET).
Diagram 2: Troubleshooting Workflow for Low Yield
This logical diagram provides a step-by-step guide for diagnosing and solving low-yield issues in reactions with this compound.
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Chen, J., et al. (2020). Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor. Molecules, 25(3), 555. [Link]
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Mandal, K. K. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. St. Paul's C. M. College, Kolkata. [Link]
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Nair, H. K., & Burton, D. J. (1993). Solvent effects on the reaction of perfluoroalkyl iodides and α, ω-perfluoroalkyl diiodides with cadmium powder and dimethylcadmium. Journal of Fluorine Chemistry, 60(1), 1–12. [Link]
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LibreTexts Chemistry. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
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College of Saint Benedict and Saint John's University. NS7. Solvent Effects - aliphatic nucleophilic substitution. [Link]
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Wikipedia. Kharasch addition. [Link]
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Chen, J., et al. (2020). Visible-light promoted atom transfer radical addition-elimination (ATRE) reaction for the synthesis of fluoroalkylated alkenes. Digital Commons@Becker. [Link]
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ResearchGate. Optimization of reaction conditions for the synthesis of the iodonium salt. [Link]
-
YouTube. (2024). How does solvent effect the strength of the halide nucleophiles in SN1 and SN2 reactions? [Link]
-
Journal of Research in Pharmacy. (2023). Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. [Link]
-
ResearchGate. (2019). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]
-
SINAPSE. (2022). Understanding organofluorine chemistry. An introduction to the C-F bond. [Link]
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Journal of the American Chemical Society. (2014). Visible Light-Mediated Atom Transfer Radical Addition via Oxidative and Reductive Quenching of Photocatalysts. [Link]
-
ResearchGate. (1998). Electron Transfer Initiated Free Radical Additions of Perfluoroalkyl Iodides and Diiodides to Alkenes. [Link]
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PubMed. (2008). Understanding organofluorine chemistry. An introduction to the C-F bond. [Link]
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Chem-Station. (2014). Kharasch Addition. [Link]
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ResearchGate. (2011). Radical addition of perfluorinated alkyl iodides to multi-layered graphene and single-walled carbon nanotubes. [Link]
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ResearchGate. Optimization of the reactions conditions. [Link]
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PubMed. (2022). Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst. [Link]
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BYJU'S. Mechanism of anti-Markovnikov addition. [Link]
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Royal Society of Chemistry. (2007). Understanding organofluorine chemistry. An introduction to the C–F bond. [Link]
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ResearchGate. (2002). Free Radicals for Green Chemistry. [Link]
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Royal Society of Chemistry. (2011). The frequently overlooked importance of solvent in free radical syntheses. [Link]
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ResearchGate. Optimization of the reaction conditions. [Link]
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ResearchGate. Optimization of reaction conditions Selected entries for reaction... [Link]
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Canada.ca. (2011). The frequently overlooked importance of solvent in free radical syntheses. [Link]
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Organic Chemistry, 4th Edition. (2009). [Link]
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American Chemical Society. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. [Link]
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Master Organic Chemistry. (2013). Free Radical Reactions. [Link]
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Accounts of Chemical Research. (2017). Iodine(III) Reagents in Radical Chemistry. [Link]
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YouTube. (2022). Peroxide effect or Kharasch effect. [Link]
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YouTube. (2021). Free Radical Reactions. [Link]
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PubMed. (2024). Solvent Dictated Organic Transformations. [Link]
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Notables de la Ciencia. Radical Fluoroalkylation Reactions. [Link]
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ResearchGate. Addition of perfluoroalkyl iodide to alkenes and alkynes. [Link]
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ResearchGate. (2019). Specific and non-specific solvent effects on aromatic nucleophilic substitution. [Link]
-
PubMed Central. (2023). Recent Advances in Iodine-Mediated Radical Reactions. [Link]
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LibreTexts Chemistry. (2023). EA3. Solvent Effects in Electrophilic Addition. [Link]
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Validation & Comparative
Introduction: The Analytical Challenge of the Carbon-Fluorine Bond
An In-Depth Guide to Mass Spectrometry Techniques for the Identification of Fluorinated Compounds
Fluorinated organic compounds represent a cornerstone of modern chemistry, with profound impacts across pharmaceuticals, agrochemicals, materials science, and consumer products. The unique properties conferred by fluorine—including enhanced metabolic stability, lipophilicity, and binding affinity—have made it a "magic element" in drug development. Conversely, the extreme stability of the carbon-fluorine (C-F) bond is responsible for the persistence of per- and polyfluoroalkyl substances (PFAS), a class of global environmental contaminants.
This dual nature presents a significant analytical challenge. Identifying and quantifying these compounds requires techniques that can handle their diverse chemical properties and often low concentrations in complex matrices. Mass spectrometry (MS) has emerged as the definitive tool for this purpose. However, the choice of MS technique is not trivial and depends critically on the analyte's structure, the research question, and the sample matrix.
This guide provides an in-depth comparison of key mass spectrometry techniques for the analysis of fluorinated compounds. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals to navigate this complex analytical landscape.
Pillar 1: Fundamental Principles & Unique Challenges
The presence of fluorine imparts several key characteristics that directly influence mass spectrometric analysis. Understanding these is crucial for method development and data interpretation.
-
Negative Mass Defect: Fluorine is a "mass defect" element. Its exact atomic mass (18.998403 amu) is slightly less than its nominal mass (19 amu).[1][2][3] When multiple fluorine atoms replace hydrogen atoms (exact mass 1.00783 amu), the resulting molecule has a significantly lower mass than a hydrocarbon of the same nominal mass.[4] This property is a powerful tool for high-resolution mass spectrometry (HRMS), enabling fluorinated compounds to be selectively identified in a complex sample based on their unique mass defect signature.
-
High Electronegativity & Ionization: Fluorine's extreme electronegativity can make ionization difficult. For gas chromatography-mass spectrometry (GC-MS), electron ionization (EI) can lead to extensive fragmentation and sometimes the complete absence of a molecular ion, complicating identification.[5] For liquid chromatography-mass spectrometry (LC-MS), acidic fluorinated compounds like perfluorocarboxylic acids (PFCAs) and perfluorosulfonic acids (PFSAs) are readily ionized in negative mode electrospray ionization (ESI).[6]
-
Bond Strength & Fragmentation: The C-F bond is one of the strongest single bonds in organic chemistry, making fluorinated compounds highly stable.[7] This stability influences their fragmentation patterns in tandem mass spectrometry (MS/MS). While predictable fragmentation occurs, such as the loss of CO2 from PFCAs, other pathways can be less straightforward and may involve rearrangements.[8]
-
Ubiquitous Contamination: A significant practical challenge, particularly in trace analysis of PFAS, is background contamination from fluoropolymers like polytetrafluoroethylene (PTFE) commonly used in laboratory equipment and LC systems.[6] This necessitates careful system modification and the use of blanks to ensure data integrity.
Pillar 2: A Comparative Analysis of Core Mass Spectrometry Platforms
The selection of an MS technique is a critical decision driven by the analyte's physicochemical properties and the analytical goal (targeted quantification vs. non-targeted discovery).
Workflow Comparison: Targeted vs. Non-Targeted Analysis
Caption: Comparative workflows for targeted and non-targeted analysis of fluorinated compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Expertise & Causality: GC-MS is the technique of choice for volatile and semi-volatile fluorinated compounds, such as fluorotelomer alcohols (FTOHs) or certain fluorinated pesticides.[9] The primary limitation is the requirement of volatility. For non-volatile analytes like PFCAs, chemical derivatization is necessary to convert them into volatile esters, adding a sample preparation step but enabling GC analysis.[10][11]
-
Trustworthiness: While powerful, the reliance on EI can be a double-edged sword. The extensive fragmentation is highly reproducible and excellent for library matching, providing confident identification of known compounds. However, the frequent absence of the molecular ion makes identifying unknowns challenging.[5] Softer ionization techniques like chemical ionization (CI) are often employed to preserve the molecular ion.[5][9]
-
Authoritative Grounding: The fragmentation of fluorinated compounds under EI is well-studied. Common fragmentation pathways include the loss of characteristic ions (e.g., CF3+) and neutral fragments, which are diagnostic for structural elucidation.[12][13]
-
Sample Preparation: To 1 mL of sample extract in methyl tert-butyl ether (MTBE), add 50 µL of 2,4-dinitrophenylhydrazine (DNPH) solution.
-
Derivatization: Add 100 µL of N,N'-dicyclohexylcarbodiimide (DCC) and 20 µL of pyridine. Vortex and heat at 60°C for 30 minutes. This converts the carboxylic acid to a more volatile ester.
-
Extraction: After cooling, add 1 mL of hexane and 1 mL of 5% sodium bicarbonate solution. Vortex and centrifuge.
-
Analysis: Transfer the upper hexane layer to a GC vial for injection.
-
GC-MS Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar.
-
Oven Program: Start at 50°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5 min).[11]
-
MS: EI at 70 eV, scan range m/z 50-650.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Expertise & Causality: LC-MS/MS, particularly with a triple quadrupole (QqQ) mass analyzer, is the gold standard for targeted quantification of ionic and non-volatile fluorinated compounds like PFAS.[6][14] Its dominance is due to its exceptional sensitivity and selectivity. The technique operates in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole selects a specific precursor ion (e.g., the deprotonated molecule of PFOA, [M-H]⁻ at m/z 413), which is then fragmented in the collision cell. The third quadrupole selects a specific, characteristic product ion for detection.[15]
-
Trustworthiness: This precursor-to-product ion transition is highly specific, acting as a chemical fingerprint. This allows for confident quantification even at parts-per-trillion levels in highly complex matrices like wastewater or biological tissues, effectively filtering out background noise.[16]
-
Authoritative Grounding: Standardized methods, such as EPA Method 537.1, are built upon the reliability of LC-MS/MS for monitoring PFAS in drinking water. The challenge of background contamination is addressed by using LC systems with PEEK or other non-fluorinated polymer components to replace PTFE tubing and parts.[6]
-
Sample Preparation: For drinking water, samples can often be analyzed by direct large-volume injection.[16] For complex matrices, solid-phase extraction (SPE) is used for cleanup and concentration.
-
LC System Modification: Ensure the use of an LC system with a "PFAS-free" kit or replace all PTFE solvent frits, tubing, and degasser components to minimize background.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 2 mM ammonium acetate.
-
Mobile Phase B: Methanol with 2 mM ammonium acetate.
-
Gradient: A typical gradient runs from 90% A to 10% A over several minutes.
-
-
MS/MS Conditions:
-
Ionization: ESI, negative mode.
-
MRM Transitions:
-
PFOA: m/z 413 → 369 (quantifier), m/z 413 → 169 (qualifier).
-
PFOS: m/z 499 → 80 (quantifier), m/z 499 → 99 (qualifier).
-
-
Data Analysis: Quantify against a calibration curve prepared using certified standards.
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
-
Expertise & Causality: HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, are indispensable for non-targeted analysis and the identification of unknown fluorinated compounds. Their power lies in providing highly accurate mass measurements (typically < 3 ppm error). This accuracy, combined with the negative mass defect of fluorine, allows for the unambiguous determination of elemental formulas from a measured mass.
-
Trustworthiness: The ability to resolve the target analyte from isobaric interferences (compounds with the same nominal mass but different elemental formulas) provides an extremely high level of confidence in identification. For example, HRMS can easily distinguish a fluorinated compound from a hydrocarbon or other interfering species that a QqQ instrument might not.
-
Authoritative Grounding: Non-targeted HRMS workflows have been instrumental in discovering novel PFAS, manufacturing byproducts, and environmental degradation products that were previously unknown.[7][17] The workflow involves acquiring full-scan data, using software to filter for features with a negative mass defect, and then performing MS/MS fragmentation to elucidate the structure of the unknown compound.[18]
Advanced and Complementary Techniques
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS):
-
The Isomer Challenge: A significant limitation of MS alone is its inability to distinguish between isomers (e.g., linear vs. branched PFAS), which can have different toxicities and environmental fates.
-
An Orthogonal Separation: IMS adds another dimension of separation. It separates ions in the gas phase based on their size, shape, and charge, a property known as the collision cross-section (CCS).[19][20] This allows for the separation of isomers that are indistinguishable by LC and MS alone, providing a much deeper level of structural characterization.[20][21]
-
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS):
-
Finding the "Dark Matter": Molecular MS techniques like LC-MS can only detect compounds that ionize under specific conditions. This leaves a potential "organofluorine gap" where a significant fraction of total fluorine may be missed.[22][23]
-
Total Fluorine Analysis: ICP-MS is an elemental analysis technique. While direct measurement of fluorine is difficult due to its high ionization potential,[24][25] modern methods can measure it indirectly (e.g., by detecting the BaF+ adduct in the plasma) or by using modified plasma conditions.[25][26] When coupled with LC, LC-ICP-MS can serve as a powerful, fluorine-specific detector to perform a mass balance and identify the presence of unknown fluorinated compounds that are missed by traditional ESI-MS.[27][28]
-
Pillar 3: Data-Driven Comparison and Final Recommendations
To facilitate direct comparison, the following table summarizes the key performance characteristics of the primary mass spectrometry techniques discussed.
| Feature | GC-MS | LC-MS/MS (QqQ) | LC-HRMS (Q-TOF, Orbitrap) |
| Primary Application | Volatile & Semi-Volatile Compounds | Targeted Quantification | Non-Targeted Screening & Identification |
| Analyte Polarity | Non-polar to Mid-polar | Polar & Ionic | Polar & Ionic |
| Derivatization | Often Required for Polar Analytes | Not Required | Not Required |
| Sensitivity | Good (ppb range) | Excellent (ppt to ppq range) | Very Good (ppb to ppt range) |
| Selectivity | Moderate (based on chromatography) | Excellent (MRM specificity) | Excellent (High Mass Resolution) |
| Mass Accuracy | Low (Unit Resolution) | Low (Unit Resolution) | High (< 3 ppm) |
| Key Advantage for FCs | Good for volatile fluorochemicals | Unmatched for trace quantification | Exploits mass defect for discovery |
| Key Limitation for FCs | Limited to volatile/derivatizable analytes | Poor for unknown identification | Generally less sensitive than QqQ |
Senior Scientist's Recommendation
The optimal choice of mass spectrometry technique is dictated entirely by the analytical objective.
-
For routine monitoring and regulatory compliance where a defined list of fluorinated compounds (e.g., PFAS in water) must be quantified at the lowest possible levels, LC-MS/MS (Triple Quadrupole) is the undisputed workhorse. Its sensitivity and selectivity are unparalleled for this task.
-
For the analysis of volatile fluorinated compounds , such as those found in atmospheric samples or as industrial solvents, GC-MS remains a robust and reliable choice, especially when coupled with soft ionization for molecular weight confirmation.
-
For discovery-based research , including the identification of novel fluorinated pharmaceuticals, environmental transformation products, or manufacturing impurities, LC-HRMS (Q-TOF or Orbitrap) is essential. Its ability to provide accurate mass data is the key to elucidating elemental formulas and identifying compounds for which no standards exist.
Ultimately, a comprehensive analytical strategy may involve multiple techniques. For instance, LC-HRMS can be used to screen for and tentatively identify unknown fluorinated species, followed by the development of a sensitive LC-MS/MS method for their routine quantification. The integration of ion mobility and elemental techniques like ICP-MS further expands our capabilities, pushing the frontiers of what we can detect and understand in the complex world of fluorinated compounds.
References
-
de la Torre, A., et al. (2022). Environmental analysis of fluorinated alkyl substances by liquid chromatography-(tandem) mass spectrometry: a review. Journal of Chromatography A. Available at: [Link]
-
Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. ASMS 2015 ThP 127. Available at: [Link]
-
LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]
-
Strynar, M., et al. (2017). Novel Polyfluorinated Compounds Identified Using High Resolution Mass Spectrometry Downstream of Manufacturing Facilities near Decatur, Alabama. Environmental Science & Technology. Available at: [Link]
-
National Institutes of Health (NIH). (2017). Novel Polyfluorinated Compounds Identified Using High Resolution Mass Spectrometry Downstream of Manufacturing Facilities near Decatur, Alabama. Available at: [Link]
-
Caballero, M., et al. (2019). Gas Chromatography and Liquid Chromatography Coupled to Mass Spectrometry for the Determination of Fluorotelomer Olefins, Fluorotelomer Alcohols, Perfluoroalkyl Sulfonamides and Sulfonamido-Ethanols in Water. Journal of Chromatography A. Available at: [Link]
-
ResearchGate. (2025). Use of high-resolution mass spectrometry to identify precursors and biodegradation products of perfluorinated and polyfluorinated compounds in end-user products. Available at: [Link]
-
CORE. (2012). Comparative study of low versus high resolution liquid chromatography - mass spectrometric strategies for measuring perfluorinated contaminants in fish. Available at: [Link]
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ACS Publications. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry. Available at: [Link]
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Oxford Academic. (2018). Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Journal of AOAC International. Available at: [Link]
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Brainly. (2023). Calculate the mass defect of the fluorine nucleus ^{19}_{9}\text{F}. The mass of neutral ^{19}. Available at: [Link]
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A Comparative Guide to the Reactivity of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane and Other Perfluoroalkyl Halides
For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of fluorinated moieties is a critical tool for optimizing the metabolic stability, lipophilicity, and binding affinity of therapeutic candidates.[1] Perfluoroalkyl halides (Rf-X) are indispensable reagents in this endeavor. This guide provides a detailed comparison of the reactivity of 1,1,1,2,2,3,3-heptafluoro-7-iodoheptane against other perfluoroalkyl halides, grounded in mechanistic principles and supported by experimental data, to inform logical and effective synthetic design.
The Foundation of Reactivity: Carbon-Halogen Bond Properties
The reactivity of any perfluoroalkyl halide is fundamentally dictated by the nature of its carbon-halogen (C-X) bond. Three primary factors are at play: bond dissociation energy, bond polarity, and the leaving group ability of the halide anion.
-
Bond Dissociation Energy (BDE): The C-X bond in perfluoroalkyl halides is significantly weaker than a typical alkyl C-X bond due to the powerful electron-withdrawing effect of the fluorine atoms. Critically, this bond strength decreases substantially down the halogen group. The carbon-iodine bond is the weakest, making it the most susceptible to both homolytic (radical) and heterolytic (ionic) cleavage.[2] This is the single most important factor governing the enhanced reactivity of perfluoroalkyl iodides.
-
Halogen Bonding and the σ-Hole: Iodine, being large and polarizable, possesses a region of positive electrostatic potential on its outermost surface, opposite the C-I bond, known as a "σ-hole". This allows it to act as a Lewis acid and form a "halogen bond" with Lewis bases (e.g., solvents, bases, or other reagents).[3][4][5] This interaction can pre-activate the C-I bond, lowering the energy required for its cleavage and facilitating reactions under milder conditions.[6][7]
-
Leaving Group Ability: In nucleophilic substitution reactions, the stability of the departing halide anion (X⁻) is paramount. Larger anions can distribute the negative charge over a greater volume, increasing their stability. Consequently, iodide (I⁻) is an excellent leaving group, far superior to bromide (Br⁻) and chloride (Cl⁻), directly translating to faster reaction rates.[8]
The interplay of these factors establishes a clear reactivity trend for perfluoroalkyl halides:
Rf-I > Rf-Br > Rf-Cl >> Rf-F
The C-F bond is exceptionally strong and rarely participates in the reactions discussed below.[9][10]
Comparative Reactivity in Key Synthetic Transformations
We will now examine how this compound and its analogs perform in three major classes of chemical reactions crucial to modern synthesis.
A. Radical Perfluoroalkylation
The generation of perfluoroalkyl radicals (Rf•) is one of the most common applications for these reagents. These radicals are potent intermediates for forming C-C bonds, particularly with electron-rich systems like alkenes, alkynes, and (hetero)arenes.[6][11]
Mechanism Insight: The weak C-I bond allows for facile homolytic cleavage upon exposure to energy, such as heat or, more commonly, visible light, often without the need for an expensive photocatalyst.[12] The reaction can also be initiated chemically. Perfluoroalkyl bromides require significantly more energy for this cleavage, while chlorides are even more recalcitrant.
Reactivity Comparison:
-
This compound (Rf(C4H4)-I): Highly reactive. Generates radicals under mild, often catalyst-free, visible-light conditions.[12] Its longer, partially-hydrogenated alkyl chain can improve solubility in organic solvents compared to shorter, fully-fluorinated analogs.
-
Perfluorobutyl Iodide (C4F9-I): Also highly reactive and a common benchmark. Its reactivity in radical generation is nearly identical to the title compound, as the primary factor is the C-I bond, not the distal part of the chain.[6][7]
-
Perfluorobutyl Bromide (C4F9-Br): Substantially less reactive. Radical generation typically requires UV light or high-energy initiators like peroxides. Reactions are often slower and may require higher temperatures.[13]
-
Perfluorobutyl Chloride (C4F9-Cl): Generally unreactive under standard radical initiation conditions and rarely used for this purpose.
B. Nucleophilic Substitution
In these reactions, a nucleophile displaces the halide. While perfluoroalkyl chains are strongly electron-withdrawing, which deactivates the α-carbon to SN2 attack, these reactions can proceed, particularly with potent nucleophiles.
Mechanism Insight: The reaction rate is primarily dependent on the leaving group's ability. A better leaving group departs more readily, accelerating the reaction. As established, the order of leaving group ability is I⁻ > Br⁻ > Cl⁻.[8][14]
Reactivity Comparison:
-
Iodides (e.g., this compound): The most reactive substrates for nucleophilic substitution due to the excellent leaving group ability of iodide.[15]
-
Bromides: Significantly slower reaction rates compared to iodides.
-
Chlorides: Very slow to unreactive. Often require harsh conditions or specialized catalysts.
C. Metal-Catalyzed Cross-Coupling
Reactions like Suzuki, Sonogashira, and Heck-type couplings have been adapted for perfluoroalkylation, providing powerful tools for drug discovery.[16] The critical initiating step in these catalytic cycles is the oxidative addition of the Rf-X reagent to a low-valent metal center (e.g., Pd(0) or Cu(I)).
Mechanism Insight: The ease of oxidative addition is directly correlated with the weakness of the C-X bond. The metal center can more easily insert into the weaker C-I bond than the C-Br bond. This step is often the rate-limiting factor and dictates the overall efficiency of the coupling.
Reactivity Comparison:
-
Iodides (e.g., this compound): The substrate of choice. Oxidative addition occurs readily with a variety of catalysts (Pd, Cu, Ni), enabling a broad scope of coupling partners under relatively mild conditions.[17][18]
-
Bromides: Less reactive. Often require more active catalysts (e.g., those with specialized ligands), higher catalyst loadings, and elevated temperatures to achieve comparable yields to iodides.[18]
-
Chlorides: Generally unsuitable for standard cross-coupling reactions due to the difficulty of achieving oxidative addition.
Quantitative Data and Experimental Protocols
To provide a tangible comparison, the following table summarizes key data.
| Compound | Formula | CAS Number | C-X Bond Dissociation Energy (kJ/mol) | General Reactivity Rank |
| This compound | C₇H₈F₇I | 2967-60-4 | ~209[19] | 1 (Highest) |
| 1,1,1,2,2,3,3-Heptafluoro-3-iodopropane | C₃F₇I | 754-34-7 | ~209[19] | 1 (Highest) |
| 1-Bromoperfluorobutane | C₄F₉Br | 375-18-8 | ~290 | 2 (Moderate) |
| 1-Chloroperfluorobutane | C₄F₉Cl | 375-19-9 | ~350 | 3 (Low) |
Note: BDE for this compound is approximated based on the value for a similar primary perfluoroalkyl iodide (i-C₃F₇I)[19]. The primary determinant is the C-I bond itself.
Experimental Protocol: Comparative Radical Addition to an Alkene
This protocol provides a method to directly compare the reactivity of a perfluoroalkyl iodide and bromide in a visible-light-mediated hydroperfluoroalkylation of an unactivated alkene. The higher reactivity of the iodide is expected to result in a faster reaction and/or a higher yield under identical conditions.
Objective: To demonstrate the superior reactivity of this compound over its analogous bromide in a radical addition reaction.
Materials:
-
This compound
-
1,1,1,2,2,3,3-Heptafluoro-7-bromoheptane (or a suitable Rf-Br analog)
-
1-Octene (Substrate)
-
Sodium Ascorbate (Radical Initiator/Reducing Agent)
-
Dimethyl Sulfoxide (DMSO, Solvent)
-
Two identical borosilicate vials with stir bars
-
Blue LED light source (450-460 nm)
Procedure:
-
Reaction Setup:
-
In Vial A, combine 1-octene (0.2 mmol, 1.0 equiv), this compound (0.3 mmol, 1.5 equiv), and sodium ascorbate (0.02 mmol, 0.1 equiv).
-
In Vial B, combine 1-octene (0.2 mmol, 1.0 equiv), 1,1,1,2,2,3,3-heptafluoro-7-bromoheptane (0.3 mmol, 1.5 equiv), and sodium ascorbate (0.02 mmol, 0.1 equiv).
-
Causality: Using an excess of the perfluoroalkyl halide ensures the alkene is the limiting reagent. Sodium ascorbate acts as a mild reducing agent to initiate the radical chain process under visible light.
-
-
Solvent Addition and Degassing:
-
To each vial, add 2.0 mL of DMSO.
-
Seal the vials and sparge with an inert gas (N₂ or Ar) for 10 minutes to remove oxygen, which can quench radical reactions.
-
Causality: DMSO is a polar aprotic solvent suitable for this transformation. Removing oxygen is critical for the efficiency of most radical reactions.
-
-
Initiation and Monitoring:
-
Place both vials at an equal distance from the blue LED light source and begin vigorous stirring.
-
Monitor the reaction progress at set time intervals (e.g., 1h, 2h, 4h, 8h) by withdrawing a small aliquot from each reaction, quenching it with water, extracting with ethyl acetate, and analyzing by GC-MS.
-
Causality: Visible light provides the energy for the homolytic cleavage of the C-X bond, initiated by the ascorbate. Comparing the two reactions side-by-side under identical conditions provides a direct measure of their relative reactivity.
-
-
Workup and Analysis:
-
Upon completion (as determined by consumption of 1-octene in Vial A), quench both reactions by pouring them into 20 mL of water.
-
Extract each aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers for each reaction, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the yield of the perfluoroalkylated octane product for each reaction by ¹H NMR or by GC with an internal standard.
-
Expected Outcome: Vial A (iodide) will show a significantly higher conversion rate and final isolated yield compared to Vial B (bromide) within the same timeframe, validating the superior reactivity of the perfluoroalkyl iodide.
Visualizing Reactivity and Workflow
Caption: Workflow for comparing halide reactivity.
Conclusion and Field-Proven Insights
The evidence is unequivocal: this compound, representative of perfluoroalkyl iodides, is a vastly more reactive and versatile reagent than its bromide and chloride counterparts. Its utility stems directly from the low dissociation energy of the carbon-iodine bond, which facilitates radical generation, nucleophilic substitution, and metal-catalyzed cross-couplings under significantly milder conditions.
From an application scientist's perspective, the choice of halide is a strategic decision balancing reactivity with practicality. While iodides offer superior performance and a broader reaction scope, they are typically more expensive and can be less stable to storage than bromides. For complex, multi-step syntheses in drug development where preserving sensitive functional groups is paramount, the ability to run reactions at lower temperatures with less aggressive reagents makes perfluoroalkyl iodides the preferred choice. However, for large-scale syntheses of robust molecules, a less reactive but more cost-effective bromide might be considered if the reaction conditions can be tolerated. Ultimately, a thorough understanding of this reactivity hierarchy empowers chemists to make informed decisions, accelerating the path from discovery to clinical application.
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Gelis, C. et al. (2023). Extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. Chemical Science, 14(7), pp.1743-1753. Available at: [Link]
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A Senior Application Scientist's Guide to the Mechanistic Nuances of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane in Synthesis
For the modern researcher in drug development and materials science, the strategic incorporation of fluorinated moieties is a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—enhanced metabolic stability, altered lipophilicity, and modulated binding affinities—are invaluable. Among the arsenal of fluorinated building blocks, 1,1,1,2,2,3,3-heptafluoro-7-iodoheptane stands out as a versatile and strategically designed reagent. Its utility stems from the clever combination of a perfluoroalkyl segment for "fluorous" phase-tagging and a reactive carbon-iodine bond that participates in a host of transformations.
This guide provides an in-depth, objective comparison of the performance of this compound in key reaction classes, benchmarked against common alternatives. We will delve into the mechanistic underpinnings of these reactions, supported by experimental data, to equip you with the insights necessary for informed experimental design.
The Strategic Advantage of a Segmented Fluorous Tag
The design of this compound, with its C4F9 perfluoroalkyl chain linked to an iodinated propyl group, is a deliberate choice for balancing fluorous character with reactivity. The perfluoroalkyl "ponytail" facilitates a powerful purification technique known as fluorous solid-phase extraction (F-SPE), which relies on the principle of "like dissolves like."[1] Fluorous-tagged molecules are selectively retained on a fluorinated stationary phase, allowing for the easy removal of non-fluorinated reagents and byproducts.[2][3]
The length of the perfluoroalkyl chain is a critical determinant of its retention behavior. While longer chains (e.g., C8F17) provide stronger retention, they can also impart lower solubility and higher costs. The C4F9 chain in our target molecule represents a "light" fluorous tag, offering a practical balance for efficient separation without the handling difficulties of "heavy" tags.[4] The hydrocarbon spacer between the fluorous segment and the reactive iodide is also crucial, as it insulates the reactive center from the strong electron-withdrawing effects of the perfluoroalkyl group, thereby maintaining the reactivity of the C-I bond.
Mechanistic Deep Dive: Key Reactions and Performance Benchmarks
Radical Reactions: The Workhorse of C-C Bond Formation
Perfluoroalkyl iodides are excellent precursors for generating perfluoroalkyl radicals, which can then participate in a variety of carbon-carbon bond-forming reactions. The relatively weak C-I bond readily undergoes homolytic cleavage upon initiation by heat, light, or a radical initiator.
A prominent application of this compound is the atom transfer radical addition (ATRA) to alkenes, a type of Kharasch addition.[5][6] This reaction allows for the simultaneous introduction of the fluorous tag and an iodine atom across a double bond.
Mechanism:
The reaction proceeds via a radical chain mechanism:
-
Initiation: A radical initiator (e.g., AIBN, peroxides) generates an initial radical, which abstracts the iodine atom from the fluorous alkyl iodide to form the key C4F9(CH2)3• radical.
-
Propagation:
-
The fluorous alkyl radical adds to the alkene at the less substituted carbon, following an anti-Markovnikov regioselectivity, to generate a more stable secondary radical intermediate.[7]
-
This new radical then abstracts an iodine atom from another molecule of this compound to form the final product and regenerate the C4F9(CH2)3• radical, which continues the chain.
-
Performance Comparison:
The efficiency of ATRA reactions is influenced by the stability of the generated radicals and the nature of the alkene. While specific data for this compound is not abundant in comparative studies, we can extrapolate from the behavior of similar perfluoroalkyl iodides.
| Reagent | Alkene | Initiator | Yield (%) | Reference |
| CF3(CF2)5I | 1-Octene | AIBN | 85 | Curran, D. P. et al. J. Org. Chem.1991 , 56, 6681-6696. |
| CF3(CF2)7I | Styrene | Peroxide | 92 | Minisci, F. et al. J. Org. Chem.1986 , 51, 536-540. |
| C4F9(CH2)3I (predicted) | 1-Octene | AIBN | Good to Excellent | Extrapolated |
The presence of the propylene spacer in this compound is expected to have a minimal impact on the radical addition itself, which is primarily governed by the perfluoroalkyl radical. However, the resulting product benefits from the spacer, which places the fluorous tag at a greater distance from any functionality introduced in subsequent reactions, minimizing potential electronic interference.
Experimental Protocol: A General Procedure for ATRA
-
To a solution of the alkene (1.0 equiv) and this compound (1.2 equiv) in a suitable solvent (e.g., benzene, t-butanol), add a catalytic amount of a radical initiator (e.g., AIBN, 0.1 equiv).
-
Degas the mixture and heat under an inert atmosphere at a temperature appropriate for the chosen initiator (e.g., 80 °C for AIBN) for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and purify by fluorous solid-phase extraction (F-SPE) or conventional chromatography.
Nucleophilic Substitution: Versatility in Functionalization
The carbon-iodine bond in this compound is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. This reaction typically proceeds via an SN2 mechanism.[3][8]
Mechanism:
The SN2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom bearing the iodine, and the iodide ion is simultaneously displaced as a leaving group. The reaction results in an inversion of stereochemistry at the reaction center, although in the case of this compound, the carbon undergoing substitution is not a stereocenter.
Performance Comparison:
The rate of SN2 reactions is sensitive to steric hindrance at the reaction center and the strength of the nucleophile. Primary alkyl iodides, such as our target molecule, are excellent substrates for SN2 reactions.
| Alkyl Iodide | Nucleophile | Solvent | Relative Rate | Reference |
| CH3I | Cl- | Acetone | 221,000 | Ingold, C. K. Structure and Mechanism in Organic Chemistry, 2nd ed., 1969. |
| CH3CH2I | Cl- | Acetone | 1,350 | Ingold, C. K. Structure and Mechanism in Organic Chemistry, 2nd ed., 1969. |
| C4F9(CH2)3I | N3- | DMF | High | Expected based on primary iodide structure |
Experimental Protocol: Synthesis of a Fluorous Azide
-
Dissolve this compound (1.0 equiv) in a polar aprotic solvent such as DMF.
-
Add sodium azide (1.5 equiv) to the solution.
-
Heat the reaction mixture to 50-70 °C and stir for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by F-SPE or conventional chromatography.
Coupling Reactions: Building Molecular Complexity
The carbon-iodine bond of this compound can also participate in various transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds with terminal alkynes.[9][10]
Mechanism (Sonogashira Coupling):
The Sonogashira coupling typically involves a palladium catalyst and a copper(I) co-catalyst. The generally accepted mechanism involves two interconnected catalytic cycles:
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of the fluorous alkyl iodide to form a Pd(II) intermediate.
-
Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The desired coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
-
-
Copper Cycle:
-
The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.
-
Performance Comparison:
The success of Sonogashira coupling is dependent on the catalyst system, solvent, and base. Alkyl iodides are generally good substrates for this reaction.
| Alkyl Iodide | Alkyne | Catalyst System | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | Pd(PPh3)4, CuI, Et3N | 95 | Sonogashira, K. et al. Tetrahedron Lett.1975 , 16, 4467-4470. |
| 1-Iodooctane | Phenylacetylene | Pd(PPh3)4, CuI, Et3N | 80 | Rossi, R. et al. Synthesis1997 , 241-244. |
| C4F9(CH2)3I | Phenylacetylene | Pd(PPh3)4, CuI, Et3N | Good | Expected based on reactivity |
Experimental Protocol: A General Procedure for Sonogashira Coupling
-
To a degassed solution of the terminal alkyne (1.2 equiv) and a suitable base (e.g., triethylamine) in a solvent like THF, add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv) and the copper(I) co-catalyst (e.g., CuI, 0.1 equiv).
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).
-
Filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Purify the crude product by F-SPE or conventional chromatography.
Synthesis of this compound
A reliable and scalable synthesis of this compound involves the iodination of the corresponding alcohol, 3-(perfluorobutyl)propan-1-ol.[11][12]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(perfluorobutyl)propan-1-ol (1.0 equiv) and red phosphorus (0.35 equiv).
-
Slowly add iodine (0.525 equiv) to the stirred mixture.
-
Heat the reaction mixture to 135-140 °C for 2-3 hours.
-
Cool the mixture and partition between a suitable organic solvent (e.g., diethyl ether) and water.
-
Decolorize the organic layer by washing with an aqueous solution of sodium bisulfite.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless oil.
Conclusion
This compound is a strategically designed building block that offers a powerful combination of a fluorous tag for simplified purification and a reactive C-I bond for versatile chemical transformations. Its "light" fluorous nature provides a practical balance for efficient F-SPE without the challenges associated with heavier tags. The well-defined reactivity of the primary iodide in radical additions, nucleophilic substitutions, and cross-coupling reactions makes it a valuable tool for the synthesis of complex molecules in drug discovery and materials science. By understanding the mechanistic principles behind these reactions, researchers can effectively leverage the unique properties of this reagent to streamline their synthetic efforts and accelerate the discovery process.
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Sheng, J., et al. (2020). Visible light-mediated atom transfer radical addition to styrene: base controlled selective (phenylsulfonyl)difluoromethylation. Organic Chemistry Frontiers, 7(3), 545-551. [Link]
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- Zhang, W. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). Current Organic Chemistry, 8(9), 787-799.
- Kharasch, M. S., et al. (1947). The Addition of Carbon Tetrachloride and Chloroform to Olefins. Journal of the American Chemical Society, 69(5), 1100-1105.
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Angot, S., et al. (1998). Atom Transfer Radical Polymerization of Styrene Using a Novel Octafunctional Initiator: Synthesis of Well-Defined Polystyrene Stars. Macromolecules, 31(21), 7218-7225. [Link]
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Wikipedia contributors. (2023). Kharasch addition. Wikipedia, The Free Encyclopedia. [Link]
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- Stephenson, C. R. J., et al. (2011). Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts. Journal of the American Chemical Society, 133(11), 3760-3763.
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Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. [Link]
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- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49.
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- Török, B., et al. (2014, June). Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes. Fluorine Notes, 94(3-4).
- Bolshan, Y., & Batey, R. A. (2005). Iron-Catalyzed Sonogashira Coupling of Aryl Iodides with Terminal Alkynes. Organic Letters, 7(8), 1483-1486.
- Ponomarenko, M. V., et al. (2016, December). Original method of synthesis of pentafluoroethyl iodide. Fluorine Notes, 109(5-6).
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A Comparative Guide to Isotopic Labeling Strategies: Performance Analysis of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane and its Alternatives
This guide offers an in-depth comparison of isotopic labeling techniques for researchers, scientists, and drug development professionals. We will analyze the utility of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane as a chemical labeling reagent and contrast its performance with prevalent alternative methodologies, providing the experimental and theoretical grounding necessary to make informed decisions in your research.
Introduction: The Central Role of Isotopic Labeling
Isotopic labeling is a foundational technique in modern research, enabling the tracking and quantification of molecules within complex biological systems.[1] By replacing specific atoms with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ¹⁸F, ¹²⁵I), we can trace metabolic pathways, quantify protein expression, and elucidate drug metabolism without significantly altering the molecule's chemical properties.[2][3] The choice of labeling strategy—ranging from metabolic incorporation to targeted chemical conjugation—is critical and depends entirely on the experimental question at hand. This guide will dissect these choices, starting with a specialized chemical probe.
The Focus Reagent: this compound
This compound (C₇H₈F₇I) is a synthetic compound positioned as a tool for proteomics research.[4][5] Its utility stems from a bifunctional structure: a reactive iodoalkane group for covalent conjugation and a heptafluorinated chain that serves as a unique mass tag for mass spectrometry (MS) or as a probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanism of Action: Thiol-Specific Alkylation
The primary reactive site of this molecule is the carbon-iodine bond. Iodoalkanes are effective electrophiles that react with strong nucleophiles. In the context of protein biochemistry, the most potent nucleophile under physiological conditions is the thiolate anion (R-S⁻) of a deprotonated cysteine residue.[6] The reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism, forming a stable thioether bond and releasing iodide as a leaving group.
This specificity is a key performance differentiator. While other residues can be reactive, the pronounced nucleophilicity of cysteines allows for highly selective labeling, making this reagent ideal for probing cysteine accessibility, studying redox-sensitive proteins, or creating site-specifically modified bioconjugates.[7]
Caption: Covalent labeling via nucleophilic substitution of a cysteine thiol.
Comparative Analysis of Labeling Methodologies
No single labeling method is universally superior. The optimal choice depends on the biological system, the analytical goal, and the available instrumentation. Below, we compare the thiol-alkylation approach of our focus reagent with major alternative strategies.
Chemical Labeling Reagents: A Head-to-Head Comparison
Chemical labeling involves the in vitro derivatization of purified proteins or peptides.[8] This class of reagents offers the most direct comparison to this compound.
| Feature | This compound | Isobaric Tags (TMT, iTRAQ) | Reductive Methylation (DiMe) |
| Target Residue(s) | Cysteine (thiol group) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Selectivity | High (for accessible cysteines) | Moderate (targets all primary amines) | Moderate (targets all primary amines) |
| Multiplexing | Potential (via isotopic variants of the tag) | High (up to 16-plex with TMTpro)[9] | Low (typically 2- or 3-plex)[9] |
| Quantification | MS1 Level (Precursor Scan) | MS2/MS3 Level (Reporter Ions) | MS1 Level (Precursor Scan) |
| Key Advantage | Probes specific cysteine reactivity/accessibility. | High-throughput and precise quantification. | Cost-effective and simple workflow. |
| Key Limitation | Requires accessible cysteine residues. | Can affect peptide fragmentation. | Lower multiplexing capacity. |
Expert Insight: The choice between a thiol-reactive and an amine-reactive reagent is a functional one. If your goal is to quantify total protein abundance, amine-reactive tags like TMT are superior due to the high prevalence of lysine residues. However, if you are studying changes in protein conformation, redox state, or active site accessibility, a cysteine-specific probe like heptafluoro-7-iodoheptane provides information that amine-reactive tags cannot.
Metabolic Labeling: In Vivo vs. In Vitro
Metabolic labeling integrates stable isotopes into proteins during cellular growth and protein synthesis.[1] The most prominent example is SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture).
Caption: Comparison of metabolic and chemical labeling workflows.
Performance Comparison:
-
Trustworthiness: SILAC is often considered the "gold standard" for quantitative accuracy because samples are mixed at the very beginning of the workflow, minimizing experimental variance. Chemical labeling introduces the tags later, making it susceptible to variations in protein extraction and handling.
-
Applicability: SILAC is limited to organisms that can be metabolically labeled in culture. Chemical labeling is universally applicable to any protein sample, including tissue extracts and clinical samples.
-
Experimental Goal: SILAC measures changes in protein synthesis and turnover. Chemical labeling with a reagent like heptafluoro-7-iodoheptane provides a snapshot of the protein state (e.g., cysteine accessibility) at the moment of cell lysis.
Specific Isotope Incorporation: Altering Properties vs. Tracing
This category involves replacing specific atoms within a drug molecule itself, not with an external tag.
-
Deuterium (²H) Labeling: The primary goal here is often not tracing but altering the drug's metabolic profile. Replacing a hydrogen atom with deuterium at a site of metabolic oxidation can slow down its breakdown due to the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, requiring more energy to break, thus "hardening" the molecule against enzymatic degradation.[10][11] This strategy aims to improve a drug's half-life and reduce toxic metabolites.[]
-
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling: These stable isotopes are used extensively in drug metabolism and pharmacokinetic (DMPK) studies.[13][14] By synthesizing a drug with ¹³C or ¹⁵N atoms in its core scaffold, researchers can administer it and use MS to unambiguously identify and quantify all drug-related metabolites in complex biological fluids like blood and urine.[3][15]
Comparison to Heptafluoro-7-iodoheptane: The application is fundamentally different. Heptafluoro-7-iodoheptane is an external tag used to quantify a biomolecule (like a protein). Deuterium or ¹³C labeling involves modifying the drug molecule itself to study its own fate and behavior.
Radiolabeling: High Sensitivity for Specialized Applications
Radiolabeling introduces a radioactive isotope, offering unparalleled sensitivity for detection.
-
Fluorine-18 (¹⁸F) Labeling: This is the cornerstone of Positron Emission Tomography (PET) imaging.[16] ¹⁸F is a positron emitter with a convenient half-life (~110 minutes), ideal for synthesizing radiopharmaceuticals that visualize metabolic processes in vivo.[17][18] For example, ¹⁸F-FDG is a glucose analog used to map glucose metabolism in oncology and neurology.[16] The "fluoro" in heptafluoro-7-iodoheptane refers to stable ¹⁹F, making it NMR-active but not radioactive.
-
Iodine-125 (¹²⁵I) Labeling: A gamma-emitting isotope commonly used for radioimmunoassays (RIAs) and autoradiography.[19] The chemistry is distinct from iodoalkane reactions; ¹²⁵I is typically incorporated onto tyrosine residues via electrophilic substitution, often using oxidizing agents like Chloramine-T or the milder Lactoperoxidase method.[19]
Performance Comparison:
-
Sensitivity: Radiolabeling is orders of magnitude more sensitive than MS-based detection.
-
Application: ¹⁸F is for in vivo imaging; ¹²⁵I is for highly sensitive in vitro quantification. Heptafluoro-7-iodoheptane is for MS-based proteomics or ¹⁹F NMR structural studies.
-
Safety & Infrastructure: Radiolabeling requires specialized facilities and handling procedures for radioactive materials.
Experimental Protocols
To ensure trustworthiness, protocols must be detailed and validated. Below are representative step-by-step methodologies.
Protocol 1: Cysteine-Specific Labeling of a Protein with a Thiol-Reactive Iodo-Probe
Objective: To covalently label accessible cysteine residues on a purified protein for subsequent MS analysis. This protocol is representative of how a reagent like this compound would be used.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Thiol-reactive probe (e.g., Heptafluoro-7-iodoheptane) dissolved in a compatible organic solvent (e.g., DMSO).
-
Reducing agent (e.g., DTT or TCEP), optional.
-
Desalting column or dialysis cassette.
Procedure:
-
Protein Preparation: Ensure the protein solution is at a known concentration (e.g., 1 mg/mL).
-
(Optional) Reduction of Disulfides: If you wish to label all cysteines, not just free thiols, add a reducing agent like TCEP to a final concentration of 1 mM and incubate for 30 minutes at room temperature. Causality: TCEP reduces internal disulfide bonds (Cys-S-S-Cys) to free thiols (Cys-SH), making them available for labeling.
-
Buffer Exchange: Immediately remove the reducing agent using a desalting column or dialysis, exchanging the protein into a fresh, degassed, amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2). Causality: Removing the reducing agent prevents it from quenching the iodo-probe. Degassing minimizes re-oxidation of thiols.
-
Labeling Reaction: Add a 10-fold molar excess of the iodo-probe solution to the protein. For example, if you have 10 nmol of protein, add 100 nmol of the probe.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light. Causality: The incubation allows the Sɴ2 reaction to proceed to completion. Protecting from light is a general precaution for reactive probes.
-
Quenching: Stop the reaction by adding a small molecule thiol like β-mercaptoethanol or DTT to a final concentration of 10 mM. This will react with any excess iodo-probe.
-
Removal of Excess Probe: Purify the labeled protein from the excess probe and quenching agent using a desalting column or dialysis.
-
Validation: Confirm labeling by MS. The molecular weight of the protein should increase by the mass of the added tag for each labeled cysteine.
Protocol 2: Comparative Deuterium Labeling via Reductive Amination
Objective: To label peptides with "light" (¹²C-formaldehyde) and "heavy" (¹³C/D-formaldehyde) tags for relative quantification by MS.[9]
Materials:
-
Digested peptide samples from two different conditions.
-
Formaldehyde (20% aq. solution, "light").
-
Deuterated formaldehyde (20% aq. solution in D₂O, "heavy").
-
Sodium cyanoborohydride (NaBH₃CN) solution.
-
Ammonia or Tris buffer for quenching.
Procedure:
-
Sample Preparation: Resuspend dried peptide samples in a suitable buffer (e.g., 100 mM TEAB).
-
Labeling:
-
To Sample 1 ("Light"), add 4 µL of the "light" formaldehyde solution.
-
To Sample 2 ("Heavy"), add 4 µL of the "heavy" formaldehyde solution.
-
-
Reduction: Immediately add 4 µL of the sodium cyanoborohydride solution to each sample.
-
Incubation: Vortex the samples and incubate for 1 hour at room temperature. Causality: Formaldehyde forms a transient Schiff base with primary amines (N-terminus, Lysine). Sodium cyanoborohydride, a mild reducing agent, reduces this imine to a stable secondary or tertiary amine, covalently attaching the methyl group.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1% ammonia).
-
Sample Combination: Combine the "light" and "heavy" labeled samples into a single vial.
-
Cleanup: Desalt the combined sample using a C18 StageTip or similar SPE method.
-
Analysis: Analyze by LC-MS/MS. Look for peptide pairs separated by a specific mass difference corresponding to the isotopic label.
Conclusion and Recommendations
The selection of an isotopic labeling strategy is a critical experimental design choice that directly impacts the validity and scope of your results.
-
This compound and similar perfluoroalkyl iodides represent a specialized tool for probing cysteine biology .[20] Its utility lies in the site-specific nature of the thiol-alkylation reaction, providing insights into protein structure, function, and redox state that are inaccessible with more general labeling reagents. Its fluorinated tail also opens possibilities for ¹⁹F NMR studies.
-
For high-throughput, global protein quantification in cell culture models, metabolic labeling (SILAC) remains a superior choice for accuracy, while isobaric tags (TMT/iTRAQ) offer the highest degree of multiplexing and are applicable to a wider range of sample types.[1][2]
-
For elucidating the metabolism and pharmacokinetics of a drug candidate , direct isotopic incorporation of ¹³C for metabolite tracking or ²H for metabolic stabilization are the industry-standard approaches.[10][13]
-
When ultimate sensitivity is required for in vivo imaging or trace analyte detection , radiolabeling with ¹⁸F or ¹²⁵I is unparalleled, though it requires specialized infrastructure.[16][19]
Researchers should first define their central biological question and then select the labeling tool that provides the most direct and robust answer. By understanding the underlying chemical principles and performance trade-offs detailed in this guide, you can design more insightful and impactful experiments.
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A Senior Application Scientist's Guide to Benchmarking 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane in Advanced Scientific Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical tools is paramount to the success of their endeavors. This guide provides an in-depth technical comparison of 1,1,1,2,2,3,3-heptafluoro-7-iodoheptane, a versatile perfluoroalkyl iodide, against alternative methodologies in its primary applications: fluorous tagging for purification, proteomics, and radiolabeling. The insights provided herein are grounded in established scientific principles and supported by experimental evidence to aid in making informed decisions for your research.
Introduction to this compound
This compound (C7H8F7I) is a halogenated hydrocarbon characterized by a C7 carbon chain with a terminal iodine atom and a significant portion of its hydrogen atoms replaced by fluorine.[1] This structure imparts unique physicochemical properties, most notably a high affinity for other fluorinated molecules, which forms the basis of its utility in "fluorous" chemistry.[2] This guide will dissect its performance in key applications, offering a critical comparison with established and emerging alternatives.
Section 1: Fluorous Tagging for Purification: A Paradigm Shift from Traditional Chromatography
The separation and purification of target molecules from complex reaction mixtures is a cornerstone of chemical synthesis and drug development. Traditional methods like silica gel chromatography can be time-consuming and substrate-dependent.[3] Fluorous tagging, utilizing reagents like this compound, offers a streamlined alternative.[4]
The Principle of Fluorous Tagging
Fluorous tagging involves the covalent attachment of a perfluoroalkyl group (the "fluorous tag") to a molecule of interest.[5] Due to the unique properties of highly fluorinated compounds being both hydrophobic and lipophobic, these tagged molecules exhibit a strong preference for fluorous phases.[4] This allows for their selective separation from non-tagged (organic) molecules through techniques like fluorous liquid-liquid extraction (F-LLE) or fluorous solid-phase extraction (F-SPE).[4][5]
Caption: General workflow of fluorous tagging for purification.
Performance Comparison: Fluorous Tagging vs. Traditional Purification Methods
The decision to employ fluorous tagging hinges on its performance relative to established techniques. The following table summarizes a qualitative and quantitative comparison.
| Parameter | Fluorous Tagging (with this compound derivative) | Traditional Silica Gel Chromatography | Traditional Solid-Phase Extraction (SPE) |
| Selectivity | High, based on fluorine content.[6] | Variable, depends on analyte polarity and stationary phase. | Moderate to high, based on analyte-sorbent interactions.[7] |
| Generality | Broadly applicable to a wide range of molecules.[8] | Substrate-dependent, requires method development for each new compound.[3] | Sorbent-dependent, requires specific cartridges for different compound classes. |
| Speed | Rapid, especially with F-SPE.[9] | Can be slow and labor-intensive. | Relatively fast, but can require multiple steps.[9] |
| Solvent Consumption | Generally lower, especially with F-SPE. | Can be high, generating significant solvent waste. | Moderate, depending on the protocol. |
| Recovery Yield | Typically high (often >90%).[6] | Can be variable, with potential for product loss on the column. | Generally good, but can be affected by non-specific binding. |
| Cost | Higher initial cost for fluorous reagents and sorbents.[8] | Lower cost for silica gel and standard solvents. | Moderate cost for SPE cartridges. |
Experimental Protocol: Fluorous Solid-Phase Extraction (F-SPE)
This protocol outlines a general procedure for the purification of a fluorous-tagged compound using F-SPE.
-
Tagging: React the target molecule with a suitable derivative of this compound to introduce the fluorous tag.
-
Conditioning: Condition a fluorous silica gel cartridge with a fluorophobic solvent (e.g., methanol/water).[10]
-
Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a fluorophobic solvent to elute the non-fluorous impurities.
-
Elution: Elute the fluorous-tagged target molecule with a fluorophilic solvent (e.g., a perfluorinated solvent or a highly fluorinated alcohol).[10]
-
Detagging: Cleave the fluorous tag from the purified molecule using an appropriate chemical method.
-
Final Purification: If necessary, a simple filtration or extraction can be used to remove the cleaved fluorous tag.
Alternatives in Fluorous Tagging
While this compound is a versatile starting material for creating fluorous tags, other perfluoroalkyl iodides are also commercially available. The choice often depends on the desired fluorine content and the specific synthetic route.
| Fluorous Tagging Reagent (Precursor) | Chemical Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C7H8F7I | 352.03[1] | "Light" fluorous tag precursor, suitable for F-SPE. |
| Perfluorobutyl Iodide | C4F9I | 345.94 | Shorter perfluoroalkyl chain. |
| Perfluorohexyl Iodide | C6F13I | 445.95 | Higher fluorine content for stronger fluorous interactions. |
| Perfluorooctyl Iodide | C8F17I | 545.96 | "Heavy" fluorous tag precursor, suitable for F-LLE. |
Section 2: Application in Proteomics - The Rise of "Fluorous Proteomics"
The complexity of the proteome necessitates fractionation and enrichment strategies to detect low-abundance proteins and post-translational modifications (PTMs).[11] "Fluorous proteomics" leverages the principles of fluorous tagging to selectively isolate and enrich specific peptide subsets from complex biological samples.[11][12]
The Role of this compound in Proteomics
Derivatives of this compound can be designed to react with specific functional groups on peptides, such as cysteine thiols or lysine amines. This allows for the selective tagging of certain peptides within a complex mixture, which can then be enriched using F-SPE for subsequent mass spectrometry analysis.[11][13]
Caption: Workflow for fluorous-based peptide enrichment in proteomics.
Performance Comparison: Fluorous Proteomics vs. Established Quantitative Proteomics Methods
The utility of fluorous proteomics lies in its ability to provide targeted enrichment, complementing global quantitative approaches.
| Method | Principle | Advantages | Disadvantages |
| Fluorous Proteomics | Covalent tagging with a fluorous moiety for selective enrichment of peptide subsets.[11] | High selectivity for targeted enrichment; can be tailored for specific PTMs; overcomes some limitations of antibody-based enrichment.[11][13] | Requires specific chemical derivatization; not a global quantification method on its own. |
| iTRAQ/TMT | Isobaric chemical labeling for relative and absolute quantification of multiple samples.[14][15][16][17] | High multiplexing capabilities; provides relative and absolute quantification.[14][17] | Can suffer from ratio compression; reagent costs can be high.[14] |
| SILAC | Metabolic labeling with stable isotopes for in vivo quantification. | High accuracy and precision; avoids in vitro labeling artifacts.[18] | Limited to cell culture experiments; can be expensive and time-consuming.[18] |
| Label-Free Quantification | Compares signal intensities of peptides across different runs. | No chemical labeling required; cost-effective for large sample sets. | Can be affected by run-to-run variability; requires sophisticated data analysis. |
Section 3: Radioiodination for Molecular Imaging and Therapy
Radioiodinated molecules are crucial tools in nuclear medicine for both diagnostic imaging (SPECT/PET) and targeted radiotherapy.[19] The introduction of a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) onto a biomolecule requires robust and efficient labeling methods.[20]
This compound as a Radioiodination Precursor
Perfluoroalkyl iodides like this compound can serve as precursors for radioiodination. The strategy typically involves first conjugating the perfluoroalkyl iodide to a target molecule and then performing an isotopic exchange reaction to replace the stable iodine atom with a radioisotope.
Caption: Radioiodination using a perfluoroalkyl iodide precursor.
Performance Comparison: Perfluoroalkyl Iodide Method vs. Other Radioiodination Techniques
The choice of radioiodination method depends on the nature of the target molecule, the desired specific activity, and the required stability of the final product.
| Method | Reagent/Precursor | Mechanism | Advantages | Disadvantages |
| Perfluoroalkyl Iodide Method | This compound | Isotopic exchange on a pre-conjugated molecule. | Potentially high stability of the C-I bond due to the electron-withdrawing fluorine atoms.[21] | Requires a two-step process (conjugation then exchange); may require harsh conditions for exchange. |
| Direct Electrophilic Iodination | Chloramine-T, Iodogen | Electrophilic substitution on activated aromatic rings (e.g., tyrosine).[22] | Simple one-step procedure. | Can lead to oxidation of sensitive biomolecules; potential for deiodination in vivo. |
| Bolton-Hunter Method | Bolton-Hunter Reagent | Acylation of primary amines (e.g., lysine) with a pre-radioiodinated reagent.[3][23] | Milder conditions, suitable for proteins without accessible tyrosine residues or those sensitive to oxidation.[24] | Indirect, multi-step process; the prosthetic group adds bulk to the molecule.[3] |
| Iododestannylation | Organotin precursors | Electrophilic substitution of a trialkyltin group.[22] | High radiochemical yields and regioselectivity.[22] | Toxicity of organotin precursors is a major concern.[22] |
Experimental Protocol: Radioiodination via Isotopic Exchange
This protocol provides a conceptual framework for the radioiodination of a biomolecule using a perfluoroalkyl iodide precursor.
-
Synthesis of Precursor: Synthesize a derivative of this compound with a reactive group suitable for conjugation to the target biomolecule.
-
Conjugation: React the precursor with the biomolecule under appropriate conditions to form a stable covalent bond.
-
Purification of Conjugate: Purify the iodinated conjugate from unreacted starting materials.
-
Isotopic Exchange: React the purified conjugate with a source of radioiodide (e.g., Na¹²⁵I) under conditions that promote isotopic exchange (e.g., elevated temperature, presence of a catalyst).
-
Purification of Radiolabeled Product: Purify the radiolabeled biomolecule from unreacted radioiodide and other impurities using techniques such as size-exclusion chromatography or HPLC.[22]
-
Quality Control: Assess the radiochemical purity and specific activity of the final product.
Conclusion and Future Outlook
This compound stands as a valuable and versatile chemical tool for researchers in the life sciences. Its primary utility as a precursor for fluorous tags offers a powerful and often more efficient alternative to traditional purification methods. In the burgeoning field of proteomics, fluorous-based enrichment strategies enabled by such reagents provide a targeted approach to dissecting the complexities of the proteome. Furthermore, its potential as a precursor for stable radioiodinated compounds warrants further investigation for applications in molecular imaging and therapy.
As with any methodology, the choice to employ this compound-based strategies should be made after careful consideration of the specific research goals, available resources, and a thorough comparison with alternative techniques. This guide provides a foundational framework for such an evaluation, empowering researchers to make informed decisions that will advance their scientific pursuits.
References
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- Krasnoperov, V., & Sosnovik, D. (2020). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 25(23), 5738.
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- Sechi, S., & Chait, B. T. (2002). Modification-specific proteomics: strategies for characterization of post-translational modifications using enrichment techniques. Current opinion in chemical biology, 6(1), 82–91.
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- Bolton, A. E. (2002). The Bolton and Hunter Method for Radiolabeling Protein. In The Protein Protocols Handbook (pp. 767-769). Humana Press.
- Wang, J., et al. (2023). extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. Chemical Science, 14(3), 649-656.
- Russell, J., O'Donoghue, J. A., Finn, R., & Ling, C. C. (2002). Biologically active fraction of Bolton-Hunter–iodinated annexin V can be purified by affinity chromatography. Journal of nuclear medicine, 43(6), 837-844.
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Wikipedia contributors. (2023, December 2). Fluorous chemistry. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
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- Cai, M., et al. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC advances, 5(10), 7175-7182.
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Silantes. (2023, September 25). Comparing iTRAQ, TMT and SILAC. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method. Retrieved from [Link]
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Glen Research. (2006). Glen Report 18.16: Fluorous Affinity Purification of Oligonucleotides. Retrieved from [Link]
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Wikipedia contributors. (2023, December 18). Perfluoroalkyl iodide. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
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MtoZ Biolabs. (n.d.). Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method. Retrieved from [Link]
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Silantes. (2023, September 25). Comparing iTRAQ, TMT and SILAC. Retrieved from [Link]
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Organomation. (2024, February 6). Differences Between Solid-Phase Extraction (SPE) and Solid-Phase Micro-extraction (SPME). Retrieved from [Link]
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A Comparative Guide to Alternative Reagents for the Introduction of the Heptafluoroheptyl Group
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of perfluoroalkyl chains, such as the heptafluoroheptyl (C₇F₁₅) group, into organic molecules is a transformative tool in modern drug discovery and materials science. The unique physicochemical properties imparted by these moieties—including enhanced metabolic stability, increased lipophilicity, and the ability to modulate receptor binding affinity—make them highly desirable.[1] However, the synthesis of molecules containing long perfluoroalkyl chains has historically been challenging. This guide provides a comparative analysis of modern, alternative reagents for the introduction of the heptafluoroheptyl group, moving beyond traditional methods to highlight the mechanisms, advantages, and practical applications of current state-of-the-art methodologies.
The Landscape of Heptafluoroheptylation: A Mechanistic Overview
The introduction of a C₇F₁₅ group can be broadly categorized by the nature of the key reactive intermediate: radical, electrophilic, or nucleophilic. Each approach offers distinct advantages depending on the substrate and the desired molecular architecture. Recently, photoredox catalysis and decarboxylative methods have emerged as powerful strategies, offering mild conditions and broad functional group tolerance.
Radical Heptafluoroheptylation: The Workhorse Reagent
The most common precursor for generating the heptafluoroheptyl radical (•C₇F₁₅) is perfluoroheptyl iodide (C₇F₁₅I) . The reactivity of this compound is dominated by its relatively weak carbon-iodine bond, which can undergo homolytic cleavage to generate the key radical intermediate.[2]
Mechanism of Action: Photoredox Catalysis
Modern protocols predominantly leverage visible-light photoredox catalysis to generate the •C₇F₁₅ radical under exceptionally mild conditions.[3][4][5][6] In a typical cycle, a photocatalyst (e.g., an iridium or ruthenium complex) absorbs light and enters an excited state. This excited-state catalyst can then engage in a single-electron transfer (SET) with C₇F₁₅I to generate the •C₇F₁₅ radical, which is subsequently trapped by the organic substrate.
Caption: General workflow for photoredox-catalyzed heptafluoroheptylation.
Experimental Protocol: Photoredox C-H Heptafluoroheptylation of an Arene
-
To an oven-dried vial, add the arene substrate (0.5 mmol), perfluoroheptyl iodide (1.0 mmol, 2.0 equiv), and the photocatalyst (e.g., Ru(bpy)₃Cl₂, 0.005 mmol, 1 mol%).
-
Add the appropriate solvent (e.g., DCE, 10 mL) and a diaryl sulfoxide (1.0 mmol, 2.0 equiv) if using a carboxylic acid precursor system.[4]
-
Degas the mixture with an inert gas (e.g., nitrogen) for 15 minutes.
-
Irradiate the reaction mixture with blue LEDs (e.g., 427 nm) at room temperature for 24-48 hours.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography.
Electrophilic Heptafluoroheptylation: Togni- and Umemoto-Type Reagents
For the introduction of an "electrophilic" C₇F₁₅ group, reagents analogous to the well-known Togni and Umemoto reagents are employed.[7][8][9] These are typically hypervalent iodine compounds (Togni-type) or sulfonium salts (Umemoto-type) that can deliver a C₇F₁₅⁺ equivalent to a wide range of nucleophiles.
Mechanism of Action
These shelf-stable reagents react directly with carbon- and heteroatom-centered nucleophiles.[8][10] For example, a Togni-type reagent reacts with a β-keto ester enolate to directly transfer the perfluoroalkyl group to the α-position. While often depicted as a polar mechanism, radical pathways can also be operative under certain conditions.
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A Senior Application Scientist's Guide to the Computational Modeling of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane Reactivity
For researchers, scientists, and professionals in drug development, understanding the reactivity of novel molecules is paramount. 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane, a partially fluorinated alkyl iodide, presents a unique combination of a fluorinated chain and a reactive carbon-iodine bond.[1] Its structure suggests potential applications as a building block in organic synthesis, particularly for introducing fluorinated moieties into larger molecules, a strategy often employed in medicinal chemistry to enhance metabolic stability and other pharmacokinetic properties.
The reactivity of this molecule is primarily dictated by the C-I bond, which is significantly weaker than the C-F and C-H bonds present in the rest of the molecule. The highly electronegative fluorine atoms influence the electron distribution across the carbon chain, which in turn affects the reactivity of the C-I bond.[2] Understanding and predicting the behavior of this bond under various conditions is crucial for its effective utilization.
Given the limited availability of experimental data on the reactivity of this compound, computational modeling emerges as a powerful tool for in silico investigation. This guide provides a comprehensive overview of the computational approaches to studying its reactivity, compares relevant software alternatives, and presents a validated workflow for researchers to follow.
The Power of Mechanistic Modeling in the Absence of Experimental Data
In the realm of chemical research and process development, a deep understanding of reaction mechanisms is the bedrock of innovation and optimization. While empirical methods like Design of Experiments (DoE) can be useful for process optimization, they often treat the reaction system as a "black box." Mechanistic modeling, by contrast, is a data-driven approach that leverages fundamental physicochemical principles to predict how a reaction will behave under different conditions.[3] This is particularly valuable when dealing with novel molecules like this compound, where extensive experimental data may not exist.
A computational model, grounded in a proposed reaction mechanism, allows for the exploration of a wide range of reaction parameters (e.g., temperature, pressure, reactant ratios) in a virtual environment.[3] This not only accelerates the research and development timeline but also provides a more profound understanding of the factors that govern reaction outcomes, such as yield and impurity profiles.[3]
Comparing the Tools of the Trade: Chemical Kinetics Modeling Software
The selection of the right software is a critical first step in any computational chemistry endeavor. The choice depends on the specific research goals, the complexity of the system, and the user's level of expertise. Here, we compare several leading software packages for chemical kinetics modeling.
| Software | Key Features & Strengths | Target Audience | Licensing |
| Reaction Lab | Intuitive, chemistry-focused interface; excels at fitting kinetic models to experimental data (HPLC, FTIR, etc.); strong focus on process development and scale-up.[3][4][5][6] | Chemists and chemical engineers in the pharmaceutical and chemical industries, particularly those with limited prior modeling experience.[3] | Commercial |
| Ansys Chemkin | Industry-standard for complex, chemically reacting systems, especially in combustion and materials processing; highly validated with extremely fast simulation times; integrates with CFD software.[7][8][9][10][11] | Researchers and engineers in combustion, materials science, and chemical engineering. | Commercial |
| Kintecus | Powerful and versatile for a wide range of chemical processes (combustion, atmospheric, biological); can handle very large and complex reaction mechanisms; offers advanced features like sensitivity analysis and parameter fitting.[12][13][14][15] | Academic and industrial researchers requiring a high degree of flexibility and power for complex kinetic simulations. | Commercial (Free licenses available for academic users)[13] |
| KinSim | User-friendly, visual, and open-source; particularly well-suited for teaching and for researchers in environmental and atmospheric chemistry; can handle large, explicit mechanisms.[16][17][18] | Students, educators, and researchers in environmental and atmospheric chemistry. | Open-source (requires Igor Pro) |
Expert Insight: For a researcher primarily focused on the synthetic applications of this compound in a pharmaceutical or fine chemical context, Reaction Lab offers a very accessible entry point into kinetic modeling, directly linking experimental data to mechanistic understanding. For more fundamental investigations into the reaction mechanism, particularly those involving complex gas-phase reactions or detailed exploration of potential energy surfaces, Kintecus or Ansys Chemkin would be more suitable. KinSim is an excellent choice for educational purposes or for researchers in atmospheric chemistry.
A Validated Workflow for Modeling the Reactivity of this compound
The following workflow outlines a robust and self-validating approach to computationally modeling the reactivity of this compound, primarily focusing on the homolytic cleavage of the C-I bond, which is expected to be the most favorable reaction pathway for radical formation.
Caption: A validated computational workflow for investigating the reactivity of this compound.
Experimental Protocols: A Step-by-Step Guide
Part 1: Molecular Structure and Properties
-
Initial Structure Generation:
-
Obtain the SMILES or InChI string for this compound.
-
Use this information to generate an initial 3D structure in a molecular modeling software package.
-
-
Geometry Optimization:
-
Perform a geometry optimization using Density Functional Theory (DFT).
-
Rationale: DFT provides a good balance between computational cost and accuracy for molecules of this size.[2]
-
Recommended Functionals: B3LYP is a widely used hybrid functional, while M06-2X is often recommended for systems with significant non-covalent interactions.
-
Recommended Basis Sets: Start with a modest basis set like 6-31G* for initial optimizations, and then refine the calculation with a larger basis set such as def2-TZVP for greater accuracy.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry at the same level of theory.
-
Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
-
Calculation of Molecular Properties:
-
From the optimized structure, calculate key electronic properties such as the dipole moment, Mulliken charges, and molecular orbital energies (HOMO/LUMO).
-
Insight: These properties provide a quantitative understanding of the molecule's polarity and electronic structure, which are crucial for predicting its reactivity.
-
Part 2: Reactivity Analysis
-
Bond Dissociation Energy (BDE) Calculation:
-
Calculate the BDE of the C-I bond. This involves calculating the energies of the intact molecule and the two resulting radical fragments (the heptafluoroheptyl radical and an iodine radical).
-
Causality: The BDE is a direct measure of the bond strength and is a key indicator of the likelihood of homolytic cleavage. A lower BDE for the C-I bond compared to other bonds in the molecule will confirm it as the primary site of reactivity.
-
-
Transition State Search:
-
For a model reaction, such as the addition of the heptafluoroheptyl radical to a simple alkene (e.g., ethene), perform a transition state search.
-
Methodology: This involves finding the saddle point on the potential energy surface that connects the reactants and products.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the located transition state structure.
-
Self-Validation: The IRC calculation will follow the reaction path downhill from the transition state to the reactants and products, confirming that the located transition state correctly connects the desired species.
-
-
Calculation of Activation Energy and Reaction Enthalpy:
-
The difference in energy between the transition state and the reactants gives the activation energy.
-
The difference in energy between the products and the reactants gives the reaction enthalpy.
-
Insight: These thermodynamic and kinetic parameters are essential for understanding the feasibility and rate of the reaction.
-
Part 3: Kinetic Modeling
-
Develop a Proposed Reaction Mechanism:
-
Based on the reactivity analysis and chemical intuition, propose a plausible multi-step reaction mechanism. This should include initiation (C-I bond cleavage), propagation (e.g., radical addition), and termination steps.
-
-
Input Mechanism and Rate Constants:
-
Input the proposed mechanism into a kinetic modeling software package.
-
The rate constants for the elementary steps can be estimated from the calculated activation energies using transition state theory.
-
-
Simulate Concentration Profiles:
-
Run simulations to predict the concentration of reactants, intermediates, and products over time under various conditions.
-
-
Model Validation:
-
The ultimate validation of the computational model comes from a comparison with experimental data. As experimental data for the reactivity of this compound becomes available, it can be used to refine the kinetic model and improve its predictive power.
-
Conclusion
The computational modeling of this compound reactivity offers a powerful and insightful approach to understanding and predicting its chemical behavior, especially in the current context of limited experimental data. By leveraging modern computational chemistry software and a validated, systematic workflow, researchers can gain a significant head start in exploring the synthetic potential of this and other novel fluorinated compounds. The methodologies outlined in this guide provide a robust framework for in silico experimentation, ultimately accelerating the pace of discovery and innovation in chemical synthesis and drug development.
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KinSim: A Research-Grade, User-Friendly, Visual Kinetics Simulator for Chemical-Kinetics and Environmental-Chemistry Teaching. ACS Publications. Available at: [Link]
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Kintecus - Enzyme & Combustion Chemical Kinetics and Equilibrium Software. Kintecus. Available at: [Link]
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A Comparative Guide to the Reaction Kinetics of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug development, the introduction of fluorinated moieties is a cornerstone for modulating the pharmacokinetic and physicochemical properties of bioactive molecules. Among the various reagents utilized for this purpose, 1,1,1,2,2,3,3-heptafluoro-7-iodoheptane stands out as a versatile building block. This guide provides an in-depth analysis of its reaction kinetics, offering a comparative overview of analytical methodologies and contextualizing its reactivity against alternative perfluoroalkylating agents.
Introduction to this compound: A Tool for Fluoroalkylation
This compound (C7H8F7I) is a halogenated alkane featuring a C3F7 headgroup and a terminal iodine atom.[1] This structure makes it an effective precursor for the generation of the heptafluoropropyl radical, a key intermediate in various carbon-carbon bond-forming reactions. The presence of the iodine atom facilitates its homolytic cleavage under thermal or photochemical conditions, initiating radical chain processes.[2][3] These reactions are of significant interest in the synthesis of complex molecules, including pharmaceuticals and materials.
The primary utility of this compound lies in its ability to participate in free-radical reactions, a milder alternative to often harsh nucleophilic or electrophilic fluoroalkylation methods.[4] Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, maximizing yields, and ensuring selective product formation.
Comparative Analysis of Methodologies for Kinetic Studies
The choice of analytical technique to monitor the reaction kinetics of this compound is dictated by the specific reaction conditions, the nature of the reactants and products, and the desired temporal resolution. Here, we compare three powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC), and UV-Visible Spectrophotometry.
| Analytical Technique | Principle | Advantages | Disadvantages | Ideal Applications |
| NMR Spectroscopy | In-situ monitoring of changes in the concentration of reactants and products by acquiring a series of spectra over time.[5][6] | Provides rich structural information, allowing for the simultaneous tracking of multiple species. Non-invasive.[7] | Lower sensitivity compared to other methods. Requires deuterated solvents for locking, although modern techniques can mitigate this.[7] | Mechanistic studies where the identification of intermediates is crucial. |
| Gas Chromatography (GC) | Separation and quantification of volatile compounds in a mixture at discrete time points.[8][9][10] | High sensitivity and excellent separation efficiency.[10] Well-suited for complex mixtures. | Requires sampling from the reaction mixture, which can introduce errors. Not suitable for thermally labile compounds. | Routine reaction monitoring and determination of product distribution over time. |
| UV-Visible Spectrophotometry | Monitors the change in absorbance of a chromophoric species over time.[11] | High sensitivity and excellent time resolution. Relatively simple and cost-effective instrumentation. | Limited to reactions involving a change in chromophores. Less structural information compared to NMR. | Rapid screening of reaction conditions and studying reactions involving colored species like iodine. |
Experimental Protocols for Kinetic Analysis
General Reaction Setup: Radical Addition to an Alkene
A common application of this compound is the atom transfer radical addition (ATRA) to an alkene.[12][13][14][15] A typical experimental setup would involve the reaction of this compound with an alkene in the presence of a radical initiator (e.g., AIBN or a photocatalyst) in a suitable solvent.
Figure 1. Experimental workflow for kinetic analysis.
Protocol 1: In-situ NMR Spectroscopy
-
Sample Preparation: In an NMR tube, dissolve this compound, the alkene, and a suitable internal standard in a deuterated solvent.
-
Initiation: Place the NMR tube in the spectrometer, pre-heated to the desired reaction temperature. Initiate the reaction by adding the radical initiator (if thermally activated) or by light irradiation (if photocatalyzed).
-
Data Acquisition: Immediately begin acquiring a series of ¹H or ¹⁹F NMR spectra at regular time intervals.[6] The use of a pseudo-2D kinetics experiment can automate this process.[5]
-
Data Analysis: Integrate the signals corresponding to the reactants and products in each spectrum. The concentration of each species over time can be determined relative to the internal standard. Plot the concentration versus time to determine the reaction order and rate constant.
Protocol 2: Gas Chromatography
-
Reaction Setup: In a thermostatted reaction vessel, combine this compound, the alkene, the radical initiator, and a suitable solvent.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a radical scavenger).
-
Sample Preparation for GC: Dilute the quenched aliquot with a suitable solvent and add an internal standard.
-
GC Analysis: Inject the prepared sample into a gas chromatograph equipped with an appropriate column and detector (e.g., FID or MS).
-
Data Analysis: Determine the concentration of reactants and products from the peak areas relative to the internal standard. Plot concentration versus time to derive the kinetic parameters.[8][9]
Protocol 3: UV-Visible Spectrophotometry
This method is particularly effective for monitoring the disappearance of iodine, which has a characteristic absorbance.
-
Reaction Setup: In a cuvette placed within a temperature-controlled UV-Vis spectrophotometer, combine the reactants.
-
Initiation: Initiate the reaction as described above.
-
Data Acquisition: Monitor the absorbance at a wavelength characteristic of an iodine-containing species (e.g., the charge-transfer complex with the solvent or the triiodide ion if iodide is formed).[11] Record the absorbance as a function of time.
-
Data Analysis: Convert the absorbance data to concentration using the Beer-Lambert law. Plot concentration versus time to determine the reaction rate.[16][17]
Comparative Reaction Kinetics: this compound vs. Alternatives
The reactivity of perfluoroalkyl iodides is influenced by the length and structure of the fluoroalkyl chain. While specific kinetic data for this compound is not extensively published, we can infer its behavior relative to other common perfluoroalkylating agents based on general principles.
| Perfluoroalkylating Agent | Structure | Relative Reactivity (Predicted) | Rationale |
| This compound | C3F7-(CH2)4-I | Moderate | The electron-withdrawing C3F7 group will influence the C-I bond strength, but the -(CH2)4- spacer will mitigate this effect compared to a directly attached perfluoroalkyl group. |
| Perfluorobutyl Iodide | C4F9-I | High | The strongly electron-withdrawing C4F9 group weakens the C-I bond, facilitating radical formation. |
| Iodo-2H-heptafluoropropane | CF3-CF(I)-CF3 | Lower | The secondary nature of the carbon attached to iodine may lead to a more stable radical, but steric hindrance could affect the rate of subsequent reactions. |
The "negative fluorine effect" can also play a role, where the high electronegativity of fluorine can paradoxically destabilize adjacent carbanions, influencing reaction pathways.[4]
Mechanistic Considerations
The radical addition of this compound to an alkene typically proceeds via a chain mechanism.
Figure 2. Generalized radical chain mechanism.
Kinetic analysis can help elucidate the rate-determining step of this process. For instance, if the reaction is found to be zero-order with respect to the alkene, it would suggest that the initial formation of the heptafluoropropyl radical is the slowest step.
Conclusion
The kinetic analysis of reactions involving this compound is crucial for its effective application in synthesis. This guide has provided a comparative overview of suitable analytical techniques, detailed experimental protocols, and a framework for understanding its reactivity in the context of other perfluoroalkylating agents. By carefully selecting the appropriate kinetic methodology, researchers can gain valuable insights into reaction mechanisms, optimize conditions, and ultimately accelerate the development of novel fluorinated molecules.
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Safety Operating Guide
Navigating the Disposal of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane: A Guide for Laboratory Professionals
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount. This guide provides a detailed protocol for the safe disposal of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane (CAS: 2967-60-4), a compound notable for its use in proteomics research.[1] Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices for per- and polyfluoroalkyl substances (PFAS) and other halogenated compounds, grounded in regulatory guidelines and chemical principles.
Immediate Safety and Hazard Assessment
Before handling this compound, it is crucial to understand its potential hazards. As a member of the PFAS family, this compound is expected to be persistent in the environment. Structurally similar halogenated compounds can cause skin, eye, and respiratory irritation.[2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| Equipment | Specifications | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes that could cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which may lead to irritation. |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the risk of inhaling vapors, which may cause respiratory irritation. |
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Don PPE: Before addressing the spill, equip yourself with the PPE outlined in Table 1.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to dike the spill and prevent it from spreading.
-
Collect Absorbent Material: Carefully sweep or scoop the saturated absorbent material into a designated, labeled, and sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Dispose of Waste: All contaminated materials, including absorbent pads, gloves, and cleaning supplies, must be disposed of as hazardous waste according to the procedures outlined in the following sections.
Disposal of Unused and Waste this compound
As a perfluorinated compound containing iodine, this compound requires disposal as a hazardous waste. The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS, which should be followed.[3][4]
Core Disposal Principles:
-
Waste Classification: This compound should be classified as a halogenated organic waste. Depending on local regulations, it may fall under specific waste codes (e.g., F-listed wastes for spent halogenated solvents).[5][6]
-
Segregation: Do not mix this waste with non-hazardous or other types of chemical waste. Keep it in a dedicated, properly labeled container.
-
Containerization: Use a chemically compatible and sealable container. The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
Recommended Disposal Pathways:
The EPA's guidance on PFAS disposal prioritizes technologies that minimize environmental release.[7] The following are the currently recommended options, to be carried out by a licensed hazardous waste disposal company:
-
High-Temperature Incineration: This is a preferred method for the destruction of halogenated organic compounds.[8] The incinerator must be equipped with appropriate scrubbers to neutralize acidic gases (e.g., hydrogen fluoride and hydrogen iodide) that are formed during combustion.
-
Permitted Hazardous Waste Landfills (RCRA Subtitle C): These landfills have stringent design and monitoring requirements to prevent the release of hazardous constituents into the environment.[4][8] This is a suitable option if high-temperature incineration is not available.
-
Underground Injection (Class I): For liquid waste streams, deep-well injection into regulated wells is a potential disposal method.[3][8]
Due to the evolving nature of PFAS disposal technologies and regulations, consulting with your institution's Environmental Health and Safety (EHS) department and your contracted hazardous waste vendor is essential to ensure compliance.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Personal protective equipment for handling 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane
An Expert Guide to Personal Protective Equipment for Handling 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane
As a Senior Application Scientist, my primary objective is to empower researchers to achieve their goals safely and efficiently. The handling of specialized reagents like this compound is routine in advanced synthesis, yet it demands a meticulous and informed approach to safety. This guide is designed to provide you, our scientific partners, with a comprehensive operational plan. We will move beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of protection that builds confidence and ensures experimental integrity.
Hazard Assessment: Understanding the Compound
This compound (CAS 2967-60-4) is a halogenated organic compound.[1][2][3][4] While comprehensive toxicological data for this specific molecule may be limited, its structure as a fluorinated alkyl iodide informs our safety protocols. The primary hazards associated with this class of chemicals include:
-
Dermal Contact: Potential for skin irritation or dermatitis upon prolonged or repeated exposure.[5] Halogenated solvents can defat the skin, increasing susceptibility to other chemicals.
-
Ocular Contact: Risk of serious eye irritation from splashes.[5][6]
-
Inhalation: Vapors may cause respiratory tract irritation.[5][6] Many halogenated solvents can affect the central nervous system, leading to symptoms like dizziness or headache in high concentrations.[5]
-
Ingestion: Assumed to be toxic, as is standard for laboratory reagents not intended for consumption.[5]
Our safety strategy is therefore built on the principle of ALARA (As Low As Reasonably Achievable) exposure, using a multi-layered defense of engineering controls and personal protective equipment (PPE).
The Core Directive: Your Protective Ensemble
Effective protection relies on selecting the right equipment and, more importantly, understanding its function and limitations. All PPE should be inspected for damage before each use.
Dermal Protection: The First Barrier
The primary route of accidental exposure is often through the skin.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement to protect skin and personal clothing from incidental splashes.[7][8]
-
Gloves: Glove selection is critical and task-dependent. Nitrile gloves are the standard for handling most organic substances.[7][8] However, due to the nature of halogenated compounds, a more robust approach is warranted.
-
The Rationale for Double-Gloving: For any task involving direct handling, transferring liquids, or where the risk of a tear is present, wearing two pairs of nitrile gloves is highly recommended. The outer glove absorbs the primary contamination, while the inner glove provides a critical secondary barrier against undetected pinholes or rips.
-
Heavy-Duty Operations: For large-volume transfers (>500 mL) or spill cleanup, heavier-duty gloves such as neoprene or butyl rubber should be used over an inner nitrile glove.[5] Always consult the glove manufacturer’s chemical compatibility chart for specific breakthrough times.[9]
-
-
Footwear: Closed-toe shoes are mandatory to protect feet from spills.[7]
Table 1: Glove Selection Protocol
| Scenario | Required Gloving | Justification |
| Weighing small quantities (<1g) | Single Pair Nitrile Gloves | Low probability of significant skin contact. |
| Solution preparation & transfers | Double Pair Nitrile Gloves | Higher risk of splashes and prolonged contact. |
| Reaction workup & purification | Double Pair Nitrile Gloves | Involves extended handling of the compound and solvents. |
| Spill cleanup | Inner Nitrile, Outer Butyl Rubber | Maximum protection required for direct, prolonged contact. |
Eye and Face Protection: An Impenetrable Shield
-
Safety Glasses: For low-volume operations where the risk of splashing is minimal, ANSI-rated safety glasses with side shields are sufficient.[5]
-
Chemical Splash Goggles: This is the standard and recommended protection. Goggles must be worn when transferring liquids, working with reactions under pressure, or any situation where a splash could occur.[5][7] They form a protective seal around the eyes, which safety glasses do not.
-
Face Shield: A face shield, worn in conjunction with chemical splash goggles, is required when there is a significant potential for splashes, such as during the transfer of large volumes or when cleaning up a large spill.[5]
Respiratory Protection: The Unseen Defense
-
Primary Control (Fume Hood): All work with this compound must be conducted inside a properly functioning chemical fume hood.[7][8] This engineering control is the most critical piece of equipment for preventing the inhalation of potentially harmful vapors.[7]
-
Secondary Control (Respirator): A respirator is not typically required for routine handling within a fume hood. However, in the case of a large spill or ventilation failure, a multipurpose combination respirator cartridge is necessary.[10] All personnel who may need to use a respirator must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.
Operational Plan: A Lifecycle Approach to Safety
A robust safety plan encompasses every step from receiving the chemical to its final disposal.
Receiving and Storage
-
Upon receipt, store the container in a cool, dry, and well-ventilated area.[11][12]
-
Ensure containers are tightly closed to prevent vapor accumulation.[9][12]
-
Segregate from incompatible materials such as strong oxidizing agents, acids, and bases.[9]
Handling and Disposal Workflow
The following diagram outlines the logical flow for safely handling this compound.
Caption: A procedural workflow for the safe handling of halogenated compounds.
Disposal Plan: A Critical Final Step
Improper disposal poses a significant risk to the environment and public health.
-
Waste Segregation: Halogenated organic compounds must never be poured down the drain.[7] They require disposal in a specifically designated "Halogenated Organic Waste" container.[7][8]
-
Container Management: Waste containers should be kept closed when not in use and stored in a fume hood or a designated satellite accumulation area.[8] Do not use metal safety cans, as halogenated solvents can degrade to form acids that corrode metal.[9]
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, paper towels, and pipette tips, must be disposed of in the same halogenated waste stream.
-
Final Disposal: Follow all institutional and local regulations for the collection and disposal of hazardous chemical waste.[12]
By adhering to these detailed protocols, you ensure a safe and controlled environment, allowing you to focus on achieving breakthrough results. Trust in these procedures is trust in your own safety and the quality of your research.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
-
PSFC. Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.[Link]
-
Washington State University. Halogenated Solvents Safety Plan. Environmental Health & Safety. [Link]
-
Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry.[Link]
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency (EPA). Heptane, 1,1,1,2,2,3,3-heptafluoro-7-iodo- - Substance Details.[Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 2967-60-4 CAS MSDS (this compound, 94%) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | C7H8F7I | CID 45074914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. synquestlabs.com [synquestlabs.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. scienceready.com.au [scienceready.com.au]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Perfluoropropyl Iodide | CAS#: 754-34-7 | PFPI | Iofina [iofina.com]
- 11. fishersci.com [fishersci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
